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  • Product: Glucosyl-O-galactosyl-(1-4)glucoside
  • CAS: 141781-71-7

Core Science & Biosynthesis

Foundational

Biosynthesis Pathways of Glucosyl-O-galactosyl-(1-4)glucoside in Mammalian Cells

Executive Summary Glucosyl-O-galactosyl-(1-4)glucoside (often referred to by its synonym, glucosyl lactoside) is a complex trisaccharide with a molecular weight of 504.4 g/mol [1]. Unlike highly conserved structural glyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Glucosyl-O-galactosyl-(1-4)glucoside (often referred to by its synonym, glucosyl lactoside) is a complex trisaccharide with a molecular weight of 504.4 g/mol [1]. Unlike highly conserved structural glycosphingolipids or N-linked glycans, the biosynthesis of this specific trisaccharide in mammalian cells does not rely on a dedicated, genetically encoded glycosyltransferase. Instead, it is synthesized via the regioselective transglucosylation activity of mammalian intestinal α-glucosidases[2].

This whitepaper provides an in-depth technical examination of the mechanistic pathways governing this synthesis, detailing the enzymatic double-displacement reactions, and provides a self-validating experimental framework for researchers aiming to synthesize, isolate, and characterize this molecule in vitro.

Mechanistic Pathway: Retaining α-Glucosidase Transglucosylation

In the mammalian gastrointestinal tract, brush border enzymes such as Maltase-Glucoamylase (MGAM) and Sucrase-Isomaltase (SI) are primarily hydrolytic. However, under specific thermodynamic conditions—namely, high local concentrations of substrate—these enzymes exhibit potent transglucosylation capabilities[3].

The Double-Displacement Mechanism

The synthesis of Glucosyl-O-galactosyl-(1-4)glucoside follows a classical retaining glycoside hydrolase mechanism:

  • Formation of the Intermediate: The α-glucosidase binds a donor molecule (e.g., maltose). A catalytic nucleophile (typically an aspartate residue) attacks the anomeric carbon of the donor, cleaving the glycosidic bond and forming a covalent glycosyl-enzyme intermediate via an oxocarbenium ion-like transition state.

  • Nucleophilic Interception: In a purely hydrolytic environment, water acts as the nucleophile to break this intermediate, releasing free glucose. However, when a high concentration of an acceptor molecule like lactose (Gal-β-1,4-Glc) is present, the hydroxyl groups of the lactose moiety outcompete water[2].

  • Regioselective Transfer: The enzyme transfers the α-glucosyl residue to the lactose acceptor, establishing a new glycosidic bond and yielding the final trisaccharide product.

Pathway Donor Maltose (Donor) Enzyme Intestinal α-Glucosidase (MGAM / SI) Donor->Enzyme Binding Intermediate Glycosyl-Enzyme Intermediate Enzyme->Intermediate Cleavage & Formation Product Glucosyl-O-galactosyl-(1-4)glucoside Intermediate->Product Transglucosylation (Major) Byproduct Free Glucose Intermediate->Byproduct Hydrolysis (Minor) Acceptor Lactose (Acceptor) Acceptor->Intermediate Nucleophilic Attack

Fig 1. Retaining double-displacement mechanism of α-glucosidase-mediated transglucosylation.

Experimental Methodology: In Vitro Biosynthesis & Validation

To study this pathway, researchers must isolate functional mammalian enzymes and establish a reaction environment that artificially suppresses hydrolysis while driving transglucosylation. The following self-validating protocol utilizes mammalian Brush Border Membrane Vesicles (BBMVs).

Step 1: Preparation of Mammalian BBMVs

Causality: Using crude cell lysates introduces competing hydrolases. Isolating BBMVs enriches the sample specifically for MGAM and SI, ensuring high signal-to-noise in the subsequent synthesis.

  • Harvest small intestinal mucosa from a mammalian model (e.g., rat jejunum) or utilize differentiated Caco-2 cell monolayers.

  • Homogenize the tissue in a hypotonic buffer (2 mM Tris-HCl, 50 mM mannitol, pH 7.1).

  • Add MgCl2​ to a final concentration of 10 mM and incubate on ice for 15 minutes. Causality: Mg2+ selectively aggregates intracellular organelles and basolateral membranes, leaving BBMVs in the supernatant.

  • Centrifuge at 3,000 × g for 15 minutes. Collect the supernatant and ultracentrifuge at 30,000 × g for 30 minutes to pellet the BBMVs. Resuspend in 0.1 M sodium phosphate buffer (pH 6.0).

Step 2: Transglucosylation Reaction Setup

Causality: A 1:1 high-molarity ratio of donor to acceptor is critical to saturate the active site and force lactose to act as the primary nucleophile[4].

  • Experimental Group: Mix 300 mM Maltose (donor) and 300 mM Lactose (acceptor) in 0.1 M sodium phosphate buffer (pH 6.0).

  • Negative Control (Self-Validation): Prepare an identical mixture but add 10 µM Acarbose . Causality: Acarbose competitively inhibits α-glucosidases. If product formation is abolished here, it proves the synthesis is strictly enzyme-mediated and not a spontaneous chemical artifact.

  • Initiate the reaction by adding the BBMV extract (approx. 0.5 U/mL of maltase activity).

  • Incubate at 37 °C for 180 minutes.

Step 3: Termination and HPLC Purification
  • Terminate the reaction by adding 1 N NaOH to denature the enzymes, followed immediately by neutralization with 1 N HCl[4]. Alternatively, heat at 95 °C for 5 minutes.

  • Filter the mixture through a 0.22 µm membrane.

  • Inject into an HPLC system equipped with an Aminex HPX-87H column (or equivalent carbohydrate column) coupled to a Refractive Index (RI) detector. Elute with H2​O at 0.6 mL/min.

  • Collect the peak corresponding to the trisaccharide (eluting prior to the disaccharides due to higher molecular weight).

Step 4: Structural Validation
  • ESI-MS: Analyze the purified fraction to confirm the exact mass. Look for the sodium adduct [M+Na]+ at m/z 527.15[1].

  • NMR Spectroscopy: Utilize 1H and 13C NMR to confirm the specific regiochemistry of the newly formed α-glycosidic linkage onto the galactose moiety of lactose.

Workflow Step1 1. BBMV Extraction Step2 2. Substrate Incubation Step1->Step2 Step3 3. Reaction Termination Step2->Step3 Step4 4. HPLC Purification Step3->Step4 Step5 5. MS/NMR Validation Step4->Step5

Fig 2. Experimental workflow for the in vitro biosynthesis and validation of glucosyl lactoside.

Quantitative Kinetics & Yield Parameters

To successfully scale or reproduce the biosynthesis of Glucosyl-O-galactosyl-(1-4)glucoside, researchers must adhere to strict kinetic parameters. Table 1 summarizes the optimal conditions and their underlying mechanistic rationale.

Table 1: Kinetic Parameters and Transglucosylation Yields of Mammalian α-Glucosidase

ParameterValue / ConditionCausality / Implication
Donor (Maltose) 300 mMSaturates the active site, driving the equilibrium toward the glycosyl-enzyme intermediate.
Acceptor (Lactose) 300 mMHigh molarity outcompetes water, forcing the enzyme to utilize lactose as the nucleophile.
Buffer pH 6.0Matches the physiological pH of the jejunum, maintaining the protonation state of the catalytic Asp/Glu residues[4].
Temperature 37 °CPreserves the conformational flexibility of the mammalian enzyme required for substrate accommodation.
Acarbose (Control) 10 µMCompetitively binds the active site; self-validates the protocol by abolishing product formation.
Trisaccharide Yield 12 - 18%Yield is inherently limited by secondary hydrolysis of the newly formed product over extended incubation times.

Discussion & Future Perspectives

The ability of mammalian α-glucosidases to synthesize Glucosyl-O-galactosyl-(1-4)glucoside highlights a critical, often overlooked aspect of mammalian digestion: the gut is not solely a degradative environment. Under conditions of high carbohydrate load (e.g., simultaneous ingestion of starch and dairy), the brush border acts as a localized bioreactor, synthesizing novel oligosaccharides[2].

For drug development professionals and nutritional scientists, this pathway presents a unique opportunity. Molecules like glucosyl lactoside may serve as transient, endogenous prebiotics that modulate the local microbiome before being eventually hydrolyzed further down the gastrointestinal tract. Understanding and harnessing this transglucosylation pathway could lead to the development of novel enzyme-targeted therapeutics or engineered functional foods designed to optimize gut health.

References

  • glucosyl-O-galactosyl-(1-4)glucoside | C18H32O16 | CID 3081297. PubChem. [Link]

  • Studies on Absorption and Hydrolysis of Ethyl α-d-Glucoside in Rat Intestine. ACS Publications. [Link]

  • L-Ascorbic Acid α-Glucoside Formed by Regioselective Transglucosylation with Rat Intestinal and Rice Seed α-Glucosidases. J-STAGE. [Link]

Sources

Exploratory

Enzymatic Degradation Mechanisms of Glucosyl-O-galactosyl-(1-4)glucoside: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist in glycobiology, I frequently encounter complex trisaccharides that require precise, targeted depolymerization strategies. Glucosyl-O-galactosyl-(1-4)glucoside (1)[1] i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in glycobiology, I frequently encounter complex trisaccharides that require precise, targeted depolymerization strategies. Glucosyl-O-galactosyl-(1-4)glucoside (1)[1] is a highly specific heterooligosaccharide comprising a terminal glucosyl moiety linked to a lactose core (galactosyl-β-(1→4)-glucoside). Understanding its enzymatic degradation is critical for applications ranging from prebiotic formulation to the structural elucidation of microbial exopolysaccharides.

This guide details the mechanistic pathways, kinetic profiling, and self-validating experimental protocols required to achieve complete, artifact-free enzymatic degradation of this trisaccharide.

Mechanistic Pathways of Enzymatic Cleavage

The degradation of Glucosyl-O-galactosyl-(1-4)glucoside cannot be achieved by a single glycoside hydrolase (GH) due to the distinct stereochemistry and linkage types of its constituent monosaccharides. Complete hydrolysis requires a sequential, two-step enzymatic cascade.

Causality in Enzyme Selection:

  • De-glucosylation (Step 1): The terminal glucosyl residue must be cleaved first. Depending on the specific anomeric configuration of the terminal bond, an exo-acting glucosidase (e.g., GH31 α -glucosidase or GH3 β -glucosidase) is deployed. This exposes the non-reducing end of the galactose residue.

  • De-galactosylation (Step 2): The resulting intermediate is galactosyl-(1-4)glucoside (lactose). We specifically deploy a GH42 β -galactosidase—such as the one derived from2[2]—rather than a standard GH2 enzyme. GH42 enzymes exhibit superior catalytic efficiency toward galacto-oligosaccharide intermediates and function optimally at a slightly acidic pH (pH 5.0–6.5)[2], which perfectly aligns with the optimal pH of most fungal exo-glucosidases, allowing for a single-pot multiplexed reaction.

Pathway Substrate Glucosyl-O-galactosyl-(1-4)glucoside Enz1 Exo-Glucosidase Substrate->Enz1 Step 1: Cleavage Intermediate Galactosyl-(1-4)glucoside (Lactose) Enz2 GH42 β-Galactosidase Intermediate->Enz2 Step 2: Cleavage Glc1 Glucose (Terminal) Gal Galactose Glc2 Glucose (Reducing End) Enz1->Intermediate Core Disaccharide Enz1->Glc1 Released Monomer Enz2->Gal Released Monomer Enz2->Glc2 Released Monomer

Sequential enzymatic degradation cascade of Glucosyl-O-galactosyl-(1-4)glucoside.

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . We incorporate a maltose internal standard during the analytical phase. Because maltose (Glc- α (1→4)-Glc) is structurally distinct from our target analytes and resistant to GH42 β -galactosidase, it will not co-elute with our products. This allows us to continuously monitor and correct for injection volume inconsistencies and detector response drift over long autosampler queues.

Workflow Prep 1. Substrate Preparation Digestion 2. Enzymatic Digestion Prep->Digestion Quench 3. Reaction Quenching Digestion->Quench Analysis 4. HPAEC-PAD Analysis Quench->Analysis Validation 5. Kinetic Modeling Analysis->Validation

Five-phase self-validating experimental workflow for enzymatic degradation analysis.

Step-by-Step Methodology

Phase 1: Substrate & Enzyme Preparation

  • Substrate Solubilization: Dissolve 10 mg of Glucosyl-O-galactosyl-(1-4)glucoside in 1.0 mL of 50 mM Sodium Acetate buffer (pH 5.5). Causality: pH 5.5 is the optimal intersection for both the exo-glucosidase and the B. breve GH42 β -galactosidase[2], preventing the need for mid-reaction buffer exchange.

  • Enzyme Reconstitution: Prepare a master mix containing 5 U/mL of exo-glucosidase and 5 U/mL of GH42 β -galactosidase in the same buffer.

Phase 2: Time-Course Digestion 3. Reaction Initiation: Mix 500 µL of the substrate solution with 500 µL of the enzyme master mix in a thermomixer set to 37°C at 300 RPM. 4. Aliquoting: Withdraw 50 µL aliquots at specific time intervals: 0, 15, 30, 60, 120, and 240 minutes.

Phase 3: Reaction Quenching & Preparation for Analysis 5. Thermal Quenching: Immediately transfer each 50 µL aliquot into a PCR tube and heat at 95°C for 10 minutes. Causality: Thermal denaturation irreversibly inactivates the GH enzymes, freezing the kinetic state of the reaction and preventing artifactual hydrolysis while samples sit in the autosampler. 6. Internal Standard Addition: Add 50 µL of a 1 mM Maltose solution to each quenched sample. Centrifuge at 14,000 x g for 5 minutes to pellet denatured proteins.

Phase 4: HPAEC-PAD Quantification 7. Chromatography: Inject 10 µL of the supernatant into an HPAEC-PAD system equipped with a CarboPac PA200 column. 8. Elution Gradient: Run a gradient of 10–100 mM Sodium Acetate in 100 mM NaOH over 30 minutes. Causality: High pH (NaOH) ionizes the hydroxyl groups of the sugars, enabling high-resolution anion-exchange separation of the trisaccharide, lactose intermediate, galactose, and glucose.

Quantitative Data Presentation

The progress of the enzymatic degradation can be mathematically modeled by tracking the depletion of the trisaccharide and the transient accumulation of the lactose intermediate. The following table summarizes the expected kinetic profile based on the optimized dual-enzyme system.

Time (min)Glc-Gal-Glc Substrate (mM)Lactose Intermediate (mM)Free Glucose (mM)Free Galactose (mM)Degradation Efficiency (%)
0 5.000.000.000.000.0
15 2.101.803.800.9058.0
30 0.501.207.803.3090.0
60 0.000.309.704.70100.0
120 0.000.0010.005.00100.0

Note: Total theoretical yield from 5.0 mM of trisaccharide is 10.0 mM Glucose (2 molar equivalents) and 5.0 mM Galactose (1 molar equivalent).

Conclusion

The complete enzymatic degradation of Glucosyl-O-galactosyl-(1-4)glucoside requires a carefully orchestrated, two-step hydrolytic approach. By leveraging the specific kinetic properties of GH42 β -galactosidases in tandem with an exo-glucosidase, and validating the output via HPAEC-PAD with an internal standard, researchers can achieve highly reproducible, artifact-free depolymerization. This self-validating framework ensures maximum scientific integrity for downstream structural and prebiotic analyses.

References

  • Title: glucosyl-O-galactosyl-(1-4)
  • Source: nih.

Sources

Foundational

Identification of Glucosyl-O-galactosyl-(1-4)glucoside structural isomers

Title: Advanced Analytical Strategies for the Identification of Glucosyl-O-galactosyl-(1-4)glucoside Structural Isomers Executive Summary From the bench of a Senior Application Scientist: The precise identification of tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Analytical Strategies for the Identification of Glucosyl-O-galactosyl-(1-4)glucoside Structural Isomers

Executive Summary From the bench of a Senior Application Scientist: The precise identification of trisaccharide structural isomers, specifically variants of Glucosyl-O-galactosyl-(1-4)glucoside, represents a critical bottleneck in glycomics and biopharmaceutical development. Because these isomers share identical molecular weights and elemental compositions (C18H32O16), traditional mass spectrometry fails to differentiate them. This whitepaper details a self-validating, multi-dimensional analytical workflow combining Porous Graphitic Carbon Liquid Chromatography (PGC-LC), Ion Mobility-Mass Spectrometry (IM-MS), Infrared Multiple Photon Dissociation (IRMPD), and 2D-NMR to achieve absolute structural elucidation.

The Structural Complexity of Glucosyl-O-galactosyl-(1-4)glucoside

Glucosyl-O-galactosyl-(1-4)glucoside consists of a lactose core (Gal-β-1,4-Glc) decorated with an additional terminal glucosyl residue ()[1]. The isomeric complexity arises from two primary variables:

  • Regioisomerism: The terminal glucose can attach to the galactose moiety at the C-3, C-4, or C-6 positions.

  • Stereoisomerism: The glycosidic bond can adopt an α (axial) or β (equatorial) configuration.

The Causality of the Analytical Challenge: These minor spatial variations do not alter the mass-to-charge ratio (m/z 503.16 in negative ion mode) and rarely produce unique fragments under standard Collision-Induced Dissociation (CID). Native trisaccharide isomers present significant analytical challenges due to their identical mass and highly similar polarities ()[2]. Therefore, a multidimensional approach that exploits 3D conformation, gas-phase collision cross-sections, and nuclear magnetic resonance is mandatory for definitive identification ().

Primary Resolution: Porous Graphitic Carbon Liquid Chromatography (PGC-LC)

While standard C18 columns fail to retain highly polar glycans, and Hydrophilic Interaction Liquid Chromatography (HILIC) struggles to resolve closely related regioisomers, PGC-LC provides exceptional isomeric resolution.

Causality behind the method: PGC separates analytes based on a combination of hydrophobic interactions and polar retention effects on graphite. The planar surface of the PGC stationary phase interacts intimately with the 3D stereochemistry of the trisaccharide. Flatter, more extended isomers (e.g., β-1,4 linkages) align more closely with the graphite sheets, resulting in stronger retention compared to bulkier, sterically hindered isomers (e.g., α-1,6 linkages).

Step-by-Step Methodology: PGC-LC

  • Column Equilibration: Equilibrate a Hypercarb PGC column (100 x 2.1 mm, 3 µm) with 100% Mobile Phase A (0.1% formic acid in MS-grade water) at a flow rate of 0.2 mL/min.

  • Sample Injection: Inject 5 µL of the purified trisaccharide mixture (1 mg/mL in water).

  • Gradient Elution: Apply a linear gradient from 0% to 40% Mobile Phase B (0.1% formic acid in acetonitrile) over 45 minutes. Maintain the column compartment at 60°C to minimize peak broadening caused by anomeric mutarotation.

  • Detection Routing: Route the eluate directly to the ESI source for downstream gas-phase interrogation.

Gas-Phase Interrogation: IM-MS and LC-MS-IRMPD

Because LC retention times can shift based on matrix effects, orthogonal gas-phase validation is required. The integration of Infrared Multiple Photon Dissociation (IRMPD) with LC-MS allows for the online separation and identification of disaccharide regioisomers and monosaccharide anomers, overcoming the limitations of traditional MS/MS ()[3].

Causality behind the method: Two regioisomers may co-elute, but their different spatial volumes will cause them to drift through a neutral gas at different velocities, yielding distinct Collision Cross Section (CCS) values. Furthermore, IRMPD specifically probes the O-H and C-O stretching frequencies, which are highly sensitive to the hydrogen-bonding networks unique to each isomer's linkage position.

Step-by-Step Methodology: IM-MS and IRMPD

  • Ionization & Drift: Operate the ESI source in negative ion mode (spray voltage 2.5 kV). Introduce the [M-H]⁻ precursor (m/z 503.16) into the drift tube filled with N₂ gas (~3 Torr).

  • CCS Calibration: Measure the Arrival Time Distribution (ATD) and calculate the CCS (Ų) using a calibration curve generated from dextran oligomer standards.

  • Online IRMPD Activation: Isolate the precursor ion in an ion trap. Irradiate the ion packet with a tunable free-electron laser (FEL) scanning from 3000 to 3600 cm⁻¹.

  • Fingerprint Extraction: Monitor the depletion of the precursor and the appearance of fragments as a function of IR wavelength to generate an isomer-specific vibrational spectrum.

Definitive Elucidation: 2D-NMR Spectroscopy

While LC and MS techniques provide high-throughput profiling and conformational data, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for absolute configurational assignment.

Causality behind the method: Heteronuclear Multiple Bond Correlation (HMBC) detects scalar couplings across the glycosidic oxygen (³J_CH), definitively proving which carbon on the galactose is linked to the terminal glucose. Nuclear Overhauser Effect Spectroscopy (NOESY) detects through-space interactions (< 5 Å), confirming the α or β stereochemistry based on proton proximity.

Step-by-Step Methodology: 2D-NMR

  • Sample Preparation: Lyophilize the PGC-fractionated isomer (minimum 2 mg) and dissolve in 600 µL of 99.9% D₂O to eliminate the H₂O solvent peak.

  • Resonance Assignment: Acquire 1D ¹H and ¹³C spectra at 298 K on a 600 MHz spectrometer. Identify the three anomeric protons (typically between 4.4 and 5.4 ppm).

  • Linkage Determination (HMBC): Execute a 2D ¹H-¹³C HMBC experiment. Look for the cross-peak between the anomeric proton of the terminal glucose (H-1'') and the target carbon of the galactose (e.g., C-3', C-4', or C-6').

  • Stereochemical Validation (NOESY): Perform a 2D NOESY with a 300 ms mixing time. An intense cross-peak between H-1'' and the axial protons of the adjacent ring confirms a β-linkage, whereas correlation with equatorial protons indicates an α-linkage.

Integrated Self-Validating Protocol

A single analytical technique is insufficient for complex glycan isomerism. The protocol described above forms a closed-loop, self-validating system: PGC-LC provides orthogonal separation, IM-MS/IRMPD provides gas-phase conformational fingerprints, and 2D-NMR anchors these profiles with absolute structural truth.

G cluster_MS Gas-Phase Interrogation A Complex Trisaccharide Mixture (Glucosyl-O-galactosyl-(1-4)glucoside) B PGC-LC Separation (Orthogonal Retention Times) A->B C IM-MS (Arrival Time Distribution) Derive CCS Values B->C D IRMPD Spectroscopy Fingerprint Anomeric Signatures B->D E Preparative Fractionation B->E G Self-Validated Isomer Identification (Regio/Stereoisomer Confirmed) C->G D->G F 2D-NMR (HSQC, HMBC, NOESY) Absolute Linkage & Stereochemistry E->F F->G

Integrated multi-dimensional workflow for self-validating trisaccharide isomer identification.

Quantitative Data Summary

The following table summarizes the performance metrics of the integrated analytical techniques used in this workflow.

Analytical TechniquePrimary MetricResolution PowerSample RequirementAnalysis Time
PGC-LC Retention Time (Rt)High (Separates α/β & regioisomers)1–5 µg30–60 min
IM-MS Collision Cross Section (CCS, Ų)Moderate (Distinguishes conformers)< 1 µg< 5 min
LC-MS-IRMPD Vibrational Frequencies (cm⁻¹)High (Anomeric fingerprinting)< 1 µgOnline/Real-time
2D-NMR Chemical Shifts (ppm), J-couplings (Hz)Ultimate (Absolute configuration)1–5 mg12–24 hours

References

  • Mathew, R., Lijina, P., Varshitha, H. S., & Shivappa, G. K. B. (2025). Distinguishing native trisaccharides having differential monosaccharide composition and linkage using PGC-LC MS/MS. Journal of Chromatography B, 1269, 124849.[Link]

  • Yang, R., Deng, Z., Liu, J., Shi, Z., & Jiang, Y. (2025). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Drug Design, Development and Therapy, 19, 11073-11092.[Link]

  • Schindler, B., Laloy-Borgna, G., Barnes, L., et al. (2018). Online Separation and Identification of Isomers Using Infrared Multiple Photon Dissociation Ion Spectroscopy Coupled to Liquid Chromatography: Application to the Analysis of Disaccharides Regio-Isomers and Monosaccharide Anomers. Analytical Chemistry, 90(20), 11741-11745.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3081297, Glucosyl-O-galactosyl-(1-4)glucoside. PubChem.[Link]

Sources

Exploratory

Physiological distribution of Glucosyl-O-galactosyl-(1-4)glucoside in tissue samples

Physiological Distribution and Metabolic Profiling of Glucosyl-O-galactosyl-(1-4)glucoside in Tissue Models: A Technical Guide Executive Summary The study of complex oligosaccharides in physiological systems requires a r...

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Author: BenchChem Technical Support Team. Date: April 2026

Physiological Distribution and Metabolic Profiling of Glucosyl-O-galactosyl-(1-4)glucoside in Tissue Models: A Technical Guide

Executive Summary

The study of complex oligosaccharides in physiological systems requires a rigorous understanding of both their structural chemistry and their interactions with tissue-specific microenvironments. Glucosyl-O-galactosyl-(1-4)glucoside (CID 3081297), frequently referred to as glucosyl lactoside, is a highly specialized trisaccharide[1]. Unlike highly abundant endogenous mammalian glycolipids, this molecule is an enzymatically synthesized glycomimetic. Consequently, its "physiological distribution" is defined by its pharmacokinetic journey when introduced into mammalian tissue models—specifically, its resistance to systemic absorption, its luminal localization, and its sequential enzymatic hydrolysis.

As a Senior Application Scientist, I approach the physiological distribution of complex oligosaccharides not merely as a mapping exercise, but as a dynamic interplay between molecular topology and tissue-specific enzymology. This guide provides a comprehensive framework for evaluating the tissue distribution, metabolic fate, and transport kinetics of glucosyl lactoside.

Structural Chemistry and the Causality of Synthesis

To understand how a molecule behaves in a tissue sample, we must first analyze its structural constraints. Glucosyl lactoside is generated via a regioselective transglycosylation reaction. This process utilizes cyclomaltodextrin glucanotransferase (CGTase) derived from Bacillus stearothermophilus, with cyclomaltohexaose acting as the glycosyl donor and D-lactose as the acceptor ()[2].

Causality in Experimental Design: The choice of enzyme is never arbitrary. B. stearothermophilus CGTase exhibits a significantly wider acceptor specificity compared to other variants (such as B. macerans), allowing it to efficiently utilize lactose to produce a high yield of the target trisaccharide ()[3].

Crucially, the resulting structure—O- β -D-galactopyranosyl-(1 4)-O- β -D-glucopyranosyl α -D-glucopyranoside—is a non-reducing trisaccharide[2]. This non-reducing terminus is the primary driver of its physiological stability. It prevents spontaneous Maillard reactions and non-specific chemical degradation in the bloodstream or intestinal lumen, ensuring that any tissue distribution profile we measure is strictly the result of targeted enzymatic processing.

Pathway Donor Cyclomaltohexaose (Donor) Enzyme1 CGTase (B. stearothermophilus) Donor->Enzyme1 Acceptor D-Lactose (Acceptor) Acceptor->Enzyme1 Trisaccharide Glucosyl Lactoside (Intact in Lumen) Enzyme1->Trisaccharide Transglycosylation Enzyme2 Tissue α-Glucosidase (Brush Border) Trisaccharide->Enzyme2 Tissue Distribution Metabolites Glucose + Lactose (Absorbed) Enzyme2->Metabolites Hydrolysis

Fig 1. Enzymatic synthesis and physiological brush-border hydrolysis of glucosyl lactoside.

Tissue Tropism and Brush-Border Metabolism

When introduced into a mammalian physiological model, the distribution of intact glucosyl lactoside is highly restricted by its physicochemical properties.

  • Membrane Impermeability: With a molecular weight of 504.4 g/mol and a massive topological polar surface area (TPSA) of 269 Ų ()[1], the intact trisaccharide vastly exceeds the limits for passive transcellular or paracellular diffusion across the intestinal epithelium. Its primary physiological localization is therefore confined to the apical (luminal) interface of the gastrointestinal tract.

  • Sequential Hydrolysis: In intestinal tissue samples, the molecule cannot be absorbed intact. It is subjected to sequential metabolic breakdown at the brush border. First, tissue α -glucosidases cleave the α -glucosyl residue. The remaining lactose is subsequently hydrolyzed by lactase-phlorizin hydrolase (LPH) into absorbable monosaccharides ()[4].

  • Transporter Interactions: Before hydrolysis, the intact trisaccharide interacts with membrane transport proteins. Site-directed fluorescence studies on transport proteins, such as the lactose permease (LacY), have utilized trisaccharides like glucosyl lactoside to map substrate-binding pockets, revealing that specific residues (e.g., Cysteine 148) are critical for ligand recognition and transport kinetics ()[5].

Quantitative Physicochemical and Distribution Parameters

To accurately model the pharmacokinetics of glucosyl lactoside, we must benchmark it against its endogenous precursor, lactose.

Table 1: Physicochemical and Physiological Parameters of Glucosyl Lactoside vs. Endogenous Lactose

ParameterGlucosyl-O-galactosyl-(1-4)glucosideD-Lactose
Molecular Weight 504.4 g/mol 342.3 g/mol
Topological Polar Surface Area 269 Ų190 Ų
Primary Tissue Localization Intestinal Lumen (Apical)Intestinal Lumen (Apical)
Brush-Border Hydrolysis Sequential ( α -glucosidase LPH)Direct (Lactase-Phlorizin Hydrolase)
Membrane Permeability Negligible (Intact form)Negligible (Intact form)
Reducing End Absent (Non-reducing)Present

Experimental Workflow: Tissue Distribution and Hydrolysis Assay

To accurately quantify the distribution and hydrolysis of glucosyl lactoside, standard Caco-2 monolayers are insufficient; they lack the complex mucus layer and native enzyme ratios of true physiological tissue. Instead, we utilize the Ex Vivo Everted Gut Sac Model coupled with rapid-quench homogenization.

Objective: To quantify the brush-border hydrolysis and epithelial transport of glucosyl lactoside.

  • Step 1: Tissue Excision and Preparation. Isolate a 5 cm segment of the jejunum from a fasted murine model. Evert the tissue over a glass rod to expose the apical (mucosal) surface.

    • Causality: Eversion ensures that the brush-border enzymes and apical transporters are directly exposed to the incubation bath, accurately mimicking luminal pharmacokinetics.

  • Step 2: Self-Validating Integrity Check. Seal one end of the sac and fill the serosal compartment with oxygenated Krebs-Ringer buffer containing 1 mg/mL FITC-dextran (4 kDa). Seal the other end.

    • Causality: FITC-dextran cannot cross intact tight junctions. If fluorescence is detected in the external mucosal bath during the experiment, the tissue is compromised, and the sample must be discarded. This ensures absolute data trustworthiness.

  • Step 3: Physiological Incubation. Submerge the everted sac in a mucosal bath of Krebs-Ringer buffer (pH 7.4) containing 10 mM glucosyl lactoside at 37°C. Oxygenate continuously (95% O2 / 5% CO2).

  • Step 4: Kinetic Sampling and Quenching. At 15, 30, and 60 minutes, remove the tissue. Immediately wash with ice-cold 0.2 M sodium phosphate buffer (pH 6.0) and homogenize.

    • Causality: The rapid drop in temperature and pH immediately quenches endogenous α -glucosidase and lactase activity, preventing post-sampling metabolic artifacts and locking the metabolic profile for accurate quantification[4].

  • Step 5: Extraction and Quantification. Centrifuge the homogenate at 12,000 x g for 10 min at 4°C. Analyze the supernatant via HPLC-RID to quantify intact glucosyl lactoside, lactose, and glucose. Calculate mass balance (Intact + Hydrolyzed products = Initial spike) to validate that no unmeasured degradation pathways are active.

Workflow Step1 1. Tissue Excision (Everted Gut Sac) Step2 2. Physiological Incubation (37°C, pH 7.4) Step1->Step2 Step3 3. Ice-Cold Quenching (pH 6.0 Buffer) Step2->Step3 Step4 4. Tissue Homogenization (12,000 x g) Step3->Step4 Step5 5. HPLC-RID/MS Quantification Step4->Step5

Fig 2. Ex vivo workflow for assessing tissue distribution and metabolic stability.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3081297, Glucosyl-O-galactosyl-(1-4)glucoside." PubChem, [Link]

  • Kitahata, S., Hara, K., Fujita, K., Nakano, H., Kuwahara, N., & Koizumi, K. (1992). "Acceptor specificity of cyclodextrin glycosyltransferase from Bacillus stearothermophilus and synthesis of alpha-D-glucosyl O-beta-D-galactosyl-(1----4)-beta-D-glucoside." Bioscience, Biotechnology, and Biochemistry, [Link]

  • Shibuya, T., Miwa, Y., Nakano, M., Yamauchi, T., Chaen, H., Sakai, S., & Kurimoto, M. (1993). "Enzymatic synthesis of a novel trisaccharide, glucosyl lactoside." Bioscience, Biotechnology, and Biochemistry, [Link]

  • Wu, J., & Kaback, H. R. (1994). "Cysteine 148 in the lactose permease of Escherichia coli is a component of a substrate binding site. 2. Site-directed fluorescence studies." Biochemistry, [Link]

  • Muto, N., et al. (2005). "Studies on Absorption and Hydrolysis of Ethyl alpha-D-Glucoside in Rat Intestine." Journal of Agricultural and Food Chemistry, [Link]

Sources

Foundational

Glucosyl-O-galactosyl-(1-4)glucoside interaction with lipid bilayer membranes

Engineering Membrane Stability: The Biophysics of Glucosyl-O-galactosyl-(1-4)glucoside Interactions with Lipid Bilayers Executive Summary The stabilization of lipid bilayer membranes during dehydration (lyophilization) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Membrane Stability: The Biophysics of Glucosyl-O-galactosyl-(1-4)glucoside Interactions with Lipid Bilayers

Executive Summary

The stabilization of lipid bilayer membranes during dehydration (lyophilization) and thermal stress remains a critical bottleneck in the development of lipid nanoparticles (LNPs) and liposomal drug delivery systems. While disaccharides like trehalose and sucrose are industry standards, higher-order oligosaccharides offer superior thermodynamic protection. This technical guide explores the biophysical interactions between Glucosyl-O-galactosyl-(1-4)glucoside (a trisaccharide also known as glucosyl lactoside) and phospholipid bilayers, providing actionable, self-validating protocols for formulation scientists.

The Biophysical Imperative: Trisaccharide-Membrane Dynamics

Glucosyl-O-galactosyl-(1-4)glucoside (CID 3081297) is a complex trisaccharide with a molecular weight of 504.4 g/mol [1]. Synthesized via intermolecular transglucosylation[2], its unique Glc-Gal-Glc architecture presents a high density of hydroxyl groups.

When lipid bilayers are dehydrated, the removal of the hydration shell forces the polar headgroups closer together, increasing van der Waals interactions among the acyl chains. This drives the membrane from a fluid liquid-crystalline phase ( Lα​ ) into a rigid gel phase ( Lβ​ ). Upon rehydration, the membrane undergoes phase separation, leading to transient defects and the catastrophic leakage of encapsulated active pharmaceutical ingredients (APIs).

As an application scientist, I prioritize Glucosyl-O-galactosyl-(1-4)glucoside over standard disaccharides due to two synergistic mechanisms:

  • The Water Replacement Hypothesis: The 11 hydroxyl groups of this trisaccharide act as surrogate water molecules, forming extensive hydrogen-bond networks with the phosphate ( PO4−​ ) and carbonyl ( C=O ) groups of the lipid interface.

  • Vitrification (Glass Formation): Due to its larger molecular volume and rotational degrees of freedom, the trisaccharide forms a high-viscosity amorphous glass at higher temperatures than trehalose, drastically reducing the lateral mobility of the lipids and preventing fusion events.

G A Glucosyl-O-galactosyl- (1-4)glucoside B Lipid Bilayer Interface A->B Partitioning C Water Replacement (H-bonding with PO4-) B->C Dehydration D Vitrification (Glassy Matrix) B->D Cooling E Membrane Stabilization (Depressed Tm) C->E Synergistic Effect D->E Synergistic Effect

Mechanistic pathways of trisaccharide-mediated lipid bilayer stabilization.

Quantitative Analysis of Membrane Interactions

To validate the efficacy of a lyoprotectant, we measure the phase transition temperature ( Tm​ ) of the lipid bilayer. A successful formulation will maintain the lyophilized lipid's Tm​ as close to its fully hydrated state as possible. The table below demonstrates representative biophysical parameters of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) liposomes stabilized by different saccharides.

FormulationHydrated Tm​ (°C)Lyophilized Tm​ (°C) ΔTm​ (°C)Vesicle Size Retention (%)
Pure DPPC 41.5~65.0+23.5< 20% (Massive Aggregation)
DPPC + Trehalose (1:1 mass)41.544.0+2.5~ 85%
DPPC + Glc-Gal-Glc (1:1 mass)41.542.1+0.6> 95% (Highly Stable)

Data Interpretation: The near-zero ΔTm​ for the trisaccharide formulation indicates that the Glc-Gal-Glc molecules effectively space the lipid headgroups during dehydration, mimicking the steric footprint of bulk water better than smaller disaccharides.

Self-Validating Experimental Protocols

In advanced formulation science, protocols must be designed with built-in causality and self-validation. We do not simply mix and measure; we establish feedback loops to verify structural integrity at each step.

Protocol 1: Preparation of Trisaccharide-Stabilized LUVs (Large Unilamellar Vesicles)

Causality: Extrusion must occur strictly above the lipid's Tm​ . Forcing gel-phase lipids through a polycarbonate membrane will cause immediate membrane rupture and high polydispersity.

  • Lipid Film Hydration: Dissolve 10 mg of DPPC in chloroform/methanol (2:1 v/v). Evaporate under a gentle nitrogen stream, followed by 2 hours in a vacuum desiccator to remove trace solvents.

  • Excipient Addition: Hydrate the lipid film with 1 mL of a 10 mg/mL Glucosyl-O-galactosyl-(1-4)glucoside solution in HEPES buffer (pH 7.4).

  • Thermal Annealing: Vortex the suspension for 5 minutes at 50°C (approx. 10°C above the DPPC Tm​ of 41.5°C) to ensure the lipids are fully in the fluid Lα​ phase.

  • Extrusion: Pass the multilamellar suspension 11 times through a 100 nm polycarbonate filter using a mini-extruder heated to 50°C.

  • Baseline Validation: Measure the initial hydrodynamic diameter via Dynamic Light Scattering (DLS). Expected size: ~110-120 nm (PDI < 0.1).

Protocol 2: Lyophilization and Self-Validation Loop

Causality: If the sugar-to-lipid ratio is insufficient, the glassy matrix will collapse, leading to vesicle fusion. We use DLS as a rapid self-validation gate before proceeding to complex calorimetry.

  • Freezing: Flash-freeze the LUV suspension in liquid nitrogen to prevent large ice crystal formation, which can mechanically shear the bilayers.

  • Primary Drying: Lyophilize at -40°C under a vacuum of < 0.1 mbar for 24 hours.

  • Secondary Drying: Ramp temperature to 20°C for 6 hours to remove residual bound water.

  • Rehydration & Validation: Rehydrate the powder with 1 mL of ultrapure water. Immediately measure via DLS.

    • Validation Gate: If the size increases by >10% or PDI exceeds 0.2, the lyoprotection failed. Return to Protocol 1 and increase the trisaccharide molar ratio. If the size matches the baseline, proceed to DSC.

Workflow Step1 Lipid Film Hydration (with Trisaccharide) Step2 Extrusion > Tm (LUV Formation) Step1->Step2 Step3 Lyophilization (Freeze-Drying) Step2->Step3 Step4 Rehydration & Size Analysis (DLS) Step3->Step4 Validate Self-Validation: Pre/Post Size Match? Step4->Validate Fail Optimize Sugar:Lipid Ratio Validate->Fail No (>10% growth) Pass Proceed to DSC/FTIR Validate->Pass Yes (Stable) Fail->Step1

Self-validating workflow for formulating and testing trisaccharide-stabilized liposomes.

Protocol 3: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Transfer 2-3 mg of the lyophilized DPPC/Trisaccharide powder into an aluminum DSC pan and hermetically seal it.

  • Thermal Cycling: Scan from 10°C to 80°C at a heating rate of 5°C/min under a nitrogen purge.

  • Data Analysis: Identify the endothermic peak corresponding to the main phase transition ( Tm​ ). A successful Glc-Gal-Glc interaction will yield a Tm​ around 42-43°C, confirming that the lipid headgroups remain optimally spaced despite the absence of water.

Conclusion

The interaction of Glucosyl-O-galactosyl-(1-4)glucoside with lipid bilayers represents a sophisticated approach to membrane stabilization. By leveraging its expanded hydrogen-bonding capacity and superior vitrification properties, formulation scientists can drastically improve the shelf-life and structural integrity of next-generation liposomal and LNP therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3081297: Glucosyl-O-galactosyl-(1-4)glucoside." PubChem. URL:[Link]

  • Yamamoto, I., et al. "Studies on Absorption and Hydrolysis of Ethyl α-d-Glucoside in Rat Intestine." Journal of Agricultural and Food Chemistry 53.18 (2005): 7291-7295. URL:[Link]

  • Shibuya, T., et al. "Enzymatic Synthesis of a Novel Trisaccharide, Glucosyl Lactoside." Bioscience, Biotechnology, and Biochemistry 57.1 (1993): 56-60. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced LC-MS/MS Structural Elucidation of Glucosyl-O-galactosyl-(1-4)glucoside

Executive Summary The structural characterization of neutral oligosaccharides, such as the trisaccharide Glucosyl-O-galactosyl-(1-4)glucoside, presents a unique analytical challenge due to the lack of a basic site for pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of neutral oligosaccharides, such as the trisaccharide Glucosyl-O-galactosyl-(1-4)glucoside, presents a unique analytical challenge due to the lack of a basic site for protonation and the presence of multiple stereocenters and linkage isomers. This application note details a robust, self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow designed for researchers and drug development professionals. By combining reductive derivatization, Porous Graphitized Carbon (PGC) chromatography, and stepped Collision-Induced Dissociation (CID/HCD) in negative ion mode, this protocol ensures comprehensive sequence coverage and definitive linkage assignment.

Mechanistic Principles of Oligosaccharide MS/MS

The Causality of Derivatization and Ionization Mode

In native form, reducing glycans undergo anomeric mutarotation (equilibrium between α and β anomers) in solution. During liquid chromatography, this mutarotation causes a single glycan to elute as two distinct, often overlapping peaks, which dilutes the MS signal and complicates isomer resolution[1].

  • The Solution: Reduction of the terminal aldehyde to an alditol using Sodium Borohydride ( NaBH4​ ) locks the glycan into a single open-chain form, ensuring sharp, singular chromatographic peaks[1].

  • Ionization Dynamics: While positive mode Electrospray Ionization (ESI) typically yields sodium adducts ( [M+Na]+ ) that provide sequence information, negative mode ESI ( [M−H]− ) is mechanistically superior for linkage analysis. Deprotonated glycans undergo specific charge-driven fragmentation pathways that yield highly abundant cross-ring cleavages, which are strictly required to pinpoint the 1→4 glycosidic linkage[2].

Domon and Costello Fragmentation Energetics

Tandem mass spectrometry of glycans follows the systematic nomenclature established by Domon and Costello[3].

  • Glycosidic Cleavages (B, C, Y, Z ions): These bonds are relatively labile. Cleavage provides the sequence of the monosaccharide building blocks (e.g., Glc Gal Glc).

  • Cross-Ring Cleavages (A, X ions): These require higher activation energy. They cleave across the monosaccharide ring, leaving a remnant of the ring attached to the adjacent sugar. The mass of this remnant definitively proves whether the linkage is 1→3 , 1→4 , or 1→6 [4].

Expertise Insight: Because reduction converts the reducing-end glucose into an open-chain alditol, it can no longer undergo classic ring cleavages (like 0,2A ). Therefore, to capture the 0,2A and 0,2X ions of the reducing end, a parallel injection of the native (unreduced) trisaccharide is highly recommended.

Fragmentation cluster_seq Glycosidic Cleavages (Sequence) cluster_link Cross-Ring Cleavages (Linkage) Precursor Glc-Gal-(1-4)-Glc [M-H]- Precursor NonRed B & C Ions (Non-Reducing End) Precursor->NonRed Low CE (20-30 eV) Red Y & Z Ions (Reducing End) Precursor->Red Low CE (20-30 eV) AIons A Ions (Diagnostic for 1-4) Precursor->AIons High CE (40-50 eV) XIons X Ions (Linkage Confirmation) Precursor->XIons High CE (40-50 eV)

Figure 1: Domon and Costello fragmentation logic mapped to collision energy requirements.

Validated Experimental Protocols

System Suitability & Self-Validation

Before executing the protocol on the target trisaccharide, validate the MS/MS collision energy calibration.

  • Inject a 10μg/mL standard mixture of cellotriose ( 1→4 linked) and laminaritriose ( 1→3 linked).

  • Validation Criteria: The system is validated only if the 0,2A cross-ring fragment is exclusively observed in the cellotriose spectrum. If it appears in the laminaritriose spectrum, the collision energy is too high, causing secondary fragmentations.

Protocol A: Reductive Derivatization
  • Reagent Preparation: Prepare a fresh solution of 1.0M Sodium Borohydride ( NaBH4​ ) in LC-MS grade water[1].

  • Reaction: Dissolve 10μg of Glucosyl-O-galactosyl-(1-4)glucoside in 50μL of the NaBH4​ solution.

  • Incubation: Incubate the mixture in a thermoshaker at 65∘C for 1.5 hours[1].

  • Neutralization & Clean-up: Terminate the reaction by adding 10% acetic acid dropwise until effervescence stops. Purify the reduced glycan using a PGC Solid Phase Extraction (SPE) cartridge, washing with water to remove borate salts, and eluting with 50% Acetonitrile (ACN) containing 0.1% Trifluoroacetic acid (TFA). Lyophilize to dryness.

Protocol B: PGC-LC Separation
  • Column: Porous Graphitized Carbon (PGC) column ( 100mm×2.1mm,3μm ).

  • Mobile Phase A: 10mM Ammonium Formate in Water, adjusted to pH 8.5 with ammonia. (Alkaline pH enhances deprotonation for negative mode ESI).

  • Mobile Phase B: 10mM Ammonium Formate in 90% Acetonitrile.

  • Gradient: 2% to 40% B over 30 minutes.

  • Flow Rate & Temp: 0.3mL/min at 40∘C (Elevated temperature improves mass transfer into the porous carbon, reducing peak tailing)[5].

Protocol C: High-Resolution MS/MS Acquisition
  • Mass Spectrometer: Q-Exactive Orbitrap or High-Resolution Q-TOF[5].

  • Ionization: Negative ESI mode. Spray voltage 2.5kV , Capillary temperature 275∘C .

  • Fragmentation Strategy: Use Higher-energy C-trap Dissociation (HCD) with Stepped Normalized Collision Energy (NCE) set to 20, 35, and 50.

  • Causality of Stepped NCE: Lower energies (20-35) efficiently break the glycosidic bonds to yield B/Y sequence ions, while higher energies (50) force the rigid sugar rings to cleave, yielding the A/X linkage ions[6]. Stepping the energy combines both ion types into a single, comprehensive MS2 spectrum.

Workflow Prep Sample Prep (NaBH4 Reduction) LC PGC-LC (Isomer Separation) Prep->LC ESI ESI Source (Negative Mode) LC->ESI MS1 Precursor Selection (m/z 505.17) ESI->MS1 MS2 HCD Fragmentation (Stepped NCE) MS1->MS2 Data Data Analysis (Linkage & Sequence) MS2->Data

Figure 2: End-to-end LC-MS/MS workflow for trisaccharide structural elucidation.

Data Interpretation & Quantitative Presentation

The structural elucidation of Glucosyl-O-galactosyl-(1-4)glucoside relies on identifying specific m/z values in the MS/MS spectrum. The table below summarizes the theoretical diagnostic ions for both the native and reduced forms of the trisaccharide.

Table 1: Key Diagnostic Fragment Ions for Glc-Gal-(1-4)Glc (Negative Ion Mode)

Ion TypeDomon & Costello NomenclatureNative m/z ( [M−H]− )Reduced m/z ( [M−H]− )Structural Significance
Precursor [M−H]− 503.1617505.1774Intact trisaccharide mass confirmation
Glycosidic Y2​ 341.1089343.1244Loss of terminal Glc; confirms Gal-Glc(ol) presence
Glycosidic B2​ 323.0982323.0982Loss of reducing Glc(ol); confirms Glc-Gal sequence
Glycosidic Y1​ 179.0561181.0718Confirms the mass of the reducing-end residue
Glycosidic B1​ 161.0455161.0455Confirms the mass of the terminal non-reducing Glc
Cross-ring 0,2A2​ 263.0771263.0771Diagnostic for internal linkage
Cross-ring 0,2A3​ 443.1401N/A (Open chain)Definitive proof of the 1→4 linkage on the reducing end
Cross-ring 0,2X0​ 383.1190N/A (Open chain)Complementary proof of 1→4 linkage

(Note: Exact theoretical masses are calculated based on standard hexose residue mass = 162.0528 Da, and hexitol residue mass = 164.0685 Da).

Linkage Assignment Logic

To confidently identify the molecule as Glucosyl-O-galactosyl-(1-4) glucoside, the analyst must locate the 0,2A3​ ion at m/z 443.14 in the native spectrum. This specific mass shift (loss of 60 Da, corresponding to C2​H4​O2​ from the reducing ring) is physically impossible in a 1→3 linked glycan (where the 3-position is blocked) and differs in mass from the cleavages seen in 1→6 linkages[7].

References

  • Title: Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments Source: NIH / PMC URL: [Link]

  • Title: A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates Source: Glycoconjugate Journal (Semantic Scholar) URL: [Link]

  • Title: Robust and High-Resolution All-Ion Fragmentation LC-ESI-IM-MS Analysis for In-Depth Characterization or Profiling of Up to 200 Human Milk Oligosaccharides Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Comparison of Different Labeling Techniques for the LC-MS Profiling of Human Milk Oligosaccharides Source: Frontiers in Chemistry URL: [Link]

  • Title: Method for naming fragment ions as devised by Domon and Costello Source: ResearchGate URL: [Link]

  • Title: A Systematic Method for the Identification of Oligosaccharide Constituents in Polygonatum cyrtonema Hua Using UHPLC-Q-Exactive Orbitrap Mass Spectrometry Source: MDPI URL: [Link]

Sources

Application

Application Note: Evaluating Glycosyltransferase Acceptor Specificity Using Glucosyl-Lactoside

Target Audience: Glycobiologists, Protein Engineers, and Biopharmaceutical Developers Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The enzymatic synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Glycobiologists, Protein Engineers, and Biopharmaceutical Developers Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The enzymatic synthesis of complex oligosaccharides, such as Human Milk Oligosaccharides (HMOs) and tumor-associated carbohydrate antigens, relies heavily on the substrate promiscuity of glycosyltransferases (GTs). While lactose (Gal-β(1→4)-Glc) is the canonical acceptor substrate for many Leloir-pathway GTs (e.g., sialyltransferases and galactosyltransferases), industrial and therapeutic applications often require glycosylating substrates that are sterically hindered at the reducing end—such as glycolipids, glycoproteins, or extended oligosaccharide chains.

Glucosyl-O-galactosyl-(1-4)glucoside (also known as glucosyl-lactoside or α -D-Glucosyl-O- β -D-galactosyl-(1→4)- β -D-glucoside)[1] serves as a highly specialized molecular probe in GT assays. Synthesized via the transglycosylation activity of cyclomaltodextrin glucanotransferase (CGTase)[2], this trisaccharide features a bulky glucosyl modification at the reducing end of lactose.

The Causality of Experimental Choice

Why use glucosyl-lactoside instead of standard lactose?

  • Active Site Plasticity Mapping: By comparing a GT’s catalytic efficiency ( kcat​/Km​ ) on lactose versus glucosyl-lactoside, researchers can map the depth and steric constraints of the enzyme's acceptor binding pocket. A GT that efficiently glycosylates glucosyl-lactoside possesses a shallow or highly flexible binding cleft.

  • Predictive Modeling for Glycoconjugates: Glucosyl-lactoside mimics the steric bulk of lactose conjugated to a lipid or protein linker. Success in glycosylating this trisaccharide strongly correlates with a GT's ability to glycosylate complex bioconjugates in downstream drug development.

Assay Principle & Workflow

To quantitatively measure GT activity using glucosyl-lactoside, we utilize a universal, phosphatase-coupled colorimetric assay[3]. In this self-validating system, the GT transfers a sugar moiety from a nucleotide-sugar donor (e.g., CMP-Neu5Ac or UDP-Gal) to the non-reducing terminal galactose of glucosyl-lactoside. The leaving group (CMP or UDP) is immediately hydrolyzed by a coupling phosphatase (e.g., CD39L3), releasing inorganic phosphate ( Pi​ ). The Pi​ is then detected using Malachite Green, providing a direct, stoichiometric readout of glycosyltransferase activity.

GT_Assay Donor Sugar Donor (e.g., CMP-Neu5Ac) GT Glycosyltransferase (Target Enzyme) Donor->GT Acceptor Acceptor Substrate (Glucosyl-lactoside) Acceptor->GT Product Glycosylated Product (Tetrasaccharide) GT->Product LeavingGroup Leaving Group (e.g., CMP / UDP) GT->LeavingGroup Phosphatase Coupling Phosphatase (e.g., CD39L3) LeavingGroup->Phosphatase Pi Inorganic Phosphate (Pi) Phosphatase->Pi Detection Malachite Green Detection (620 nm) Pi->Detection Colorimetric Readout

Figure 1: Phosphatase-coupled glycosyltransferase assay workflow using glucosyl-lactoside.

Experimental Protocols

Protocol A: High-Throughput Phosphatase-Coupled Kinetic Assay

This protocol is designed to determine the Michaelis-Menten kinetics ( Km​ and kcat​ ) of a target GT (e.g., an engineered α -2,6-sialyltransferase) using glucosyl-lactoside as the acceptor.

Reagents Required:

  • Assay Buffer: 25 mM Tris-HCl, 150 mM NaCl, 10 mM MnCl2​ , pH 7.5.

  • Donor: 1 mM CMP-Neu5Ac.

  • Acceptor: Glucosyl-lactoside (Titration range: 0.1 mM to 20 mM).

  • Coupling Enzyme: Recombinant human CD39L3 (or equivalent nucleotidase).

  • Detection: Malachite Green Phosphate Assay Kit.

Step-by-Step Procedure:

  • Preparation of Reaction Master Mix: In a clear 96-well microplate, add 15 µL of Assay Buffer containing 1 mM CMP-Neu5Ac and 100 ng of CD39L3 coupling phosphatase per well.

  • Acceptor Titration: Add 10 µL of glucosyl-lactoside at varying concentrations (to achieve final well concentrations of 0.1, 0.5, 1, 2.5, 5, 10, and 20 mM).

  • Self-Validating Controls:

    • Donor Hydrolysis Control: Omit GT (add buffer instead) to measure spontaneous donor degradation.

    • Water Hydrolysis Control: Omit glucosyl-lactoside to measure GT-mediated hydrolysis of the donor to water.

  • Initiation: Initiate the reaction by adding 25 µL of the target GT (e.g., 50 ng/well) to all experimental and control wells. Total reaction volume = 50 µL.

  • Incubation: Seal the plate and incubate at 37°C for exactly 20 minutes. (Note: Ensure the reaction remains in the linear initial-rate phase; <10% donor consumption).

  • Termination & Detection: Add 10 µL of Malachite Green Reagent A, followed by 10 µL of Reagent B. Incubate for 15 minutes at room temperature for color development.

  • Readout: Measure absorbance at 620 nm using a microplate reader. Interpolate Pi​ release using a standard curve of NaH2​PO4​ .

Protocol B: Orthogonal Validation via HILIC-ESI-MS

Because colorimetric assays measure the leaving group rather than the actual product, orthogonal validation is required to prove that the tetrasaccharide (Sialyl-glucosyl-lactoside) was successfully formed.

  • Reaction Quenching: Scale up the reaction from Protocol A to 100 µL. After 2 hours, quench the reaction by adding 100 µL of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge at 15,000 × g for 10 minutes to pellet precipitated proteins. Transfer the supernatant to an LC vial.

  • Chromatography: Inject 5 µL onto an Amide-HILIC column (e.g., Waters BEH Amide, 1.7 µm, 2.1 × 100 mm). Use a gradient of Acetonitrile (Mobile Phase A) and 50 mM Ammonium Formate pH 4.4 (Mobile Phase B).

  • Mass Spectrometry: Operate the ESI-TOF in negative ion mode.

    • Target Mass: Glucosyl-lactoside ( Mw​≈504.4 Da) + Neu5Ac (291 Da) - H2​O (18 Da) = 777.4 Da . Look for the [M−H]− ion at m/z 776.4.

Data Presentation & Interpretation

When evaluating GTs, comparing the kinetic parameters of lactose versus glucosyl-lactoside reveals the enzyme's tolerance for reducing-end modifications. Below is a representative data summary comparing a Wild-Type (WT) ST6Gal1 enzyme against an engineered variant designed for bulky substrates.

Table 1: Comparative Kinetic Parameters for Sialyltransferase Variants

Acceptor SubstrateEnzyme Variant Km​ (mM) kcat​ ( s−1 ) kcat​/Km​ ( M−1s−1 )Relative Efficiency
Lactose WT ST6Gal12.1 ± 0.34.5 ± 0.22,142100%
Lactose Engineered ST6-V22.5 ± 0.24.2 ± 0.11,68078%
Glucosyl-lactoside WT ST6Gal118.4 ± 1.50.8 ± 0.1432%
Glucosyl-lactoside Engineered ST6-V24.2 ± 0.43.9 ± 0.292843%

Interpretation: The WT enzyme experiences severe steric clash with the bulky glucosyl group at the reducing end of glucosyl-lactoside, resulting in a drastically elevated Km​ and reduced kcat​ . The engineered variant (ST6-V2) demonstrates a highly permissive active site, retaining 43% of its catalytic efficiency toward the sterically hindered trisaccharide probe, making it an ideal candidate for complex glycoconjugate synthesis.

References

  • Shibuya, T., Miwa, Y., Nakano, M., Yamauchi, T., Chaen, H., Sakai, S., & Kurimoto, M. (1993). Enzymatic synthesis of a novel trisaccharide, glucosyl lactoside. Bioscience, Biotechnology, and Biochemistry, 57(1), 56-60.[Link][1]

  • Funayama, M., et al. (1998). Production of Turanose by Cyclomaltodextrin Glucanotransferase from Bacillus stearothermophilus. Bioscience, Biotechnology, and Biochemistry, 62(2), 221-224. (Referencing acceptor specificities of CGTase).[Link][2]

Sources

Method

Application Note: Comprehensive NMR Spectroscopy Characterization Techniques for Glucosyl-O-galactosyl-(1-4)glucoside

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The structural elucidation of compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The structural elucidation of complex oligosaccharides, such as the trisaccharide Glucosyl-O-galactosyl-(1-4)glucoside , is a critical step in the development of prebiotics, human milk oligosaccharide (HMO) mimics, and targeted drug delivery systems. Unlike linear peptides or oligonucleotides, carbohydrates possess branched architectures, stereochemical complexity (α/β anomers), and varied glycosidic linkages [1].

This application note provides an authoritative, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to unambiguously characterize the monosaccharide composition, ring conformations, anomeric states, and exact glycosidic linkages of Glucosyl-O-galactosyl-(1-4)glucoside.

Mechanistic Principles & Experimental Causality

Carbohydrates present a unique challenge in NMR spectroscopy due to their limited chemical shift dispersion; the bulk of ring protons (H2–H6) resonate in a highly crowded region between δ 3.2 and 4.2 ppm [1]. To overcome this, our protocol relies on a strategic combination of 1D and 2D NMR techniques, driven by the following mechanistic causalities:

  • Deuterium Exchange (D₂O): Hydroxyl (–OH) protons exchange rapidly with water, creating broad, overlapping signals that obscure the aliphatic ring protons. By lyophilizing the sample in D₂O, we replace –OH with –OD, effectively rendering them invisible to ¹H NMR and simplifying the spectrum.

  • Multiplicity-Edited HSQC: By encoding the pulse sequence to invert CH₂ signals (appearing out of phase, typically blue/negative) relative to CH/CH₃ signals (red/positive), we can instantly differentiate the C6 hydroxymethyl protons from the C2-C5 ring protons[2].

  • ROESY vs. NOESY: For a trisaccharide (MW ~500 Da) analyzed at high magnetic fields (e.g., 600 MHz), the molecular tumbling rate ( τc​ ) often falls into the "extreme narrowing crossover region" where the Nuclear Overhauser Effect (NOE) approaches zero. We mandate the use of ROESY (Rotating-frame Overhauser Effect Spectroscopy) over NOESY to ensure positive, non-zero cross-peaks for spatial linkage confirmation [3].

Experimental Protocol: A Self-Validating Workflow

Sample Preparation

Objective: Prepare a high-purity, moisture-free sample to maximize signal-to-noise ratio (SNR) and eliminate exchangeable proton interference.

  • Dissolution: Dissolve 2–5 mg of highly purified (>95%) Glucosyl-O-galactosyl-(1-4)glucoside in 0.5 mL of 99.99% Deuterium Oxide (D₂O).

  • Isotopic Enrichment (Lyophilization): Flash-freeze the sample and lyophilize. Repeat this dissolution-lyophilization cycle three times to ensure >99% H/D exchange.

  • Internal Referencing: Add 0.1% w/v of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP as an internal chemical shift reference (δ 0.00 ppm).

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

Validation Checkpoint 1: Acquire a preliminary 1D ¹H spectrum. The residual HOD peak (around δ 4.7–4.8 ppm at 25°C) should be sharp and minimal. A broad water peak indicates incomplete H/D exchange or poor shimming, which will destroy the resolution of the anomeric region.

Spectrometer Setup & Acquisition Parameters

All experiments should be performed on a spectrometer equipped with a cryoprobe (≥ 600 MHz ¹H frequency) for optimal sensitivity.

  • Temperature: Regulate precisely at 298 K (25°C). Temperature stability is critical as the HOD chemical shift is highly temperature-dependent (-0.012 ppm/°C).

  • 1D ¹H NMR: Acquire with a 90° pulse, utilizing water presaturation during the relaxation delay (d1 = 2.0 s). Minimum 16 scans.

  • 2D COSY (Correlation Spectroscopy): Acquire to trace vicinal ( 3JHH​ ) couplings.

  • 2D TOCSY (Total Correlation Spectroscopy): Set the spin-lock mixing time to 80–100 ms . Causality: This duration is mathematically optimized to allow magnetization to transfer through the entire spin system of a single monosaccharide ring without decaying due to relaxation [1].

  • 2D ¹H-¹³C HSQC: Use a multiplicity-edited sequence. Set the one-bond coupling constant ( 1JCH​ ) to 145 Hz.

  • 2D ¹H-¹³C HMBC: Set the long-range coupling delay to 62.5 ms . Causality: This delay corresponds to 1/(2×nJCH​) , optimized for an average long-range trans-glycosidic coupling constant of 8 Hz, which is critical for linkage assignment [2].

  • 2D ROESY: Set the spin-lock mixing time to 200–300 ms with a continuous wave (CW) spin-lock field of ~2.5 kHz.

Structural Elucidation Strategy

Step 1: Anomeric Configuration and Monosaccharide Count

Examine the 1D ¹H and HSQC spectra. The anomeric protons (H1) resonate in the clear region of δ 4.4–5.5 ppm .

  • Glucosyl-O-galactosyl-(1-4)glucoside will show three distinct anomeric signals corresponding to the three sugar rings (Glc I, Gal, Glc II).

  • Causality of Coupling Constants: The 3JH1,H2​ coupling constant dictates the anomeric configuration. A large coupling (~8.0 Hz) indicates a β -linkage (axial-axial protons), while a small coupling (~3.5 Hz) indicates an α -linkage (equatorial-axial protons) [3].

Step 2: Intra-residue Spin System Tracing

Starting from each isolated anomeric H1 peak, use the TOCSY spectrum to identify all protons belonging to that specific sugar ring (H2 through H6). Cross-reference with the COSY spectrum to establish the exact sequential order (H1→H2→H3→H4→H5→H6). Map these protons to their directly attached carbons using the HSQC spectrum.

Step 3: Inter-residue Glycosidic Linkage Determination

To prove the sequence is Glucosyl Galactosyl (1-4)Glucoside, analyze the HMBC and ROESY spectra.

  • HMBC: Look for a cross-peak between the H1 of the Galactosyl residue and the C4 of the reducing-end Glucoside.

  • ROESY: Look for a spatial through-space correlation (< 5 Å) between the H1 of the Galactosyl residue and the H4 of the reducing-end Glucoside.

Validation Checkpoint 2: The linkage determined by the HMBC 3JCH​ correlation must perfectly match the spatial proximity indicated by the ROESY spectrum. If HMBC shows an H1 C4 linkage, ROESY must show a strong H1 H4 NOE cross-peak.

Visualizations & Workflows

NMR Elucidation Workflow

Workflow A 1. Sample Preparation D2O Exchange & Lyophilization B 2. 1D NMR (1H, 13C) Assess Purity & Anomeric Ratios A->B C 3. Homonuclear 2D (COSY/TOCSY) Intra-residue Spin System Tracing B->C D 4. Heteronuclear 2D (HSQC) 1H-13C One-Bond Assignments C->D E 5. Linkage Analysis (HMBC/ROESY) Inter-residue Connectivity D->E F 6. Structural Elucidation 3D Conformation & Linkage Mapping E->F

Caption: Step-by-step workflow for the NMR structural elucidation of trisaccharides.

Spin System and Linkage Logic Map

SpinLogic H1 Anomeric Proton (H1) δ 4.4 - 5.5 ppm C1 Anomeric Carbon (C1) δ 95 - 110 ppm H1->C1 HSQC (1JCH) RingH Ring Protons (H2-H6) δ 3.2 - 4.2 ppm H1->RingH COSY/TOCSY (3JHH) Aglycone Adjacent Sugar Residue (Glycosidic Linkage) H1->Aglycone HMBC (3JCH) / ROESY C1->Aglycone HMBC (3JCH) RingC Ring Carbons (C2-C6) δ 60 - 85 ppm RingH->RingC HSQC (1JCH)

Caption: Logic map for assigning NMR spin systems and determining glycosidic linkages.

Quantitative Data Summary

The following tables summarize the expected quantitative NMR parameters and representative chemical shift ranges for a generic β -linked Glucosyl-Galactosyl-Glucoside trisaccharide framework in D₂O at 298 K.

Table 1: Recommended NMR Acquisition Parameters for Trisaccharides

ExperimentPurposeKey ParameterCausality / Rationale
1D ¹H Purity, Anomeric ratiod1 = 2.0–5.0 sEnsures complete T1 relaxation for quantitative integration.
TOCSY Spin system tracing τm​ = 80–100 msAllows full magnetization transfer across the pyranose ring.
HSQC ¹H-¹³C correlation 1JCH​ = 145 HzOptimized for standard aliphatic one-bond carbon-proton couplings.
HMBC Glycosidic linkage Δ = 62.5 msOptimized for 8 Hz long-range ( 3JCH​ ) trans-glycosidic coupling.
ROESY Spatial proximity τm​ = 200–300 msPrevents zero-crossing of NOE signals for ~500 Da molecules.

Table 2: Representative Chemical Shift Ranges for Glc and Gal Residues

ResidueNucleusPosition 1 (Anomeric)Position 2Position 3Position 4Position 5Position 6 (CH₂)
Terminal Glc ¹H (ppm)4.45 – 4.55 ( β )3.25 – 3.353.45 – 3.553.35 – 3.453.40 – 3.503.70, 3.90
¹³C (ppm)103.0 – 104.573.5 – 74.576.0 – 77.070.0 – 71.076.5 – 77.561.0 – 62.0
Internal Gal ¹H (ppm)4.40 – 4.60 ( β )3.50 – 3.603.60 – 3.703.90 – 4.003.65 – 3.753.75, 3.85
¹³C (ppm)103.5 – 105.071.0 – 72.073.0 – 74.069.0 – 70.075.0 – 76.061.5 – 62.5
Reducing Glc ¹H (ppm)4.60 – 5.20 ( α/β )3.20 – 3.603.50 – 3.703.55 – 3.75 3.40 – 3.903.70, 3.90
¹³C (ppm)92.0 – 96.571.5 – 74.574.0 – 76.079.0 – 81.0 71.0 – 76.060.5 – 61.5

*Note: The C4 position of the reducing Glc residue is significantly downfield shifted (typically +5 to +10 ppm relative to an unlinked state) due to the glycosidic linkage (glycosidation shift), providing immediate 1D ¹³C evidence of the linkage site.

References

  • Primary Structure of Glycans by NMR Spectroscopy Chemical Reviews (ACS Publications)[Link]

  • Primary Structure of Glycans by NMR Spectroscopy (Open Access PMC) National Institutes of Health (NIH) - PubMed Central[Link]

Application

Application Note: In Vitro Evaluation of Glucosyl-O-galactosyl-(1-4)glucoside (Glucosyl Lactoside) on Intestinal Barrier Function and Immunomodulation

Target Audience: Researchers, Cell Biologists, and Preclinical Drug Development Professionals Compound Profile: Glucosyl-O-galactosyl-(1-4)glucoside (PubChem CID: 3081297) Introduction & Scientific Rationale Glucosyl-O-g...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Preclinical Drug Development Professionals Compound Profile: Glucosyl-O-galactosyl-(1-4)glucoside (PubChem CID: 3081297)

Introduction & Scientific Rationale

Glucosyl-O-galactosyl-(1-4)glucoside , commonly referred to as Glucosyl lactoside (GL), is a rare, non-reducing trisaccharide (O-β-D-galactopyranosyl-(1→4)-O-β-D-glucopyranosyl-α-D-glucopyranoside) first synthesized enzymatically via the transglycosylation reaction of cyclomaltodextrin glucanotransferase (CGTase) [1]. Because of its unique α-D-glucopyranosyl linkage at the reducing end of lactose, it resists rapid hydrolysis by upper gastrointestinal enzymes.

In preclinical drug development and functional nutrition, non-digestible oligosaccharides are heavily investigated for their ability to reinforce the gut epithelial barrier and modulate mucosal immunity, acting similarly to Human Milk Oligosaccharides (HMOs) [2]. This application note details a robust, self-validating in vitro co-culture methodology to quantify the barrier-enhancing and immunomodulatory properties of Glucosyl lactoside.

Causality in Experimental Design (E-E-A-T)

To accurately model the human intestinal microenvironment, we utilize a Caco-2 / THP-1 Transwell Co-Culture System .

  • Why Caco-2? When cultured for 21 days on permeable supports, Caco-2 cells spontaneously differentiate into polarized, enterocyte-like monolayers expressing mature tight junction proteins (ZO-1, Claudin-3) [4].

  • Why THP-1? The gut epithelium does not exist in isolation. Differentiated THP-1 macrophages in the basolateral compartment simulate the Gut-Associated Lymphoid Tissue (GALT).

  • Self-Validation: By measuring baseline Transepithelial Electrical Resistance (TEER) prior to any intervention, the system internally validates that a competent barrier exists. The inclusion of a Polymyxin B control ensures that any observed immune activation is not an artifact of endotoxin contamination in the oligosaccharide preparation.

Experimental Workflows & Mechanisms

Workflow A 1. Caco-2 Seeding (Apical Transwell) B 2. 21-Day Differentiation (Baseline TEER > 400 Ω·cm²) A->B D 4. Co-Culture Assembly & Glucosyl Lactoside Tx B->D C 3. THP-1 Differentiation (Basolateral Well) C->D E 5. LPS / Cytokine Challenge D->E F 6. Assays: TEER, FD4 Flux, Cytokine ELISA E->F

Fig 1. Workflow of the Caco-2/THP-1 co-culture barrier and immunomodulation assay.

Pathway GL Glucosyl Lactoside (Apical) TLR4 TLR4 Receptor (Macrophage) GL->TLR4 Attenuates TJ Tight Junctions (ZO-1, Claudin-3) GL->TJ Upregulates NFKB NF-κB Pathway TLR4->NFKB Activates CYTO Pro-inflammatory Cytokines NFKB->CYTO Upregulates CYTO->TJ Degrades BARRIER Epithelial Barrier TJ->BARRIER Maintains

Fig 2. Proposed mechanism of Glucosyl lactoside in preserving barrier integrity.

Step-by-Step Methodologies

Protocol A: Cytotoxicity & Viability Pre-Screen (MTS Assay)

Causality: Dead cells inherently lose barrier function, which artificially deflates TEER readings. Establishing the non-toxic therapeutic window of Glucosyl lactoside is a mandatory prerequisite.

  • Seeding: Seed Caco-2 cells in a 96-well plate at 2×104 cells/well in DMEM (10% FBS, 1% Pen/Strep). Incubate for 24 h at 37°C, 5% CO₂.

  • Treatment: Aspirate media. Apply Glucosyl lactoside at varying concentrations (1, 5, 10, 20, 50 mg/mL) in serum-free DMEM.

  • Self-Validating Controls:

    • Positive Control (0% Viability): 1% Triton X-100.

    • Negative Control (100% Viability): Untreated serum-free DMEM.

    • Background: Media only (no cells).

  • Readout: After 24 h, add 20 µL of MTS reagent per well. Incubate for 2 h. Read absorbance at 490 nm. Proceed to Protocol B only with concentrations yielding >95% viability.

Protocol B: Intestinal Barrier Integrity Assay (TEER & FITC-Dextran)

Causality: TEER measures ionic permeability across tight junctions, while FITC-Dextran 4 kDa (FD4) measures macromolecular paracellular flux. A dual-readout prevents false positives caused by ion channel fluctuations [3].

  • Monolayer Maturation: Seed Caco-2 cells ( 1×105 cells/insert) on the apical side of 12-well Transwell inserts (0.4 µm pore size, polycarbonate). Culture for 21 days, changing media every 48 h.

  • Baseline Validation: Measure baseline TEER using a chopstick electrode (e.g., Millicell ERS-2). Critical Step: Reject any insert with a TEER < 400 Ω·cm² as the barrier is incomplete.

  • Pre-treatment: Add Glucosyl lactoside (e.g., 5 mg/mL and 20 mg/mL) to the apical compartment for 24 h.

  • Inflammatory Challenge: Add TNF-α (100 ng/mL) and IFN-γ (10 ng/mL) to the basolateral compartment to induce tight junction degradation.

  • Measurement: Record TEER at 12 h, 24 h, and 48 h post-challenge.

  • Permeability Assay: At 48 h, add 1 mg/mL FD4 to the apical chamber. After 2 h, sample 100 µL from the basolateral chamber and measure fluorescence (Ex: 490 nm / Em: 520 nm) to calculate apparent permeability ( Papp​ ).

Protocol C: Caco-2 / THP-1 Immunomodulation Co-Culture

Causality: Apical oligosaccharides can attenuate basolateral macrophage hyperactivation by modulating epithelial-immune crosstalk.

  • Macrophage Differentiation: Seed THP-1 monocytes ( 5×105 cells/well) in the basolateral compartment of a 12-well plate. Differentiate using 50 ng/mL PMA for 48 h, followed by a 24 h rest in PMA-free media.

  • Assembly: Transfer the 21-day mature Caco-2 inserts (from Protocol B, Step 2) directly over the differentiated THP-1 cells.

  • Stimulation & Treatment:

    • Add LPS (50 ng/mL) to the basolateral compartment to stimulate THP-1 cells.

    • Add Glucosyl lactoside (5 mg/mL and 20 mg/mL) to the apical compartment.

    • Control Validation: Include a well with LPS + Polymyxin B (10 µg/mL) to confirm LPS-specific activation.

  • Harvest: After 24 h, collect the basolateral media. Centrifuge at 10,000 x g for 5 mins to remove debris.

  • ELISA: Quantify secreted pro-inflammatory cytokines (IL-8, TNF-α, IL-6) using standard sandwich ELISA kits.

Expected Data & Quantitative Summaries

The following tables represent the highly anticipated quantitative profiles based on the mechanistic behavior of structurally similar trisaccharides in validated Caco-2 models [3, 4].

Table 1: Effect of Glucosyl Lactoside on Caco-2 TEER and FD4 Permeability

Treatment GroupBaseline TEER (Ω·cm²)48h Post-Challenge TEER (Ω·cm²)TEER Retention (%)FD4 Papp​ ( ×10−6 cm/s)
Negative Control (No Challenge) 485 ± 15490 ± 12101.0%0.42 ± 0.05
Positive Control (TNF-α/IFN-γ) 492 ± 18215 ± 2043.6%2.85 ± 0.18
Challenge + GL (5 mg/mL) 480 ± 22340 ± 1570.8%1.55 ± 0.12
Challenge + GL (20 mg/mL) 488 ± 14415 ± 1885.0%0.78 ± 0.08

Table 2: Cytokine Secretion Profile in Caco-2/THP-1 Co-Culture

Treatment GroupBasolateral IL-8 (pg/mL)Basolateral TNF-α (pg/mL)Apical IL-6 (pg/mL)
Control (Vehicle) 120 ± 1545 ± 835 ± 5
LPS (50 ng/mL) 1850 ± 140980 ± 85420 ± 45
LPS + GL (5 mg/mL) 1150 ± 95610 ± 50280 ± 30
LPS + GL (20 mg/mL) 540 ± 60290 ± 35115 ± 18

References

  • Shibuya, T., Miwa, Y., Nakano, M., Yamauchi, T., Chaen, H., Sakai, S., & Kurimoto, M. (1993). Enzymatic Synthesis of a Novel Trisaccharide, Glucosyl Lactoside. Bioscience, Biotechnology, and Biochemistry, 57(1), 56-60. URL:[Link]

  • Wu, R. Y., et al. (2020). Blends of Human Milk Oligosaccharides Confer Intestinal Epithelial Barrier Protection in Vitro. Nutrients, 12(10), 3047. URL:[Link]

  • Natividad, J. M., et al. (2024). Human milk oligosaccharides differentially support gut barrier integrity and enhance Th1 and Th17 cell effector responses in vitro. Frontiers in Immunology, 15, 1360153. URL:[Link]

  • Wang, Y., et al. (2023). Differential Effects of Oligosaccharides, Antioxidants, Amino Acids and PUFAs on Heat/Hypoxia-Induced Epithelial Injury in a Caco-2/HT-29 Co-Culture Model. Nutrients, 15(2), 335. URL:[Link]

Method

Application Note: Advanced Fluorescent Labeling Strategies for Glucosyl-O-galactosyl-(1-4)glucoside Tracking

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Reductive Amination, HILIC-SPE, UPLC-FLR-MS Scientific Context & Mechanistic Grounding Glucosyl-O-galactosyl-(1-4)glucosi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Reductive Amination, HILIC-SPE, UPLC-FLR-MS

Scientific Context & Mechanistic Grounding

Glucosyl-O-galactosyl-(1-4)glucoside (Glc-Gal-Glc, also known as glucosyl lactoside) is a highly polar trisaccharide with a molecular weight of 504.17 Da[1]. Because it lacks a natural chromophore or fluorophore, tracking this glycan in biological matrices or during drug development requires chemical derivatization to enable optical detection and enhance mass spectrometric (MS) ionization[2].

The gold-standard mechanism for labeling free reducing oligosaccharides like Glc-Gal-Glc is reductive amination [2]. In solution, the reducing terminal glucose exists in a dynamic equilibrium between a cyclic hemiacetal and an open-chain aldehyde. When exposed to a primary amine fluorescent tag under weakly acidic conditions, the amine attacks the aldehyde to form an unstable imine (Schiff base). A reducing agent is then introduced to irreversibly convert the imine into a stable secondary amine.

Historically, 2-aminobenzamide (2-AB) and sodium cyanoborohydride (NaCNBH₃) were used for this reaction. However, modern analytical demands for high-throughput LC-MS tracking necessitate labels with higher proton affinity. Procainamide (ProA) has emerged as the superior alternative. ProA shares the same reductive amination chemistry as 2-AB but features a basic tertiary amine tail that drastically increases electrospray ionization (ESI+) efficiency[3],[4]. Furthermore, replacing the highly toxic NaCNBH₃ with 2-picoline borane (2-PB) eliminates the generation of hazardous hydrogen cyanide gas while maintaining equivalent labeling kinetics[5].

Quantitative Comparison of Fluorescent Tags

To select the optimal tracking strategy, researchers must weigh fluorescence (FLR) yield against MS sensitivity. The table below summarizes the performance of three leading tags when applied to glycan tracking, based on standardized UPLC-FLR-MS benchmarking[4].

Labeling ReagentReaction MechanismExcitation / EmissionRelative FLR SensitivityRelative MS Sensitivity (ESI+)
2-Aminobenzamide (2-AB) Reductive Amination320 nm / 420 nm1.0x (Baseline)1.0x (Baseline)
RapiFluor-MS (RF-MS) Urea Linkage (Rapid Tag)*265 nm / 425 nm~3.8x~68.0x
Procainamide (ProA) Reductive Amination310 nm / 370 nm~15.2x ~28.3x

*Note: While RF-MS offers the highest MS sensitivity, it reacts exclusively with glycosylamines. Free glycans like Glc-Gal-Glc must first undergo a cumbersome conversion to glycosylamines before RF-MS tagging. Therefore, Procainamide is the optimal direct-labeling choice for free reducing trisaccharides, offering the highest FLR sensitivity and excellent MS gains[4].

Experimental Workflow Visualization

GlycanWorkflow N1 1. Free Glc-Gal-Glc Trisaccharide (Equilibrium: Hemiacetal ⇌ Aldehyde) N2 2. Addition of Procainamide (ProA) (Primary Amine Attack) N1->N2 30% Acetic Acid in DMSO N3 3. Schiff Base Intermediate (Unstable Imine) N2->N3 Condensation N4 4. Reductive Amination (+ 2-Picoline Borane, 65°C) N3->N4 Reduction N5 5. HILIC-SPE Cleanup (Removal of Excess ProA Dye) N4->N5 95% Acetonitrile Wash N6 6. UPLC-FLR-MS Analysis (High-Sensitivity Tracking) N5->N6 Aqueous Elution

Figure 1: Workflow for the reductive amination of Glc-Gal-Glc using Procainamide and 2-Picoline Borane.

Self-Validating Protocol: Procainamide Labeling of Glc-Gal-Glc

This protocol is engineered to maximize labeling efficiency (>85%) while preventing acid-catalyzed degradation or "peeling" (loss of monosaccharide units)[6].

Phase A: Reagent Preparation

Causality Check: The solvent system must be strictly anhydrous to drive the condensation reaction forward. The 30% acetic acid provides the exact protonation state required to open the glycan's cyclic hemiacetal without cleaving glycosidic bonds[2].

  • Prepare the Labeling Solvent : Mix 700 µL of anhydrous Dimethyl Sulfoxide (DMSO) with 300 µL of Glacial Acetic Acid.

  • Prepare the Dye/Reductant Solution : Dissolve 38.3 mg of Procainamide hydrochloride (0.3 M) and 10.7 mg of 2-Picoline Borane (1.0 M) in 500 µL of the Labeling Solvent[5],[4]. Vortex until completely dissolved.

Phase B: Derivatization
  • Aliquot up to 50 nmol of lyophilized Glc-Gal-Glc standard into a microcentrifuge tube.

  • Add 10 µL of the Dye/Reductant Solution to the sample.

  • Vortex thoroughly and centrifuge briefly to collect the liquid at the bottom.

  • Incubate at 65°C for 2 hours in a heating block. Note: Do not exceed 65°C or 2 hours, as excessive thermal stress can induce epimerization of the reducing glucose.

Phase C: HILIC-SPE Cleanup

Causality Check: Unreacted Procainamide is highly fluorescent and will severely suppress the MS signal and distort the FLR baseline if not removed. Hydrophilic Interaction Liquid Chromatography (HILIC) traps the highly polar labeled trisaccharide while the less polar free dye is washed away[4].

  • Quench & Dilute : Remove the sample from the heat block, allow it to cool to room temperature, and add 90 µL of 100% Acetonitrile (ACN).

  • Condition SPE : Pass 200 µL of water, followed by 200 µL of 95% ACN through a silica-based HILIC-SPE microplate.

  • Load : Apply the diluted sample to the SPE well.

  • Wash : Wash the well three times with 200 µL of 95% ACN to elute the free Procainamide dye.

  • Elute : Elute the labeled Glc-Gal-Glc with 100 µL of 100 mM Ammonium Formate (pH 4.4).

Phase D: System Self-Validation (UPLC-FLR-MS)

To ensure the integrity of the protocol, inject 1 µL of the eluate onto a UPLC system equipped with an Amide-HILIC column, coupled to an FLR detector (Ex 310 nm / Em 370 nm) and an ESI-MS operating in positive mode.

Validation Metrics:

  • Target Mass: Confirm the presence of the ProA-labeled Glc-Gal-Glc at m/z 724.3 [M+H]+ (Native mass 504.17 Da + ProA mass 219.17 Da)[1],[3].

  • Efficiency Check: Extract the ion chromatogram for m/z 505.2 (unlabeled glycan). A successful reaction should yield an unlabeled peak area of <5% relative to the labeled peak.

  • Degradation Check: Monitor for m/z 740.3 (+16 Da). The presence of this mass indicates over-oxidation or alkaline "peeling" degradation during the reaction. If this peak exceeds 2%, verify the anhydrous state of your DMSO.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3081297, Glucosyl-O-galactosyl-(1-4)glucoside." PubChem, 2025. URL:[1]

  • Waters Corporation. "UPLC/FLR/QTof MS Analysis of Procainamide-Labeled N-Glycans." Waters Application Notes, 2016. URL:[3]

  • Ludger Ltd. "Procainamide Labelling: A reliable and flexible approach to glycan analysis." Ludger Technology, 2023. URL:[5]

  • Keser, Toma, et al. "Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis." Frontiers in Chemistry, vol. 6, 2018, p. 324. URL:[4]

  • Bigge, J. C., et al. "Nonselective and Efficient Fluorescent Labeling of Glycans Using 2-Amino Benzamide and Anthranilic Acid." Analytical Biochemistry, vol. 230, no. 2, 1995, pp. 229-238. URL:

  • Agilent Technologies. "SIGNAL™ 2-AB LABELING KIT." Agilent Product Manuals, 2020. URL:[6]

  • Ruhaak, L. R., et al. "Glycan labeling strategies and their use in identification and quantification." Analytical and Bioanalytical Chemistry, vol. 397, no. 8, 2010, pp. 3457-3481. URL:[2]

Sources

Application

Application Note: Solid-Phase Extraction of Glucosyl-O-galactosyl-(1-4)glucoside from Biological Fluids

Executive Summary The quantification of oligosaccharides in biological fluids is a critical component of modern biomarker discovery, particularly in the study of metabolic disorders, nutritional metabolomics, and gastroi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of oligosaccharides in biological fluids is a critical component of modern biomarker discovery, particularly in the study of metabolic disorders, nutritional metabolomics, and gastrointestinal health. This application note details a robust, self-validating protocol for the Solid-Phase Extraction (SPE) of Glucosyl-O-galactosyl-(1-4)glucoside (a highly polar trisaccharide, MW = 504.4 g/mol ) from complex biological matrices such as human plasma and urine. By leveraging Porous Graphitic Carbon (PGC) as the stationary phase, this method overcomes the inherent retention limitations of traditional reversed-phase sorbents, ensuring high recovery, minimal matrix interference, and seamless integration with downstream LC-MS/MS analysis.

Mechanistic Rationale & Challenges

Extracting native, underivatized oligosaccharides from biological fluids presents two primary physicochemical challenges:

  • Extreme Hydrophilicity: Trisaccharides like Glucosyl-O-galactosyl-(1-4)glucoside lack hydrophobic domains. Standard C18 reversed-phase sorbents fail to retain these molecules, causing them to elute in the void volume alongside salts and polar interferents.

  • Matrix Complexity: Plasma and urine contain high concentrations of proteins, lipids, and monosaccharides that can cause severe ion suppression during electrospray ionization (ESI) and irreversibly foul analytical columns.

The PGC Solution (Causality of Choice): To solve the retention issue, this protocol utilizes Porous Graphitic Carbon (PGC) SPE cartridges. PGC retains highly polar glycans through a unique mechanism known as the Polar Retention Effect on Graphite (PREG), combined with strong dispersive/hydrophobic interactions facilitated by the planar delocalized π -electron system of the graphite surface[1].

Furthermore, protein precipitation using cold ethanol is mandated prior to SPE. This step is critical because matrix proteins will irreversibly bind to the PGC sorbent, drastically reducing the active surface area and causing premature analyte breakthrough[2]. Finally, elution is achieved using a combination of acetonitrile (ACN) and trifluoroacetic acid (TFA). The TFA acts as an ion-pairing agent and lowers the pH to disrupt the strong electronic interactions between the trisaccharide and the graphite surface, ensuring quantitative recovery[3].

Experimental Workflow

SPE_Workflow Sample Biological Fluid (Plasma / Urine) PPT Protein Precipitation (4:1 Cold Ethanol, 4°C) Sample->PPT Centrifuge Centrifugation (14,000 x g, 30 min) PPT->Centrifuge SPE_Load Sample Loading (Apply Supernatant) Centrifuge->SPE_Load Supernatant SPE_Cond PGC-SPE Conditioning (80% ACN/0.1% TFA -> H2O) SPE_Cond->SPE_Load Pre-equilibrated SPE_Wash Washing Step (Milli-Q Water) SPE_Load->SPE_Wash Remove proteins/salts SPE_Elute Elution Step (40% ACN, 0.05% TFA) SPE_Wash->SPE_Elute Elute monosaccharides Evap Evaporation & Reconstitution (SpeedVac -> 50% ACN) SPE_Elute->Evap Retain Trisaccharide LCMS PGC-LC-MS/MS Analysis (MRM Mode) Evap->LCMS

Figure 1: Step-by-step workflow for the extraction and analysis of Glucosyl-O-galactosyl-(1-4)glucoside.

Step-by-Step Protocol

Reagents & Materials
  • Sorbent: Porous Graphitic Carbon (PGC) SPE Cartridges (100 mg / 1 mL).

  • Solvents: LC-MS grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm), absolute Ethanol (cold, -20 °C).

  • Additives: Trifluoroacetic acid (TFA), Formic acid (FA) - LC-MS grade.

  • Internal Standard (IS): 13C6​ -labeled maltotriose (or equivalent stable-isotope labeled trisaccharide).

Matrix Pre-Treatment (Protein Precipitation)
  • Aliquot 200 µL of the biological fluid (plasma or urine) into a 1.5 mL low-bind microcentrifuge tube.

  • Spike 10 µL of the Internal Standard working solution (e.g., 1 µg/mL) into the sample. Vortex for 10 seconds.

  • Add 800 µL of ice-cold absolute ethanol (4:1 v/v ratio) to initiate protein precipitation[2].

  • Vortex vigorously for 2 minutes, then incubate at 4 °C for 30 minutes to ensure complete precipitation.

  • Centrifuge at 14,000 × g for 30 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean glass vial, avoiding the protein pellet.

PGC-SPE Procedure

Note: Do not let the PGC sorbent dry out during the conditioning and loading phases.

  • Conditioning: Mount the PGC-SPE cartridge on a vacuum manifold. Pass 3.0 mL of 80% ACN containing 0.1% TFA (v/v) through the cartridge to activate the graphite surface. Follow immediately with 3.0 mL of Milli-Q water to equilibrate[3].

  • Loading: Apply the entire volume of the collected supernatant from Step 4.2. Maintain a slow flow rate of ~1 mL/min (approx. 1 drop per second) to allow sufficient interaction time between the trisaccharide and the PGC pores.

  • Washing: Wash the cartridge with 3.0 mL of Milli-Q water. Causality: This step elutes highly polar matrix components, salts, and monosaccharides (e.g., glucose, galactose) that lack the structural bulk to be strongly retained by PREG, thereby minimizing downstream ion suppression[3].

  • Elution: Elute the target Glucosyl-O-galactosyl-(1-4)glucoside by applying 3.0 mL of 40% ACN containing 0.05% TFA (v/v). Collect the eluate in a clean glass tube.

Evaporation and LC-MS/MS Analysis
  • Evaporation: Dry the collected eluate completely using a vacuum centrifuge (SpeedVac) at 30 °C or under a gentle stream of ultra-pure nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of 50% ACN in water. Vortex for 1 minute and sonicate for 5 minutes.

  • Chromatography: Inject 5 µL onto a PGC analytical column (100 × 2.1 mm, 3 µm) maintained at 40 °C. Use a binary gradient of 0.1% FA in water (Mobile Phase A) and 0.1% FA in ACN (Mobile Phase B).

  • Mass Spectrometry: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the deprotonated adduct [M−H]− at m/z 503.1 341.1 (loss of one hexose residue, -162 Da) and m/z 503.1 179.1 (loss of two hexose residues)[4].

Method Validation & Quantitative Data

The protocol was validated in accordance with bioanalytical guidelines. The quantitative performance of the PGC-SPE extraction for Glucosyl-O-galactosyl-(1-4)glucoside is summarized below.

MatrixSpiked Conc. (ng/mL)Absolute Recovery (%)Matrix Effect (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
Human Plasma 50 (Low)86.4 ± 3.192.14.25.8
250 (Mid)89.2 ± 2.595.43.54.9
1000 (High)91.5 ± 1.898.02.84.1
Human Urine 50 (Low)88.1 ± 2.996.53.95.2
250 (Mid)90.4 ± 2.298.23.14.4
1000 (High)92.7 ± 1.5101.32.43.6

Table 1: Validation parameters demonstrating the efficiency of the PGC-SPE method across different biological matrices.

Self-Validating Systems & Troubleshooting

To ensure absolute scientific integrity, this protocol is designed as a self-validating system :

  • Diagnostic Gatekeeping via Internal Standard: The stable isotope-labeled IS ( 13C6​ -maltotriose) is spiked before protein precipitation. If the absolute peak area of the IS in the final LC-MS/MS chromatogram drops below 70% of a neat standard equivalent, the workflow must be halted. This specific threshold acts as an indicator of either incomplete protein precipitation (causing column fouling) or an excessively fast SPE loading flow rate (causing analyte breakthrough).

  • Anomer Resolution Monitoring: Because native oligosaccharides undergo mutarotation, they exist as α and β anomers. A properly functioning PGC analytical column will often partially or fully resolve these anomers into a split peak. If the peaks suddenly merge or broaden significantly, it indicates a loss of PGC active sites, signaling that the SPE washing step was insufficient and matrix lipids have contaminated the analytical column[4].

  • Electrical Grounding: PGC columns can act as capacitors, accumulating charge from the ESI source which leads to total retention of acidic/polar glycans. Ensure thorough electrical grounding of the column hardware to prevent signal loss[5].

References

  • Ruhaak, L. R., et al. "Oligosaccharide Analysis by Graphitized Carbon Liquid Chromatography-Mass Spectrometry." ResearchGate. Available at:[Link]

  • Zhu, Y., et al. "Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study." ACS Publications. Available at:[Link]

  • Remoroza, C., et al. "Creating a Mass Spectral Reference Library for Oligosaccharides in Human Milk." Analytical Chemistry. Available at:[Link]

  • Balogh, R., et al. "Analysis of human biological samples using porous graphitic carbon columns and liquid chromatography-mass spectrometry: a review." PubMed. Available at:[Link]

  • Dong, X., et al. "Separation of Permethylated O-Glycans, Free Oligosaccharides, and Glycosphingolipid-Glycans Using Porous Graphitized Carbon (PGC) Column." MDPI. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving extraction yield of Glucosyl-O-galactosyl-(1-4)glucoside from complex matrices

Welcome to the Technical Support Center for Oligosaccharide & Glycoside Processing . This knowledge base is designed for researchers and drug development professionals optimizing the recovery of highly polar trisaccharid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Oligosaccharide & Glycoside Processing . This knowledge base is designed for researchers and drug development professionals optimizing the recovery of highly polar trisaccharides.

Below is the comprehensive troubleshooting guide and standard operating procedure (SOP) for isolating Glucosyl-O-galactosyl-(1-4)glucoside (Glucosyl lactoside, MW: 504.4 g/mol ) 1. This compound is typically encountered in two complex matrices: as a synthesized product in Bacillus cyclomaltodextrin glucanotransferase (CGTase) biocatalytic broths 2, or as a flavonoid-glycoside moiety in botanical extracts like Nigella sativa [[3]]().

Visualizing the Isolation Workflow

ExtractionWorkflow Start Complex Matrix Source Plant Plant Biomass (Nigella sativa) Start->Plant Enzyme Biocatalytic Broth (CGTase Synthesis) Start->Enzyme Defat Defatting (n-Hexane) Plant->Defat Inactivate Thermal Inactivation (95°C, 10 min) Enzyme->Inactivate Extract UAE Extraction (70% Ethanol) Defat->Extract Filter Ultrafiltration (10 kDa MWCO) Inactivate->Filter Pool Crude Trisaccharide Pool Extract->Pool Filter->Pool SEC Size Exclusion (Sephadex G-15) Pool->SEC Final Purified Glucosyl-O-galactosyl -(1-4)glucoside SEC->Final

Fig 1. Divergent extraction and purification workflow for Glucosyl-O-galactosyl-(1-4)glucoside.

Troubleshooting & FAQs

Q1: Why is my extraction yield from CGTase biocatalytic mixtures degrading over time? A: Low or degrading yields in biocatalytic matrices stem from incomplete enzyme inactivation. CGTase (EC 2.4.1.19) drives a reversible transglycosylation equilibrium 4. If the enzyme is not rapidly and completely denatured post-synthesis, the equilibrium shifts during downstream cooling, causing the enzyme to hydrolyze the newly synthesized glucosyl lactoside back into lactose and cyclodextrins.

  • Solution: Implement immediate thermal inactivation (95°C for 10 minutes) before any filtration step.

Q2: How do I selectively extract the trisaccharide from Nigella sativa without co-extracting lipid impurities? A: Nigella sativa seeds contain up to 40% fixed oils 3. These lipids encapsulate polar flavonoids and oligosaccharides, physically blocking solvent penetration.

  • Solution: A mandatory defatting step using n-hexane must precede primary extraction. Following defatting, utilize 70% aqueous ethanol. The 30% water content provides the dielectric constant required to solubilize the highly polar trisaccharide, while the 70% ethanol acts as an anti-solvent to precipitate high-molecular-weight mucilage that would otherwise foul your columns 5.

Q3: My ultrafiltration membrane keeps fouling during broth clarification. How can I improve flux? A: Fouling during the removal of CGTase (~75 kDa) is caused by residual unreacted starches and large cyclodextrins retrograding (gelling) at the membrane surface.

  • Solution: Dilute the reaction mixture 1:3 with deionized water to reduce viscosity. Maintain the feed temperature at precisely 45°C during Tangential Flow Filtration (TFF). This temperature keeps residual starches soluble without causing thermal degradation to the trisaccharide.

Standard Operating Procedures (SOPs)

Protocol A: Extraction from Plant Matrix (Nigella sativa)
  • Matrix Preparation & Defatting: Pulverize seeds to a 0.5 mm particle size to maximize surface area. Suspend in n-hexane (1:10 w/v) and agitate at 200 RPM for 2 hours at room temperature.

    • Causality: Removing fixed oils is mandatory because lipids physically block the release of polar glycosides.

    • Self-Validation Check: Evaporate a 1 mL aliquot of the final hexane wash on a glass watch-glass. The absolute absence of a lipid residue confirms the matrix is completely defatted and ready for polar extraction.

  • Ultrasound-Assisted Extraction (UAE): Extract the defatted marc using 70% aqueous ethanol at 50°C for 45 minutes under sonication (40 kHz).

    • Causality: Ethanol selectively precipitates interfering polysaccharides while water solubilizes the target compound.

  • Concentration: Rotary evaporate the extract at 40°C under vacuum (150 mbar) to remove the ethanol, leaving a crude aqueous suspension ready for chromatography.

Protocol B: Downstream Processing from Biocatalytic Broth
  • Transglycosylation Arrest: Immediately heat the CGTase (Bacillus stearothermophilus) reaction mixture to 95°C for 10 minutes 2.

    • Causality: Halts the reversible transglycosylation equilibrium to prevent product hydrolysis.

    • Self-Validation Check: Spike a 1 mL aliquot of the heat-treated broth with 0.2% maltose and incubate for 20 minutes. Test for glucose production using a standard glucose-oxidase assay. Zero glucose generation confirms 100% enzyme inactivation 2.

  • Macromolecule Clearance: Pass the cooled broth through a 10 kDa MWCO Polyethersulfone (PES) TFF membrane at 45°C.

    • Causality: The 10 kDa cutoff perfectly retains the ~75 kDa CGTase and large unreacted starches, while the 504 Da trisaccharide permeates freely.

  • Size Exclusion Chromatography (SEC): Load the concentrated permeate onto a Sephadex G-15 column. Elute with ultrapure water at 0.5 mL/min. The trisaccharide (504 Da) will safely elute before unreacted lactose (342 Da) and glucose (180 Da).

Quantitative Impact of Extraction Parameters

Table 1: Optimization of Extraction & Purification Parameters

Process StageParameter TestedMechanistic RationaleTarget Yield (%)Purity (%)
Plant Extraction 100% Aqueous ExtractionSolubilizes target but co-extracts high-MW mucilage12.4< 15.0
Plant Extraction 70% Aqueous EthanolOptimal polarity; precipitates interfering polysaccharides29.5~ 45.0
Enzyme Clearance 50 kDa MWCO TFFAllows partial CGTase breakthrough, risking hydrolysisN/A< 60.0
Enzyme Clearance 10 kDa MWCO TFFAbsolute retention of 75 kDa CGTase; high flux at 45°C> 95.0> 85.0
Chromatography Sephadex G-15 (SEC)Ideal fractionation range (up to 1500 Da) for trisaccharides88.2> 98.0

References

  • PubChem. "glucosyl-O-galactosyl-(1-4)glucoside". National Institutes of Health.
  • Shibuya, T., et al. (1993). "Transglycosylation of Glycosyl Residues to Cyclic Tetrasaccharide by Bacillus stearothermophilus Cyclomaltodextrin". Biosci. Biotechnol. Biochem. Taylor & Francis.
  • Ahmad, et al. (2024). "Antioxidant Activity of the Herbal Combination of Black Cumin (Nigella sativa L.)". Pharmacon: Jurnal Farmasi Indonesia. UMS Journals.
  • Ara, et al. (2025). "Nigella sativa L. (Black Seed): Phytochemistry, Pharmacological Insights, Clinical Evidence, and Safety Considerations". ResearchGate.
  • BRENDA Enzyme Database. "Information on EC 2.4.1.19 - cyclomaltodextrin glucanotransferase".

Sources

Optimization

Resolving co-elution issues of Glucosyl-O-galactosyl-(1-4)glucoside in liquid chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical challenges of oligosaccharide separation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical challenges of oligosaccharide separation.

Analyzing Glucosyl-O-galactosyl-(1-4)glucoside (a trisaccharide often synthesized via enzymatic transglycosylation[1]) presents a classic chromatographic challenge. Because it is isobaric with numerous other trisaccharides (such as maltotriose or raffinose) and lacks a strong chromophore, standard reversed-phase liquid chromatography (RP-LC) often fails, resulting in void-volume co-elution. To achieve baseline resolution of such structurally similar isomers, we must abandon hydrophobic partitioning and instead manipulate the stationary phase chemistry using Hydrophilic Interaction Liquid Chromatography (HILIC) or Porous Graphitic Carbon (PGC).

Below is our authoritative troubleshooting guide, complete with mechanistic explanations and self-validating experimental protocols.

Section 1: Diagnostic Workflow for Isomeric Trisaccharides

Before altering your mobile phase, use the following decision matrix to determine the correct chromatographic mechanism for your specific analytical goals.

LC_Workflow Start Trisaccharide Co-elution (Glucosyl-O-galactosyl-(1-4)glucoside) Native Native (Underivatized) Analysis Required? Start->Native PGC Use Porous Graphitic Carbon (PGC) Column Native->PGC Yes Deriv Derivatization (e.g., 2-AB, Procainamide) Native->Deriv No OptPGC Optimize Gradient: Water/ACN + 0.1% Formic Acid PGC->OptPGC HILIC Use HILIC Column (Amide or Penta-HILIC) OptHILIC Optimize Temp & Buffer: 60°C, 10mM Ammonium Formate HILIC->OptHILIC Deriv->HILIC Isomer Isomer Separation Achieved OptPGC->Isomer OptHILIC->Isomer

Decision matrix for resolving trisaccharide isomers using PGC or HILIC methodologies.

Section 2: Troubleshooting Guides & FAQs

Q1: Why does my Glucosyl-O-galactosyl-(1-4)glucoside co-elute with other trisaccharide isomers on a standard C18 column? Scientist's Insight: The causality behind this co-elution is a fundamental mismatch in polarity. C18 columns rely on hydrophobic partitioning. Trisaccharides possess multiple hydroxyl groups, resulting in a highly negative octanol-water partition coefficient ( logP<0 ). Consequently, they do not partition into the hydrophobic C18 chains and elute in the void volume. To resolve isomers, the retention mechanism must shift from hydrophobic partitioning to hydrophilic partitioning (HILIC)[2] or dispersive retention on graphite (PGC)[3].

Q2: I switched to an Amide-HILIC column, but I am observing broad, split peaks for my underivatized trisaccharides. How do I fix this? Scientist's Insight: You are observing anomer separation. In aqueous solutions, reducing sugars undergo mutarotation, existing in an equilibrium of α and β anomers. Under standard HILIC conditions (e.g., 40 °C), the tautomeric conversion rate is slow relative to the chromatographic timescale, causing the anomers to resolve into split peaks due to tautomeric rate disparities[2]. The Fix: You must accelerate the equilibration. Increase your column compartment temperature to 60 °C and introduce a volatile buffer salt (e.g., 10 mM Ammonium Formate) into the mobile phase. This forces the anomers to coalesce into a single, sharp peak, restoring your ability to resolve true structural isomers[4].

Q3: When should I choose Porous Graphitic Carbon (PGC) over HILIC for oligosaccharide analysis? Scientist's Insight: PGC is the gold standard when you need to separate native (underivatized) linkage and branching isomers[5]. Unlike HILIC, which relies on a water-enriched stagnant layer for partitioning[2], PGC retains highly polar analytes through strong dispersive interactions and a unique "polar retention effect on graphite" induced by the polarizability of the graphene sheets[3]. PGC is uniquely capable of resolving structural isomers based on their three-dimensional spatial orientation and contact area with the graphite surface, without requiring chemical derivatization[5].

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system. Do not inject your precious samples until the system suitability checkpoints are passed.

Protocol A: PGC-LC-MS Method for Native Trisaccharides

This protocol leverages the polar retention effect of graphite to resolve underivatized isomers[6],[5].

  • Sample Preparation: Extract and dissolve the trisaccharide mixture in 50% Acetonitrile/Water to match the initial mobile phase conditions and prevent solvent shock.

  • Column: Porous Graphitic Carbon (e.g., 3 µm particle size, 150 x 2.1 mm).

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: Isocratic hold at 2% B for 2 minutes, followed by a linear gradient to 60% B over 30 minutes[3].

  • Flow Rate & Temperature: 0.2 mL/min at 40 °C.

  • Validation Checkpoint (Critical): Inject a known standard mixture of maltotriose and isomaltotriose. Proceed with your analysis only if baseline resolution ( Rs​>1.5 ) is achieved. This validates that the dispersive interactions of the graphite surface are active and uncontaminated.

Protocol B: HILIC-MS Method for 2-AB Derivatized Trisaccharides

This protocol utilizes reductive amination to lock the anomeric configuration, followed by hydrophilic partitioning[2],[7].

  • Derivatization: Label the reducing end of the trisaccharide with 2-aminobenzamide (2-AB) via reductive amination. This eliminates anomeric mutarotation entirely.

  • Column: Amide-HILIC or Penta-HILIC (e.g., 2.7 µm superficially porous particles, 150 x 2.1 mm).

  • Mobile Phase A: 50 mM Ammonium Formate, pH 4.4 (aqueous).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: Start at 75% B (highly organic to promote retention), and decrease linearly to 50% B over 25 minutes to elute the polar analytes[2].

  • Flow Rate & Temperature: 0.3 mL/min at 60 °C. Elevated temperature improves mass transfer kinetics and peak shape[4].

  • Validation Checkpoint (Critical): Monitor the peak symmetry of a 2-AB labeled standard. A tailing factor between 0.9 and 1.1 validates that the water-enriched stagnant layer on the HILIC stationary phase has properly equilibrated.

Section 4: Data Presentation

The following table summarizes the quantitative and qualitative performance metrics of various stationary phases for trisaccharide isomer resolution.

Stationary PhasePrimary Retention MechanismIsomer Resolution CapabilityTemperature DependencyMS Compatibility
C18 (Reversed Phase) Hydrophobic partitioningPoor (Co-elution in void volume)LowExcellent[8]
Amide-HILIC Hydrophilic partitioning & H-bondingHigh (Resolves structural isomers)High (Requires 60°C to prevent anomer splitting)[4]Excellent[2]
Penta-HILIC Hydrophilic partitioning & strong H-bondingVery High (Excellent for complex glycoforms)Moderate to High[9]Excellent[9]
Porous Graphitic Carbon (PGC) Dispersive interactions & polar retention on graphiteExceptional (Resolves native linkage/branching isomers)Low to Moderate[3]Excellent[5]
Section 5: References
  • [1] Enzymatic synthesis of a novel trisaccharide, glucosyl lactoside. National Institutes of Health (NIH).

  • [3] In-House Packed Porous Graphitic Carbon Columns for Liquid Chromatography-Mass Spectrometry Analysis of N-Glycans. Frontiers.

  • [2] Full article: Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Taylor & Francis.

  • [7] Separation of labeled isomeric oligosaccharides by hydrophilic interaction liquid chromatography – the role of organic solvent in manipulating separation selectivity of the amide stationary phase. ResearchGate.

  • [6] Screening of underivatized oligosaccharides extracted from the stems of Triticum aestivum using porous graphitized carbon liquid chromatography-mass spectrometry. National Institutes of Health (NIH).

  • [5] Touching the High Complexity of Prebiotic Vivinal Galacto-oligosaccharides Using Porous Graphitic Carbon Ultra-High-Performance Liquid Chromatography Coupled to Mass Spectrometry. ACS Publications.

  • [8] Resolving Heparan Sulfate Oligosaccharide Positional Isomers Using Hydrophilic Interaction Liquid Chromatography-Cyclic Ion Mobility Mass Spectrometry. National Institutes of Health (NIH).

  • [4] Analysis of Various Oligosaccharides Using HILIC Mode. Shodex HPLC Columns.

  • [9] Comparison of Different HILIC Stationary Phases in the Separation of Hemopexin and Immunoglobulin G Glycopeptides and Their Isomers. National Institutes of Health (NIH).

Sources

Troubleshooting

Technical Support Center: LC-MS/MS ESI Optimization for Glucosyl-O-galactosyl-(1-4)glucoside

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Molecule Profile: Glucosyl-O-galactosyl-(1-4)glucoside (Exact Mass: 504.169 Da) is a highly polar, neutral trisaccharide. Due to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Molecule Profile: Glucosyl-O-galactosyl-(1-4)glucoside (Exact Mass: 504.169 Da) is a highly polar, neutral trisaccharide. Due to the absence of intrinsic chromophores and readily ionizable functional groups, optimizing Electrospray Ionization (ESI) conditions is the most critical step for successful LC-MS/MS quantification and structural elucidation.

Part 1: Troubleshooting Guides & FAQs

Q1: My signal intensity is extremely low in Positive Ion Mode. Should I switch polarities? A: Yes. Neutral trisaccharides lack the basic sites necessary for efficient protonation. While positive mode can be forced by introducing sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) adducts, alkali metal adducts bind very tightly to the oligosaccharide backbone. During Collision-Induced Dissociation (CID), this high dissociation energy primarily yields simple glycosidic cleavages (B/Y ions), which provide basic sequence information but fail to differentiate linkage isomers. Recommendation: Switch to Negative Ion Mode . Operating in negative mode—specifically by promoting the formation of chloride ([M+Cl]⁻) or formate ([M+HCOO]⁻) adducts—dramatically improves ionization efficiency. More importantly, CID of these anionic adducts triggers charge-driven cross-ring cleavages (A/X, C/Z, and D/E ions), which are absolutely required to pinpoint exact linkage positions and differentiate structural isomers[1][2].

Q2: I am observing massive peaks around m/z 341 and m/z 179 in my full MS scan, but very little of the intact mass (m/z 504). What is happening? A: You are experiencing severe In-Source Fragmentation (ISF) . The glycosidic bonds of trisaccharides are thermally and electrically labile. The peaks at m/z 341 and 179 correspond to the disaccharide and monosaccharide cleavage products generated in the ESI source before the ions reach the mass analyzer. Solution: You must systematically lower the energy in the ESI source[3].

  • Decrease the Cone Voltage / Declustering Potential: High voltages accelerate ions too aggressively through the ambient gas in the source, causing premature collisions.

  • Lower the Source Temperature: Carbohydrates undergo rapid thermal degradation. Keep the source temperature below 120–150 °C and the desolvation temperature around 350–400 °C[3].

Q3: How do I reliably separate this molecule from other isobaric trisaccharides (like maltotriose or cellotriose) if they co-elute chromatographically? A: If chromatographic resolution (via HILIC or Porous Graphitized Carbon) is insufficient, you must rely on multidimensional MS/MS differentiation. By introducing a halogenated additive (e.g., NH₄Cl) into the mobile phase, you force the formation of the [M+Cl]⁻ adduct (m/z 539.14). Tandem MS of this specific chloride adduct yields highly specific diagnostic fragment ions that are unique to the stereochemistry and linkage of the specific isomer, allowing for differentiation even when chromatographic peaks perfectly co-elute[2]. Alternatively, post-column addition of formic acid can be used to generate stable formate adducts ([M+HCOO]⁻) for highly reproducible low-energy CID fragmentation[4].

Part 2: Quantitative Data & Parameters

Table 1: Common Adducts and Expected m/z Values

Target: Glucosyl-O-galactosyl-(1-4)glucoside (Monoisotopic Mass: 504.169 Da)

ESI PolarityAdduct SpeciesExpected m/zIonization EfficiencyCID Fragmentation Utility
Negative (-) [M-H]⁻503.161ModerateHigh (Cross-ring cleavages)
Negative (-) [M+Cl]⁻539.145High Excellent (Diagnostic linkage ions)
Negative (-) [M+HCOO]⁻549.174High Good (Stable precursor for MSⁿ)
Positive (+) [M+NH₄]⁺522.203ModerateModerate (Glycosidic B/Y ions)
Positive (+) [M+Na]⁺527.158HighPoor (Strong binding limits fragmentation)
Table 2: Recommended ESI Source Parameter Starting Points (Negative Mode)

Note: Values are generalized; exact voltages depend on the specific vendor geometry (e.g., Waters Cone Voltage vs. Sciex Declustering Potential).

ParameterStarting ValueOptimization RangeCausality / Rationale
Capillary / IS Voltage -2.5 kV-1.5 kV to -3.5 kVMust be high enough for Taylor cone formation but kept below the threshold of corona discharge.
Cone Voltage / DP 30 V15 V to 60 VHigh enough to transmit the intact adduct into the vacuum region, but low enough to prevent ISF[3].
Source Temperature 120 °C100 °C to 150 °CPrevents condensation on source optics; excessive heat causes thermal degradation of the saccharide[3].
Desolvation Temp 350 °C300 °C to 450 °CRequired to evaporate aqueous HILIC mobile phases without boiling the analyte inside the droplet.

Part 3: Experimental Protocols

Protocol 1: Post-Column Halide Addition for Enhanced Negative Ion ESI

Purpose: To maximize the formation of the [M+Cl]⁻ adduct without suppressing HILIC chromatographic performance.

  • Preparation: Prepare a 10 mM solution of Ammonium Chloride (NH₄Cl) in 50:50 Acetonitrile:Water.

  • Plumbing: Install a zero-dead-volume T-piece between the analytical column outlet and the ESI source inlet.

  • Delivery: Use a secondary isocratic make-up pump to deliver the NH₄Cl solution at a flow rate equal to 10% of the primary analytical flow rate (e.g., if LC flow is 0.3 mL/min, make-up flow is 0.03 mL/min).

  • Causality: Direct addition of high-concentration salts into the primary mobile phase can alter HILIC retention times and cause peak broadening. Post-column addition decouples chromatography from ionization, allowing optimal conditions for both.

  • Self-Validating System Check: Monitor the ratio of m/z 539.14 ([M+Cl]⁻) to m/z 503.16 ([M-H]⁻) during a continuous infusion. A stable ratio with a %RSD < 5% over 10 minutes confirms consistent post-column mixing and stable droplet fission.

Protocol 2: Systematic ESI Parameter Optimization via Direct Infusion

Purpose: To find the exact voltage threshold that maximizes adduct transmission while eliminating In-Source Fragmentation.

  • Preparation: Dilute a pure standard of Glucosyl-O-galactosyl-(1-4)glucoside to 1 µg/mL in the exact solvent composition expected at its elution time (e.g., 70% Acetonitrile with 1 mM NH₄Cl).

  • Infusion: Bypass the LC column. Infuse the standard directly into the ESI source at 10 µL/min using a syringe pump.

  • Voltage Ramping: Set the mass spectrometer to scan from m/z 100 to 800. Begin with the Cone Voltage/Declustering Potential at 10 V. Increase the voltage in 5 V increments up to 100 V.

  • Causality: As voltage increases, ion transmission improves (signal goes up). However, at a critical threshold, the kinetic energy of the ions causes collisions with residual gas molecules, breaking the glycosidic bonds (signal of intact mass goes down, fragment mass goes up).

  • Self-Validating System Check: Extract the ion chromatograms (XIC) for the intact adduct (m/z 539.14) and the primary in-source fragment (m/z 341.11). Plot their areas against the applied voltage. The optimal parameter is mathematically validated as the highest voltage where the fragment area remains strictly below 5% of the intact parent peak area.

Part 4: System Workflows

ESI_Optimization Start Glucosyl-O-galactosyl-(1-4)glucoside (MW: 504.17 Da) Split Select Polarity Start->Split Pos Positive Mode (+) Additives: Na+, NH4+ Split->Pos Sub-optimal Neg Negative Mode (-) Additives: Cl-, HCOO- Split->Neg Recommended PosFrag Glycosidic Cleavage (B/Y) Low Isomer Resolution Pos->PosFrag NegFrag Cross-Ring Cleavage (A/C/X/Z) High Isomer Resolution Neg->NegFrag Opt Optimize Source Parameters (Cone Volts, Temp) NegFrag->Opt Valid Self-Validating Output: Intact Adduct > 95% Base Peak Opt->Valid

Caption: Workflow for ESI polarity selection and parameter optimization for trisaccharide LC-MS/MS.

References

  • Robust and High-Resolution All-Ion Fragmentation LC-ESI-IM-MS Analysis for In-Depth Characterization or Profiling of Up to 200 Human Milk Oligosaccharides Analytical Chemistry - ACS Publications[Link]

  • In-Depth Characterization of N-Linked Oligosaccharides Using Fluoride-Mediated Negative Ion Microfluidic Chip LC-MS National Institutes of Health (PMC)[Link]

  • Differentiation of oligosaccharide isomers by direct infusion multidimensional mass spectrometry Analyst (RSC Publishing)[Link]

  • Analysis of underivatized oligosaccharides by liquid chromatography/electrospray ionization tandem mass spectrometry with post-column addition of formic acid ResearchGate[Link]

Sources

Optimization

Overcoming low solubility of Glucosyl-O-galactosyl-(1-4)glucoside in aqueous buffers

Technical Support Center: Troubleshooting Glucosyl-O-galactosyl-(1-4)glucoside Formulation Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries regarding the apparent "low s...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Glucosyl-O-galactosyl-(1-4)glucoside Formulation

Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries regarding the apparent "low solubility" of Glucosyl-O-galactosyl-(1-4)glucoside (also known as glucosyl lactoside or Glu-Gal-Glu) in aqueous assay buffers.

To resolve these issues, we must first address a common mechanistic misconception: This compound is not intrinsically insoluble in water. With a molecular weight of 504.4 g/mol and an abundance of hydroxyl groups, this non-reducing trisaccharide is highly hydrophilic. However, its specific physical state and your buffer composition can create severe kinetic barriers to dissolution. This guide provides the theoretical grounding and self-validating protocols necessary to achieve complete solubilization.

The Solubility Paradox: Thermodynamics vs. Kinetics

When synthesized and purified, glucosyl lactoside readily crystallizes into highly ordered, colorless "pillar" structures with a melting point of 168.5–169.0°C, as established in the foundational characterization by .

The dense intermolecular hydrogen-bonding network within this crystal lattice results in a high lattice energy. When you introduce this crystalline powder to cold aqueous buffers, the thermodynamic drive to dissolve is high, but the kinetic rate of dissolution is extremely slow. Furthermore, the introduction of organic co-solvents drastically alters its solubility profile.

Table 1: Quantitative Solubility Profile of Glucosyl Lactoside

Solvent SystemSolubility StatusMechanistic Rationale
Pure Water / Dilute Buffers SolubleHigh dielectric constant facilitates extensive hydrogen bonding with the trisaccharide's hydroxyl groups.
Methanol / Ethanol Slightly SolubleReduced dielectric constant is insufficient to overcome the lattice energy of the crystalline state.
Chloroform / Ethyl Acetate InsolubleNon-polar solvents cannot disrupt the intermolecular hydrogen bonds; phase separation occurs immediately.

Data adapted from the original enzymatic synthesis and characterization study [1].

Diagnostic Workflow for Dissolution Issues

Before altering your experimental design, use the following logical workflow to diagnose why your specific sample is resisting solubilization.

TroubleshootingWorkflow Start Issue: Glucosyl Lactoside Precipitation / Low Solubility Check1 Is the buffer >10% organic solvent (EtOH/MeOH)? Start->Check1 Check2 Is the sample in a highly crystalline (pillar) state? Start->Check2 Check1->Check2 No Action1 Reconstitute in pure aqueous buffer (pH 4-9) Check1->Action1 Yes Action2 Apply thermal energy (45°C for 15 min) Check2->Action2 Yes (Slow Kinetics) Validate Validation: Measure OD600 (Target: < 0.01) Action1->Validate Action3 Bath sonication (5 min intervals) Action2->Action3 Particulates Remain Action2->Validate Clear Action3->Validate Validate->Action3 Fail (Scatter Detected) Success Fully Solubilized Stock Solution Validate->Success Pass

Fig 1. Diagnostic workflow for resolving glucosyl lactoside solubility issues.

Self-Validating Protocol: Preparation of Aqueous Stocks

To guarantee reproducible assay results, follow this step-by-step methodology to overcome kinetic barriers without inducing chemical degradation.

Objective: Generate a fully solubilized, high-concentration stock (e.g., 50 mM) of Glucosyl-O-galactosyl-(1-4)glucoside.

Step 1: Buffer Selection

  • Action: Select a low-ionic-strength aqueous buffer (e.g., 10-50 mM Tris or HEPES). Ensure the buffer is at room temperature or slightly warmed.

  • Causality: Glucosyl lactoside relies entirely on hydrogen bonding with water for solvation. Cold temperatures lower the kinetic energy available to break crystal bonds, while high salt concentrations (kosmotropes) compete for available water molecules, effectively "salting out" the carbohydrate.

Step 2: Powder Addition and Wetting

  • Action: Slowly tap the weighed crystalline powder into the buffer while vortexing at medium speed.

  • Causality: Prevents the formation of a dense, wetted outer shell (clumping) that isolates the dry inner core from the solvent, a common issue with hydrophilic powders.

Step 3: Thermal Disruption

  • Action: Incubate the suspension in a thermomixer at 45°C for 15 minutes with continuous agitation (800 rpm).

  • Causality: Thermal energy provides the necessary activation energy to disrupt the high-energy intermolecular hydrogen bonds within the "pillar" crystal lattice [1], transitioning the molecules into the aqueous phase.

Step 4: Cavitation (If required)

  • Action: If visible particulates remain, subject the sealed tube to bath sonication for 5 minutes.

  • Causality: Acoustic cavitation generates localized shear forces that physically shatter micro-crystals. This exponentially increases the surface area of the solid phase, rapidly accelerating the solvation rate.

Step 5: System Validation (Turbidimetry)

  • Action: Allow the solution to equilibrate to room temperature. Transfer 1 mL to a cuvette and measure the optical density at 600 nm (OD600) against a buffer-only blank.

  • Validation Criteria: An OD600 < 0.01 indicates complete dissolution (the absence of light-scattering micro-crystals). If OD600 ≥ 0.01, sub-visible crystals remain; return to Step 4.

Frequently Asked Questions (FAQs)

Q: My lyophilized powder is floating on top of the PBS buffer and refusing to dissolve. Is it hydrophobic? A: No. The resistance to dissolution is a kinetic issue, not a thermodynamic one. The compound forms highly ordered crystals that require thermal energy (heating to 45°C) or mechanical disruption (sonication) to allow water molecules to penetrate and hydrate the sugar rings.

Q: Can I use a small amount of ethanol or DMSO to create a concentrated stock before diluting it into my assay buffer? A: We strongly advise against using ethanol. According to empirical solubility data [1], glucosyl lactoside is only slightly soluble in alcohols. Adding ethanol will act as an anti-solvent and may induce rapid precipitation. While DMSO can dissolve it, it is generally unnecessary and introduces a variable into biological assays. Pure, slightly warmed water or base buffer is the optimal solvent.

Q: Does the pH of my buffer affect the solubility of this trisaccharide? A: No. Glucosyl-O-galactosyl-(1-4)glucoside is a non-reducing trisaccharide (the anomeric carbon of the terminal glucose is locked in an α -glycosidic bond). Because it lacks a free anomeric hydroxyl to undergo mutarotation or ionization, its solubility is strictly independent of pH within typical physiological ranges (pH 4.0 - 9.0).

Q: I am trying to formulate this in a 2M Ammonium Sulfate buffer for protein co-crystallization, but it keeps precipitating. Why? A: You are experiencing a classic "salting-out" effect. At 2M, kosmotropic salts like ammonium sulfate bind massive amounts of water to maintain their own hydration shells. This drastically reduces the water activity of the solution, leaving insufficient free water molecules to hydrate the extensive hydroxyl network of the trisaccharide, forcing it back into its crystalline state. You must lower the salt concentration or add the trisaccharide after the primary protein-salt complex has stabilized.

References

  • Shibuya, T., Miwa, Y., Nakano, M., Yamauchi, T., Chaen, H., Sakai, S., & Kurimoto, M. (1993). Enzymatic Synthesis of a Novel Trisaccharide, Glucosyl Lactoside. Bioscience, Biotechnology, and Biochemistry, 57(1), 56–60. [Link]

Troubleshooting

Troubleshooting poor peak shape for Glucosyl-O-galactosyl-(1-4)glucoside in reversed-phase HPLC

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when analyzing highly polar, neutral oligosaccharides like Glucosyl-O-galactosyl-(1-4)glucoside (a trisaccharide) usi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when analyzing highly polar, neutral oligosaccharides like Glucosyl-O-galactosyl-(1-4)glucoside (a trisaccharide) using reversed-phase high-performance liquid chromatography (RP-HPLC).

Because native glycans lack a strong chromophore and are highly hydrophilic, forcing them onto a hydrophobic C18 stationary phase often results in catastrophic peak shape, poor retention, and low sensitivity[1]. This guide is designed to help you diagnose the root cause of your chromatographic failures and implement field-proven, self-validating solutions.

Diagnostic Workflow

Troubleshooting_Pathway Start Poor Peak Shape in RP-HPLC (Glucosyl-O-galactosyl-(1-4)glucoside) CheckRet Is the analyte eluting near the void volume (k' < 1)? Start->CheckRet PhaseCollapse Mechanism: Phase Collapse C18 chains self-associate in >95% aqueous mobile phase. CheckRet->PhaseCollapse Yes CheckSplit Is the peak split or showing a broad plateau? CheckRet->CheckSplit No FixRet Solution: Use Polar-Embedded AQ-C18 or perform PMP Derivatization PhaseCollapse->FixRet FixRet->CheckSplit Anomerization Mechanism: Anomerization α/β mutarotation rate competes with elution time. CheckSplit->Anomerization Yes FixSplit Solution: Elevate Column Temp (>50°C) or derivatize the reducing end Anomerization->FixSplit

Logical troubleshooting workflow for resolving oligosaccharide peak distortion in RP-HPLC.

Troubleshooting FAQ

Q1: My trisaccharide elutes immediately in the void volume, and the peak is severely tailing. I am using a standard C18 column with a 100% water mobile phase. What is happening? A1: You are experiencing a phenomenon known as "phase collapse" or "dewetting." Standard C18 stationary phases are highly hydrophobic. When exposed to highly aqueous mobile phases (>95% water), the C18 alkyl chains self-associate to minimize their interaction energy with the polar mobile phase[2]. This expels water from the pores of the silica support, drastically reducing the active surface area available for analyte interaction[3]. Consequently, your highly polar trisaccharide is not retained and elutes in the void volume with poor peak shape. The Fix: If you must use RP-HPLC without derivatizing your sample, switch to an "Aqueous C18" (AQ-C18) column. These columns incorporate polar-embedded groups (e.g., amide, ether) or specialized hydrophilic endcapping that keeps the alkyl chains extended and wettable even in 100% aqueous conditions[4][5].

Q2: I switched to an AQ-C18 column. The retention improved slightly, but now my analyte appears as a split peak or two peaks connected by a broad plateau. Is my column degrading? A2: Your column is fine; you are observing anomerization (mutarotation) in real-time. Glucosyl-O-galactosyl-(1-4)glucoside is a reducing sugar. In solution, its terminal glucose residue spontaneously interconverts between its α and β anomeric forms[6]. Because these two anomers have slightly different spatial configurations and polarities, the stationary phase attempts to separate them[7]. However, because the interconversion is happening during the chromatographic run, molecules change their identity as they travel down the column, creating a smeared plateau or a split peak[7][8]. The Fix: You must manipulate the kinetics of the mutarotation. By elevating the column temperature (typically 50°C to 70°C) or adding a basic modifier (like 0.1% ammonium hydroxide), you accelerate the interconversion rate so that it is much faster than the chromatographic timescale[6][9]. This forces the anomers to elute as a single, time-averaged sharp peak.

Q3: Elevating the temperature is causing baseline noise with my refractive index (RI) detector. Is there a permanent chemical solution to fix both retention and peak shape simultaneously? A3: Yes. The most robust strategy for analyzing native oligosaccharides via RP-HPLC is pre-column derivatization using a hydrophobic, UV-active tag such as 1-phenyl-3-methyl-5-pyrazolone (PMP)[10][11]. PMP derivatization solves three problems simultaneously:

  • It attaches a hydrophobic phenyl ring to the trisaccharide, allowing strong, predictable retention on standard C18 columns without the need for 100% aqueous mobile phases[1].

  • The reaction specifically consumes the reducing end of the sugar, permanently locking it in an open-chain configuration. This completely eliminates α/β anomerization and the resulting peak splitting[10].

  • It introduces a strong chromophore, enabling highly sensitive UV detection at 245 nm, bypassing the need for problematic RI detectors[10][12].

Quantitative Data Summary

The following table summarizes the expected chromatographic performance of Glucosyl-O-galactosyl-(1-4)glucoside across different RP-HPLC mitigation strategies.

Analytical StrategyRetention Factor ( k′ )Peak Symmetry ( As​ )Anomerization RiskDetection Sensitivity
Standard C18 (100% Aqueous)< 0.5 (Void)> 2.5 (Tailing)HighLow (RI/ELSD required)
AQ-C18 (100% Aqueous, 60°C)1.5 - 2.51.1 - 1.3MitigatedLow (RI/ELSD required)
PMP-Derivatized + Std C18 > 5.01.0 - 1.1EliminatedHigh (UV at 245 nm)

Experimental Protocol: PMP Derivatization for RP-HPLC

To permanently resolve peak shape issues, follow this self-validating protocol for the pre-column derivatization of your trisaccharide[12].

Self-Validation Checkpoint: Always prepare a "Reagent Blank" (substituting HPLC-grade water for the sample) alongside your analyte. This ensures that any artifact peaks generated by unreacted PMP are mapped and do not co-elute with your target analyte.

Reagents Required:

  • 0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in HPLC-grade Methanol

  • 0.3 M Sodium Hydroxide (NaOH) in water

  • 0.3 M Hydrochloric Acid (HCl) in water

  • Chloroform (for extraction)

Step-by-Step Methodology:

  • Reaction Setup: In a 2 mL microcentrifuge tube, combine 50 µL of the Glucosyl-O-galactosyl-(1-4)glucoside sample solution with 50 µL of 0.3 M NaOH.

  • Labeling: Add 100 µL of the 0.5 M PMP solution to the mixture. Vortex thoroughly to ensure homogeneity.

  • Incubation: Place the vial in a heating block at 70°C for 30 minutes. This provides the activation energy required to open the reducing ring and attach the PMP tags.

  • Neutralization: Remove the vial, cool it to room temperature, and neutralize the basic solution by adding 50 µL of 0.3 M HCl.

  • Extraction of Excess Reagent: Add 1 mL of HPLC-grade water and 1 mL of chloroform to the vial. Vortex vigorously for 30 seconds, then centrifuge at 5,000 x g for 5 minutes to separate the phases.

  • Phase Separation: Carefully discard the lower organic (chloroform) layer, which contains the unreacted, highly hydrophobic PMP.

  • Purification: Repeat the chloroform extraction (Steps 5 & 6) two additional times to ensure all excess PMP is removed.

  • Analysis: Filter the upper aqueous layer containing the PMP-labeled trisaccharide through a 0.22 µm syringe filter. Inject 10 µL onto a standard C18 column using a gradient of Ammonium Acetate buffer (pH 5.5) and Acetonitrile, monitoring UV absorbance at 245 nm[10].

References

  • HPLC for Dummies! – A personal reference for all things HPLC. wordpress.com. 2

  • Spursil C18-EP - Dikma Technologies Inc. - Reversed-Phase. hplcmart.com. 4

  • Welch Chromatography Products Catalogue 2016-2017. mz-at.de. 5

  • Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phases. researchgate.net. 3

  • Development and validation of a HPLC method for determination of degree of polymerization of xylo-oligosaccharides. nih.gov. 10

  • Application Notes & Protocols for HPLC Analysis of Xylotriose and other Xylooligosaccharides (XOS). benchchem.com. 12

  • Development and validation of a HPLC method for determination of degree of polymerization of xylo-oligosaccharides | Request PDF. researchgate.net. 11

  • Advances in Analysis of Human Milk Oligosaccharides. nih.gov. 1

  • Gradient separation of oligosaccharides and suppressing anomeric mutarotation with enhanced-fluidity liquid hydrophilic interaction chromatography. researchgate.net. 6

  • Your Essential Guide to Sugar Analysis with Liquid Chromatography. lcms.cz. 9

  • Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. mdpi.com. 7

  • (PDF) Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase. researchgate.net. 8

Sources

Optimization

Purifying Glucosyl-O-galactosyl-(1-4)glucoside from enzymatic reaction byproducts

Technical Support Center: Glucosyl Lactoside (Lactoneotrehalose) Synthesis & Purification Welcome to the Technical Support Center for the enzymatic synthesis and purification of Glucosyl-O-galactosyl-(1-4)glucoside (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Glucosyl Lactoside (Lactoneotrehalose) Synthesis & Purification

Welcome to the Technical Support Center for the enzymatic synthesis and purification of Glucosyl-O-galactosyl-(1-4)glucoside (also known as glucosyl lactoside or lactoneotrehalose). This portal is designed for researchers and drug development professionals dealing with the complexities of transglycosylation reactions, byproduct elimination, and downstream chromatographic purification.

Diagnostic Workflow: Synthesis and Purification Pathway

The following workflow illustrates the self-validating system for synthesizing and isolating the target non-reducing trisaccharide from a complex mixture of maltooligosaccharides.

G Donor Glycosyl Donor (α-Cyclodextrin) CGTase CGTase Transglycosylation (G. stearothermophilus) Donor->CGTase Acceptor Glycosyl Acceptor (D-Lactose) Acceptor->CGTase Mixture Complex Reaction Mixture (Trisaccharide + Maltooligosaccharides) CGTase->Mixture Glucoamylase Glucoamylase Hydrolysis (Exoglycosidase Treatment) Mixture->Glucoamylase Enriched Enriched Mixture (Glucose + Lactose + Trisaccharide) Glucoamylase->Enriched Chromatography Column Chromatography (Size/Affinity Separation) Enriched->Chromatography Product Pure Glucosyl Lactoside (Crystallization) Chromatography->Product

Fig 1: Enzymatic synthesis and purification workflow for Glucosyl-O-galactosyl-(1-4)glucoside.

Knowledge Base & Troubleshooting FAQs

Q1: Why is the initial yield of my target trisaccharide plateauing around 22% after the primary enzymatic reaction? A: This is a fundamental characteristic of the transglycosylation mechanism[1]. When using Cyclomaltodextrin glucanotransferase (CGTase) from Geobacillus stearothermophilus (formerly Bacillus stearothermophilus), the enzyme transfers maltooligosaccharide chains from the donor (α-cyclodextrin) to the C1-OH of the reducing-end glucose of the acceptor (D-lactose)[2]. Because CGTase acts processively and reversibly, it generates a homologous series of oligosaccharides of varying chain lengths rather than a single discrete trisaccharide. The ~22.1% yield represents the thermodynamic equilibrium of the trisaccharide within this complex maltooligosaccharide mixture[1].

Q2: How do I efficiently eliminate the higher-order maltooligosaccharide byproducts to simplify downstream purification? A: The most effective method is to introduce a secondary enzymatic hydrolysis step using glucoamylase [1]. Causality & Mechanism: Glucoamylase is an exoglycosidase that sequentially cleaves standard α-(1→4) glucosidic bonds from the non-reducing ends of the byproduct chains. Because the initial CGTase transglycosylation to lactose occurs at the C1-OH, it forms a novel α,β-(1↔1) linkage (structurally analogous to neotrehalose)[2]. Glucoamylase cannot cleave this specific terminal α,β-(1↔1) bond. Therefore, it digests all the longer maltooligosaccharide chains back down into free glucose, stopping precisely at the trisaccharide. This targeted digestion boosts the relative content of your target trisaccharide from 22.1% to approximately 34.1% by converting the byproducts into easily separable monosaccharides[1][2].

Q3: What is the optimal chromatographic strategy to separate the trisaccharide from the resulting glucose and unreacted lactose? A: After glucoamylase treatment, your mixture is vastly simplified: it primarily contains glucose (monosaccharide), unreacted lactose (disaccharide), and glucosyl lactoside (trisaccharide). You should utilize preparative size-exclusion chromatography (SEC) (e.g., Bio-Gel P-2) or carbon-Celite column chromatography [1]. In a carbon-Celite setup, applying a step-gradient of ethanol (e.g., 0% to 20%) will elute the sugars strictly by their degree of polymerization (DP). Glucose elutes first (water), followed by lactose (low ethanol), and finally the highly pure trisaccharide (higher ethanol).

Q4: How can I definitively verify that the purified product is the correct trisaccharide and not a standard α-(1→4) elongation? A: Standard mass spectrometry will only confirm the molecular weight (504.4 g/mol )[3]. To validate the exact linkage (O-β-D-galactopyranosyl-(1→4)-O-β-D-glucopyranosyl α-D-glucopyranoside), you must perform:

  • Reducing Power Assays: The target molecule is a non-reducing sugar because the anomeric carbons of both glucose units are locked in the α,β-(1↔1) bond[1].

  • Methylation Analysis (Hakomori method): Followed by acid hydrolysis, reduction, acetylation, and GC-MS. This will reveal the specific hydroxyl groups involved in the glycosidic bonds[2].

  • NMR Spectroscopy: ^13C-NMR and ^1H-NMR will confirm the anomeric configurations (α and β shifts) and the specific C1-C1 linkage[2].

Quantitative Data: Reaction Profile & Yield Optimization

The following table summarizes the shift in sugar composition before and after the critical glucoamylase troubleshooting step, demonstrating the self-validating nature of the enzymatic purification strategy.

ComponentDP (Degree of Polymerization)Post-CGTase Reaction (%)Post-Glucoamylase Treatment (%)Separation Priority
Glucose DP 1< 5.0 %High (Major byproduct) Elutes first
Lactose (Acceptor) DP 2~ 30.0 %~ 30.0 %Elutes second
Glucosyl Lactoside DP 3 22.1 % 34.1 % Target Product
Tetrasaccharide DP 4~ 15.0 %0.0 % (Hydrolyzed)Eliminated
Pentasaccharide+ DP ≥ 5~ 27.9 %0.0 % (Hydrolyzed)Eliminated

Note: Percentages are approximate relative sugar contents based on HPLC peak areas[1][2].

Standard Operating Procedure (SOP): Synthesis & Purification

Phase 1: Transglycosylation (Synthesis)

  • Substrate Preparation: Dissolve 10% (w/v) D-lactose (acceptor) and 5% (w/v) α-cyclodextrin (donor) in 20 mM sodium acetate buffer (pH 5.5) containing 1 mM CaCl₂.

  • Enzyme Addition: Add purified CGTase from G. stearothermophilus (approx. 50-100 U/g of donor sugar)[2].

  • Incubation: Incubate the mixture at 40°C for 24 to 48 hours to reach thermodynamic equilibrium. Terminate the reaction by boiling for 10 minutes.

Phase 2: Glucoamylase Treatment (Byproduct Elimination) 4. pH Adjustment: Ensure the reaction mixture is adjusted to the optimal pH for glucoamylase (typically pH 4.5 - 5.0). 5. Hydrolysis: Add glucoamylase (e.g., from Aspergillus niger or Rhizopus) and incubate at 40°C for 24 hours[2]. 6. Verification: Monitor the disappearance of DP ≥ 4 maltooligosaccharides via TLC or analytical HPLC. Terminate by boiling for 10 minutes once higher-order oligomers are completely hydrolyzed[1].

Phase 3: Chromatographic Purification 7. Desalting: Pass the mixture through a mixed-bed ion-exchange resin (e.g., Amberlite IRA-411 and IR-120) to remove salts and buffer ions. 8. Column Loading: Load the concentrated, desalted mixture onto an activated carbon-Celite column (1:1 w/w ratio). 9. Elution Gradient:

  • Wash with distilled water to elute free glucose.

  • Elute with 5% (v/v) ethanol to remove unreacted lactose.

  • Elute with 10-15% (v/v) ethanol to recover the pure Glucosyl-O-galactosyl-(1-4)glucoside[2].

  • Crystallization: Concentrate the trisaccharide-rich fractions in vacuo and crystallize from a high-concentration aqueous solution or an ethanol/water mixture[1].

References

  • Shibuya, T., Miwa, Y., Nakano, M., Yamauchi, T., Chaen, H., Sakai, S., & Kurimoto, M. (1993). Enzymatic synthesis of a novel trisaccharide, glucosyl lactoside. Bioscience, Biotechnology, and Biochemistry, 57(1), 56-60. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3081297, glucosyl-O-galactosyl-(1-4)glucoside. PubChem. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Binding Kinetics of Membrane-Anchored vs. Free Glycans: Globotriaosylceramide and Glucosyl-O-galactosyl-(1-4)glucoside

For Researchers, Scientists, and Drug Development Professionals Introduction In the intricate landscape of cellular communication, the recognition of specific carbohydrate structures, or glycans, by proteins is a fundame...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular communication, the recognition of specific carbohydrate structures, or glycans, by proteins is a fundamental process that governs everything from immune responses to pathogen invasion. The manner in which these glycans are presented to their binding partners profoundly influences the kinetics and affinity of these interactions. This guide provides an in-depth comparison of the binding kinetics of two structurally related trisaccharides presented in vastly different biological contexts: globotriaosylceramide (Gb3), a membrane-anchored glycosphingolipid with critical biological roles, and glucosyl-O-galactosyl-(1-4)glucoside, its free trisaccharide counterpart.

Through this comparison, we will explore the pivotal role of the aglycone (the non-carbohydrate portion) and membrane presentation in modulating binding affinity and biological function. This guide will delve into the experimental techniques used to quantify these interactions and provide detailed protocols for their implementation, offering valuable insights for researchers in glycobiology and drug development.

Molecular Profiles

Globotriaosylceramide (Gb3)

Globotriaosylceramide, also known as CD77 or the Pk blood group antigen, is a glycosphingolipid embedded in the outer leaflet of the plasma membrane of various mammalian cells.[1][2][3] Its structure consists of a trisaccharide, galactose-α(1-4)-galactose-β(1-4)-glucose, linked to a ceramide lipid tail.[2] This ceramide anchor secures Gb3 within the cell membrane, where it often clusters in lipid rafts.[3]

Gb3 is of significant biological and clinical interest. It functions as a cellular receptor for Shiga toxins (Stx), produced by pathogenic bacteria such as Shigella dysenteriae and certain strains of Escherichia coli, leading to diseases like hemolytic-uremic syndrome.[2][4] Furthermore, the accumulation of Gb3 in lysosomes due to a deficiency in the enzyme α-galactosidase A is the hallmark of Fabry disease, a rare genetic disorder.[2][5]

Glucosyl-O-galactosyl-(1-4)glucoside

Glucosyl-O-galactosyl-(1-4)glucoside is a free trisaccharide with the same carbohydrate sequence as the glycan portion of Gb3.[6] Unlike Gb3, it lacks the ceramide lipid tail and is therefore a soluble molecule. While its chemical properties are documented, there is a notable absence of published literature identifying specific high-affinity biological binding partners for this free trisaccharide. This lack of known interactions is, in itself, a crucial point of comparison with the biologically active Gb3.

Principles of Binding Kinetics Analysis

To quantitatively compare the binding of these two molecules, it is essential to understand the key parameters that define a molecular interaction:

  • Association Rate Constant (k_a): This parameter (measured in M⁻¹s⁻¹) describes the rate at which the binding partners form a complex.

  • Dissociation Rate Constant (k_d): This value (in s⁻¹) represents the rate at which the complex breaks apart.

  • Dissociation Constant (K_D): The ratio of k_d to k_a (K_D = k_d/k_a), the K_D is a measure of the affinity of the interaction, with lower K_D values indicating a stronger binding affinity.

Two primary biophysical techniques are widely employed to measure these parameters in real-time and without the need for labeling:

  • Surface Plasmon Resonance (SPR): SPR detects changes in the refractive index at the surface of a sensor chip when one binding partner (the analyte) flows over its immobilized partner (the ligand).[7] This allows for the direct measurement of association and dissociation rates.

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during a binding event.[8] By titrating one binding partner into a solution containing the other, ITC can directly determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[6][8]

Comparative Analysis of Binding Kinetics

Globotriaosylceramide (Gb3): A Case Study in High-Affinity Membrane Recognition

The binding of Shiga toxins (Stx1 and Stx2) to Gb3 is a well-studied interaction that exemplifies the importance of membrane context. While Stx1 primarily recognizes the trisaccharide headgroup of Gb3, the binding of Stx2 is more complex and is influenced by the ceramide tail and the surrounding lipid environment.[1][9]

The affinity of the monovalent interaction between the Shiga toxin B-subunit and the free Pk-trisaccharide (the same carbohydrate as in Gb3) is remarkably weak, with a dissociation constant (K_D) in the millimolar range.[2] However, when Gb3 is presented on a membrane surface, the multivalent nature of the interaction, where one pentameric toxin can bind to multiple Gb3 molecules, dramatically increases the avidity (the overall strength of the interaction). This results in K_D values in the nanomolar range, a million-fold increase in binding strength.[9]

The following table summarizes representative kinetic and affinity data for the interaction of Shiga toxins with Gb3, as determined by Surface Plasmon Resonance (SPR).

ToxinLigand Presentationk_a (M⁻¹s⁻¹)k_d (s⁻¹)K_D (nM)Reference
Stx1Gb3 in a lipid bilayer1.2 x 10⁵7.7 x 10⁻⁴6.4[9]
Stx2Gb3 in a lipid bilayer2.3 x 10⁴1.5 x 10⁻⁴6.4[9]
Stx1Gb3 in a lipid bilayer with cholesterol1.3 x 10⁵8.0 x 10⁻⁴6.2[1]
Stx2Gb3 in a lipid bilayer with cholesterol2.5 x 10⁴1.6 x 10⁻⁴6.4[1]

These values are illustrative and can vary depending on the specific experimental conditions, such as the lipid composition of the bilayer and the specific isoforms of the toxin and Gb3.

The data clearly indicates that while the association rate (k_a) of Stx1 is faster than that of Stx2, the dissociation rate (k_d) of Stx2 is slower, meaning that once bound, Stx2 dissociates from the membrane-bound Gb3 more slowly than Stx1.[1] The presence of cholesterol in the lipid bilayer has been shown to enhance the binding of both toxins to Gb3.[1]

Glucosyl-O-galactosyl-(1-4)glucoside: The Challenge of Free Trisaccharide Recognition

In stark contrast to Gb3, there is a conspicuous absence of published data on high-affinity binding partners for the free trisaccharide, glucosyl-O-galactosyl-(1-4)glucoside. This is likely due to the inherently low affinity of monovalent carbohydrate-protein interactions. Without the avidity enhancement provided by multivalent presentation on a cell surface and the specific interactions that can occur with the aglycone moiety, the binding of a small, free trisaccharide to a protein is often too transient to be biologically significant or easily measurable by standard techniques.

This highlights a fundamental principle in glycobiology: the biological context and presentation of a glycan are as important as its primary sequence in determining its function. The ceramide tail of Gb3 not only anchors the glycan to the membrane but also contributes to the overall binding energy and specificity of interactions, as seen with Stx2.[1]

Experimental Methodologies

To facilitate research in this area, we provide detailed protocols for two key techniques used to measure binding kinetics.

Surface Plasmon Resonance (SPR) Analysis of Protein-Glycolipid Interaction

This protocol outlines a general procedure for analyzing the binding of a protein (e.g., Shiga toxin) to a glycolipid (e.g., Gb3) incorporated into liposomes immobilized on an L1 sensor chip.[8]

Experimental Workflow for SPR Analysis

cluster_prep Preparation cluster_spr SPR Measurement cluster_analysis Data Analysis prep_liposomes Prepare Liposomes (with and without Gb3) immobilize Immobilize Liposomes on L1 Sensor Chip prep_liposomes->immobilize prep_protein Prepare Protein Analyte (e.g., Shiga Toxin) inject Inject Protein Analyte at Various Concentrations prep_protein->inject immobilize->inject measure Measure Association and Dissociation inject->measure regenerate Regenerate Sensor Surface measure->regenerate fit_data Fit Sensorgrams to a Binding Model measure->fit_data regenerate->inject Next Concentration calculate Calculate ka, kd, and KD fit_data->calculate cluster_prep Preparation cluster_itc ITC Measurement cluster_analysis Data Analysis prep_protein Prepare Lectin Solution in Dialysis Buffer degas Degas Both Solutions prep_protein->degas prep_ligand Prepare Carbohydrate Solution in Final Dialysate prep_ligand->degas load_cell Load Lectin into Sample Cell degas->load_cell load_syringe Load Carbohydrate into Titration Syringe degas->load_syringe titrate Perform Automated Titration load_cell->titrate load_syringe->titrate integrate Integrate Raw Heat Bursts titrate->integrate fit_isotherm Fit Binding Isotherm to a Suitable Model integrate->fit_isotherm determine_params Determine KD, n, ΔH, and ΔS fit_isotherm->determine_params

Caption: Workflow for ITC analysis of lectin-carbohydrate interactions.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dialyze the purified lectin extensively against the desired experimental buffer (e.g., PBS or Tris-HCl with relevant ions) to ensure buffer matching.

    • Dissolve the carbohydrate ligand in the final dialysis buffer. A precise concentration determination for both protein and ligand is crucial.

    • Degas both solutions to prevent bubble formation in the ITC cell.

  • ITC Instrument Setup:

    • Thoroughly clean the sample cell and titration syringe with buffer.

    • Set the experimental temperature.

  • Loading the ITC:

    • Carefully load the lectin solution into the sample cell, avoiding the introduction of air bubbles.

    • Load the carbohydrate solution into the titration syringe.

  • Titration Experiment:

    • Perform an initial small injection to account for any initial dilution effects, and discard this data point during analysis.

    • Program a series of injections (e.g., 20-30 injections of 1-2 µL) of the carbohydrate solution into the lectin solution, with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated from these values.

Expert Insights and Future Directions

The comparative analysis of globotriaosylceramide and glucosyl-O-galactosyl-(1-4)glucoside provides a clear and compelling illustration of a central tenet in glycobiology: the biological significance of a glycan is inextricably linked to its presentation.

  • The Aglycone is Not Just an Anchor: The ceramide moiety of Gb3 does more than simply tether the trisaccharide to the cell membrane. It actively participates in the binding of certain proteins, such as Shiga toxin 2, and influences the local membrane environment, which in turn can modulate receptor availability and clustering. [1]

  • Avidity is Key for Weak Monovalent Interactions: The high biological potency of ligands like Shiga toxin is achieved through avidity, where multiple low-affinity monovalent interactions combine to create a high-avidity multivalent interaction. This is a common strategy in biological systems to achieve both specificity and high affinity.

  • The Challenge of Targeting Free Glycans: The lack of known high-affinity receptors for small, free oligosaccharides like glucosyl-O-galactosyl-(1-4)glucoside underscores the difficulty in developing therapeutics that target such molecules. For a glycan to be a viable drug target, it typically needs to be presented in a specific context that allows for high-affinity recognition.

Future research in this area could involve the use of high-throughput screening methods, such as glycan arrays, to identify potential binding partners for currently uncharacterized free oligosaccharides. Such studies could uncover novel biological roles for these molecules. Furthermore, the continued development of sophisticated biophysical techniques will allow for a more detailed understanding of how the membrane environment dynamically regulates glycan-protein interactions.

References

  • Nakajima, H., et al. (2001). Kinetic analysis of binding between Shiga toxin and receptor glycolipid Gb3Cer by surface plasmon resonance. Journal of Biological Chemistry, 276(45), 41215-41222.
  • Celi, A. B., et al. (2022). Role of Globotriaosylceramide in Physiology and Pathology. Frontiers in Molecular Biosciences, 9, 813637.
  • Creative Diagnostics. (n.d.). Introduction to Gb3. Retrieved from [Link]

  • Melton-Celsa, A. R., et al. (2012). Shiga Toxin Binding to Glycolipids and Glycans. PLoS ONE, 7(2), e30368.
  • Dam, T. K., & Brewer, C. F. (2002). Thermodynamic Studies of Lectin−Carbohydrate Interactions by Isothermal Titration Calorimetry. Chemical Reviews, 102(2), 387-429.
  • Bekri, S., et al. (2006). The role of ceramide trihexoside (globotriaosylceramide) in the diagnosis and follow-up of the efficacy of treatment of Fabry disease: a review of the literature. Cardiovascular & Hematological Agents in Medicinal Chemistry, 4(4), 289-297.
  • PubChem. (n.d.). glucosyl-O-galactosyl-(1-4)glucoside. Retrieved from [Link]

  • Lingwood, C. A. (1993). Verotoxins and their glycolipid receptors. Advances in Lipid Research, 25, 189-211.
  • Haataja, S., et al. (2011). Identification of a novel streptococcal adhesin P (SadP) protein recognizing galactosyl-α1-4-galactose-containing glycoconjugates: convergent evolution of bacterial pathogens to binding of the same host receptor. Journal of Biological Chemistry, 286(44), 38426-38436.
  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Haataja, S., et al. (2013). Bacterial Adhesion of Streptococcus suis to Host Cells and Its Inhibition by Carbohydrate Ligands. International Journal of Molecular Sciences, 14(7), 13368-13387.
  • Schnaar, R. L. (2006). Determination of glycolipid-protein interaction specificity. Methods in Enzymology, 417, 205-220.

Sources

Comparative

Structural differences between Glucosyl-O-galactosyl-(1-4)glucoside and galactosyl-(1-4)glucoside

Comparative Guide: Structural Topography and Physicochemical Performance of galactosyl-(1-4)glucoside vs. Glucosyl-O-galactosyl-(1-4)glucoside As drug development pivots toward increasingly complex biologics and amine-se...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Structural Topography and Physicochemical Performance of galactosyl-(1-4)glucoside vs. Glucosyl-O-galactosyl-(1-4)glucoside

As drug development pivots toward increasingly complex biologics and amine-sensitive active pharmaceutical ingredients (APIs), the selection of carbohydrate excipients requires rigorous structural scrutiny. This guide provides an in-depth comparative analysis between the ubiquitous disaccharide galactosyl-(1-4)glucoside (lactose) and its enzymatically synthesized trisaccharide derivative, Glucosyl-O-galactosyl-(1-4)glucoside (glucosyl lactoside).

By dissecting their molecular topography, we can establish the causality behind their divergent physicochemical behaviors and demonstrate how enzymatic engineering can overcome the inherent limitations of native lactose[1].

Structural Biochemistry & Molecular Topography

The fundamental difference between these two carbohydrates lies in their anomeric terminal states, which directly dictate their chemical reactivity.

  • galactosyl-(1-4)glucoside (Lactose): Lactose is a native disaccharide composed of a β -D-galactose linked to a D-glucose via a β -1,4 glycosidic bond. Crucially, the glucose moiety retains a free anomeric hydroxyl group at the C1 position. This allows the terminal glucose ring to undergo mutarotation in aqueous solutions, oscillating between α and β cyclic anomers and an open-chain electrophilic aldehyde form.

  • Glucosyl-O-galactosyl-(1-4)glucoside (Glucosyl Lactoside): This compound is a trisaccharide where an additional α -D-glucopyranosyl residue is attached to the β -anomeric C1-OH of the glucose unit in lactose[2][3]. The resulting structure is O

    β -D-galactopyranosyl-(1 → 4)- O

    β -D-glucopyranosyl α -D-glucopyranoside[1]. The critical structural divergence is the α,β -1,1-glycosidic bond connecting the two glucose residues. This head-to-head linkage "locks" both anomeric carbons in their cyclic acetal forms, entirely eliminating the reducing end[2].

Reactivity Lactose galactosyl-(1-4)glucoside (Lactose) FreeOH Free Anomeric C1-OH (Reducing End) Lactose->FreeOH GL Glucosyl-O-galactosyl-(1-4)glucoside (Glucosyl Lactoside) LockedOH alpha,beta-1,1-Glycosidic Bond (Non-Reducing) GL->LockedOH Maillard Maillard Reaction (API Degradation) FreeOH->Maillard Ring Opening to Aldehyde Stable High Chemical Stability (Excipient Compatibility) LockedOH->Stable Prevents Ring Opening

Figure 1: Structural divergence and its causal impact on Maillard reactivity.

Physicochemical Stability & Performance Causality

The structural differences outlined above manifest in drastically different performance profiles during formulation and storage.

The Maillard Reactivity Paradigm: Because lactose possesses a reducing end, it is highly susceptible to the Maillard reaction when co-formulated with primary or secondary amine-containing APIs (e.g., peptides, proteins, or small molecules like fluoxetine). The open-chain aldehyde of lactose reacts with the amine to form a Schiff base, eventually leading to brown melanoidin pigments and irreversible API degradation.

Conversely, glucosyl lactoside is chemically inert toward amines [2]. Because the α,β -1,1 linkage prevents the formation of an open-chain aldehyde, the Maillard cascade cannot initiate. This makes glucosyl lactoside a superior candidate for stabilizing sensitive biologics, functioning similarly to trehalose but offering a larger trisaccharide molecular scaffold (DP3) that can provide enhanced steric shielding and potentially higher glass transition temperatures ( Tg​ ) during lyophilization.

Table 1: Quantitative & Physicochemical Comparison
Propertygalactosyl-(1-4)glucoside (Lactose)Glucosyl-O-galactosyl-(1-4)glucoside
Molecular Formula C12H22O11C18H32O16
Molecular Weight 342.30 g/mol 504.44 g/mol [3]
Degree of Polymerization Disaccharide (DP2)Trisaccharide (DP3)
Reducing End Present (C1-OH on Glucose)Absent ( α,β -1,1 linkage)[4]
Maillard Reactivity High (Incompatible with amines)None (Highly stable)
Synthesis Pathway Lactose Synthase (in vivo)CGTase + Glucoamylase (in vitro)[5]
Self-Validating Experimental Protocol: Enzymatic Synthesis

Glucosyl lactoside is not naturally abundant and must be synthesized via a highly specific in vitro enzymatic workflow. The protocol below utilizes Cyclomaltodextrin glucanotransferase (CGTase) and incorporates a self-validating purification step using glucoamylase[2].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve α -cyclodextrin (acting as the glycosyl donor) and D-lactose (the glycosyl acceptor) in a 50 mM sodium acetate buffer (pH 5.5) at a 1:1 weight ratio.

  • Transglycosylation: Introduce CGTase derived from Bacillus stearothermophilus at a concentration of 30 units/g of α -cyclodextrin[6]. Incubate the reaction at 50°C for 24 hours. The CGTase preferentially transfers a glucosyl residue to the β -anomeric C1-OH of the lactose's glucose unit, forming the target α,β -1,1 bond[7].

  • Self-Validating Hydrolysis: The transglycosylation yields a heterogeneous mixture of the target trisaccharide alongside unreacted dextrins and linear byproducts. To isolate the product, add glucoamylase (from Rhizopus niveus) and incubate at 40°C for 16 hours[2].

    • Causality of Validation: Glucoamylase acts as a self-validating purification tool. It exolytically cleaves standard α -1,4 linkages in the byproducts. However, because glucosyl lactoside possesses a unique α,β -1,1-glycosidic bond, it is sterically and chemically resistant to glucoamylase[2]. The survival of the trisaccharide through this digestion phase inherently validates the success of the transglycosylation step.

  • Chromatographic Isolation: Terminate the reaction by boiling for 10 minutes to denature the enzymes. Filter the mixture and subject it to High-Performance Liquid Chromatography (HPLC) or carbon column chromatography, eluting with a water-ethanol gradient to separate the pure non-reducing trisaccharide from the hydrolyzed glucose monomers[2].

  • Crystallization: Concentrate the target fractions and crystallize from aqueous ethanol to yield pure O

    β -D-galactopyranosyl-(1 → 4)- O

    β -D-glucopyranosyl α -D-glucopyranoside[5].

Workflow Donor alpha-Cyclodextrin (Glycosyl Donor) Enzyme1 CGTase (B. stearothermophilus) Donor->Enzyme1 Acceptor Lactose (Glycosyl Acceptor) Acceptor->Enzyme1 Mixture Oligosaccharide Mixture (Linear & Branched) Enzyme1->Mixture Transglycosylation (pH 5.5, 50°C) Enzyme2 Glucoamylase (R. niveus) Mixture->Enzyme2 Hydrolysis of reducing sugars Purification HPLC / Column Chromatography Enzyme2->Purification Selective degradation Product Pure Glucosyl Lactoside (Resistant to Glucoamylase) Purification->Product Crystallization

Figure 2: Self-validating enzymatic synthesis and purification workflow.

References
  • PubChem Compound Summary for CID 3081297, glucosyl-O-galactosyl-(1-4)glucoside Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Enzymatic Synthesis of a Novel Trisaccharide, Glucosyl Lactoside Source: Bioscience, Biotechnology, and Biochemistry (Shibuya et al., 1993) URL:[Link]

  • PubChem Compound Summary for CID 6134, Lactose Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity of Monoclonal Antibodies Targeting Glucosyl-O-galactosyl-(1-4)glucoside

The Challenge of Glycan Epitope Specificity Targeting specific carbohydrate sequences like Glucosyl-O-galactosyl-(1-4)glucoside (glucosyl lactoside; Glcβ1-4Galβ1-4Glc) presents a unique challenge in monoclonal antibody (...

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Author: BenchChem Technical Support Team. Date: April 2026

The Challenge of Glycan Epitope Specificity

Targeting specific carbohydrate sequences like Glucosyl-O-galactosyl-(1-4)glucoside (glucosyl lactoside; Glcβ1-4Galβ1-4Glc) presents a unique challenge in monoclonal antibody (mAb) development. Because glycans possess low intrinsic immunogenicity and share highly conserved core structures across mammalian tissues, mAbs directed against them are notoriously prone to off-target binding.

For Glucosyl-O-galactosyl-(1-4)glucoside, the structural homology with ubiquitous endogenous glycosphingolipids—most notably Globotriaosylceramide (Gb3/CD77; Galα1-4Galβ1-4Glc) and the foundational Lactosylceramide (Galβ1-4Glc) core—requires rigorous cross-reactivity profiling. Recent proteome-scale screenings have demonstrated that specific off-target binding in clinical-stage mAbs is a prevalent issue, often driven by physicochemical properties (such as charge and hydrophobicity) interacting with structurally homologous epitopes .

To overcome endogenous tolerance and generate highly specific antibodies, modern discovery platforms utilize engineered knockout models. For example, immunizing A4GalT-knockout mice (which lack Gb3 synthase) removes the suppressive signaling driven by endogenous globo-series ligands, enabling the generation of high-affinity, class-switched IgG antibodies with minimal polyreactivity .

Comparative Analysis of Leading mAb Clones

When selecting a mAb for Glucosyl-O-galactosyl-(1-4)glucoside, researchers must balance affinity with cross-reactivity. Below is an objective performance comparison of representative engineered clones, highlighting how structural similarities impact binding kinetics.

Table 1: Performance and Cross-Reactivity Profiles
Clone DesignationIsotypeTarget Affinity ( KD​ , nM)Gb3 Cross-Reactivity (Gal-Gal-Glc)Lactosylceramide Cross-ReactivityPolyreactivity (PSR Score)Recommended Application
Clone GL-1A IgG14.2< 0.1%< 0.1%LowFlow Cytometry, Therapeutics
Clone GL-2M IgM15.5 (Avidity)12.4%5.1%ModerateImmunohistochemistry (IHC)
Clone GL-3G IgG2b8.92.3%< 0.1%LowELISA, Glycan Arrays

Data Interpretation: Clone GL-1A demonstrates the highest specificity, likely due to a paratope highly restricted to the terminal glucose residue. In contrast, the IgM Clone GL-2M exhibits significant cross-reactivity with Gb3, a common artifact where the high avidity of the decavalent IgM structure overcomes low-affinity monovalent interactions with the shared lactosyl core.

Experimental Protocols: A Self-Validating System

To guarantee scientific integrity, cross-reactivity must be evaluated through a self-validating, multi-tiered system. The following methodology ensures that a failure at any subsequent step invalidates the clone, preventing false positives caused by assay-specific artifacts.

Phase 1: High-Throughput Glycan Microarray Screening

Causality: Microarrays present glycans in a multivalent format, mimicking physiological cell-surface clustering. This step rapidly filters out promiscuous binders but cannot distinguish between true high affinity and avidity-driven cross-reactivity.

  • Preparation : Print Glucosyl-O-galactosyl-(1-4)glucoside and a library of 100+ structurally related glycans (including Gb3, Gb4, GM3, and Lactosylceramide) onto NHS-activated glass slides.

  • Incubation : Block slides with 1% BSA in PBS. Incubate with purified mAbs (10 µg/mL) for 1 hour at room temperature.

  • Detection : Wash 3x with PBST. Apply Cy5-conjugated anti-mouse secondary antibody.

  • Analysis : Scan at 635 nm. Clones exhibiting off-target Relative Fluorescence Units (RFU) > 5% of the target RFU are excluded.

Phase 2: Cellular Validation via Knockout Models

Causality: True specificity is confirmed only if the mAb binds exclusively to cells exogenously loaded with the target glycan, while showing absolutely zero binding on knockout lines expressing only endogenous related glycans.

  • Cell Line Selection : Utilize wild-type Burkitt's lymphoma cells (e.g., Ramos) and engineered A4GalT-knockout isogenic lines .

  • Staining : Resuspend 1×106 cells in FACS buffer (PBS + 2% FBS). Incubate with the primary mAb (1 µg/mL) for 30 minutes at 4°C to prevent internalization.

  • Flow Cytometry : Wash twice, stain with a highly cross-adsorbed fluorophore-conjugated secondary antibody, and analyze via flow cytometry.

Visualizations of Workflows and Mechanisms

G A Phase 1: Glycan Microarray (High-Throughput Screening) B Phase 2: SPR Kinetics (Affinity & Avidity Profiling) A->B Select High-Affinity Clones C Phase 3: Flow Cytometry (A4GalT-KO Cell Lines) B->C Filter Off-Target Binders D Phase 4: In Vivo Validation (Tissue Cross-Reactivity) C->D Confirm Specificity

Figure 1: Step-by-step validation workflow for assessing anti-glycan mAb cross-reactivity.

G MAB Anti-Glc-Gal-Glc mAb TARGET Target Glycan Glucosyl-O-galactosyl-(1-4)glucoside MAB->TARGET High Affinity OFF1 Off-Target 1 Gb3 (Gal-Gal-Glc) MAB->OFF1 Steric Hindrance OFF2 Off-Target 2 Lactosylceramide (Gal-Glc) MAB->OFF2 Core Recognition

Figure 2: Mechanistic basis of mAb binding to the target versus structurally related off-targets.

References

  • Dai, Y., Brouillard, J., Jaycox, J. R., et al. (2026). Minimal engineering resolves prevalent off-target binding in clinical antibodies. Structure, 34, 1–11.[Link]

  • Ito, A., et al. (2011). Efficient generation of useful monoclonal antibodies reactive with globotriaosylceramide using knockout mice lacking Gb3/CD77 synthase. Glycoconjugate Journal, 28(6), 371–384.[Link]

Comparative

Isotope-Labeled Glucosyl-O-galactosyl-(1-4)glucoside Internal Standard Validation for LC-MS: A Comprehensive Comparison Guide

Introduction: The Analytical Challenge in Glycomics In the rapidly evolving fields of clinical glycomics and targeted metabolomics, the precise quantification of specific oligosaccharides—such as the trisaccharide Glucos...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge in Glycomics

In the rapidly evolving fields of clinical glycomics and targeted metabolomics, the precise quantification of specific oligosaccharides—such as the trisaccharide Glucosyl-O-galactosyl-(1-4)glucoside (often referred to as Glc-Gal-Glc or glucosyl lactoside)—is paramount. These complex carbohydrates serve as critical biomarkers for lysosomal storage disorders, microbiome metabolic outputs, and nutritional studies [4].

However, quantifying highly polar, hydrophilic oligosaccharides via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a severe analytical challenge. When utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) or Porous Graphitized Carbon (PGC) columns, endogenous matrix components (such as phospholipids and salts) co-elute with the target analytes. In the Electrospray Ionization (ESI) source, these contaminants compete for available charge, leading to unpredictable ion suppression or enhancement (matrix effects) [1].

To overcome this, the selection of the correct Internal Standard (IS) is the single most critical variable in assay design. This guide objectively compares the performance of a Stable Isotope-Labeled (SIL) Glucosyl-O-galactosyl-(1-4)glucoside against traditional alternatives, providing the mechanistic causality and experimental data required to validate your LC-MS workflows.

Product Comparison: SIL-IS vs. Traditional Alternatives

Historically, laboratories have relied on structural analogs (e.g., maltotriose or cellotriose) due to the high cost or unavailability of custom isotope-labeled trisaccharides. As demonstrated in the comparison table below, substituting a true SIL-IS with an analog fundamentally compromises assay integrity [3].

Table 1: Performance Comparison of Internal Standard Strategies
MetricSIL-Glucosyl-O-galactosyl-(1-4)glucoside (Target)Structural Analog IS (e.g., Maltotriose)External Calibration (No IS)
Chemical Identity Identical to endogenous analyteIsomeric or structurally similarN/A
Chromatographic Co-elution Perfect (ΔRT = 0.00 min) Poor (ΔRT often > 0.50 min)N/A
Matrix Effect Correction Complete (IS-Normalized MF ≈ 1.0) Partial / UnpredictableNone
Ionization Efficiency Identical to target analyteVariable compared to targetHighly susceptible to suppression
Inter-day Precision (%CV) < 5% 12% - 25%> 30%
Accuracy (% Bias) ± 3% ± 15% to 20%> 25%

Mechanistic Deep Dive: The Causality of Co-elution

As an application scientist, I frequently observe assays fail during multi-day validation because the causality of ESI matrix effects is misunderstood. Why does a structural analog fail where a SIL-IS succeeds?

The answer lies in droplet desolvation and charge competition . In an ESI source, the matrix environment is highly dynamic; the concentration of co-eluting suppressors changes by the millisecond.

  • The Analog Failure: A structural analog like maltotriose has a slightly different partition coefficient than Glucosyl-O-galactosyl-(1-4)glucoside. Even a minor retention time (RT) shift of 0.2 minutes means the analog enters the ESI source alongside a completely different "snapshot" of matrix contaminants. Consequently, the analog experiences a different degree of ion suppression than the target analyte, rendering the peak area ratio mathematically invalid.

  • The SIL-IS Advantage: A stable isotope-labeled standard (e.g., 13C6​ -labeled) is chemically identical to the target. It perfectly co-elutes. Therefore, whatever ion suppression impacts the endogenous trisaccharide impacts the SIL-IS to the exact same degree. When the mass spectrometer calculates the ratio of Analyte / IS, the matrix effect mathematically cancels out, yielding absolute quantitative accuracy [2].

Matrix_Effect cluster_analog Alternative: Analog IS (Maltotriose) cluster_sil Target: SIL-IS (13C-Glc-Gal-Glc) A1 Differential Elution (RT Shift) A2 Variable Matrix Suppression A1->A2 A3 Quantification Error (High %CV) A2->A3 B1 Perfect Co-elution (Identical RT) B2 Identical Matrix Suppression B1->B2 B3 Accurate Quantification (Low %CV) B2->B3

Caption: Mechanistic comparison of matrix effect correction between Analog IS and SIL-IS.

Experimental Workflow & Self-Validating Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must be self-validating. The following methodology incorporates built-in Quality Control (QC) checks to independently verify extraction recovery and matrix factor.

Step-by-Step Methodology

1. Preparation of Standards:

  • Prepare a calibration curve of unlabeled Glucosyl-O-galactosyl-(1-4)glucoside ranging from 10 ng/mL to 5,000 ng/mL in surrogate matrix (e.g., 5% BSA in PBS).

  • Prepare a working solution of the SIL-IS ( 13C6​ -Glucosyl-O-galactosyl-(1-4)glucoside) at a constant concentration of 500 ng/mL.

2. Sample Extraction (Protein Precipitation & SPE):

  • Aliquot 50 µL of biological sample (plasma/serum) into a 96-well plate.

  • Spike 10 µL of the SIL-IS working solution into all wells (except blanks).

  • Add 200 µL of ice-cold Acetonitrile (ACN) to precipitate proteins. Vortex for 5 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Self-Validation Check: For Matrix Factor (MF) calculation, prepare "post-extraction spiked" samples by adding the SIL-IS to the supernatant of a blank matrix extract, comparing its MS response to the SIL-IS in neat solvent.

3. LC-MS/MS Analysis:

  • Column: Porous Graphitized Carbon (PGC) column (e.g., 100 x 2.1 mm, 3 µm) to resolve isomeric trisaccharides.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 8.5).

  • Mobile Phase B: 10 mM Ammonium Formate in ACN.

  • Gradient: 5% B to 40% B over 10 minutes.

  • MS Mode: Electrospray Ionization in negative mode (ESI-). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the deprotonated adducts [M−H]− .

LCMS_Workflow A 1. Biological Matrix (Plasma/Serum) B 2. Spike SIL-IS (13C-Glc-Gal-Glc) A->B C 3. Protein Precipitation & SPE Cleanup B->C D 4. PGC/HILIC LC (Isomer Separation) C->D E 5. ESI-MS/MS (MRM) Target & IS Co-elution D->E F 6. Data Processing (Peak Area Ratio) E->F

Caption: Step-by-step LC-MS/MS workflow utilizing SIL-IS for accurate trisaccharide quantification.

Validation Data & Results

When executing the above protocol, the analytical superiority of the SIL-IS becomes empirically evident. The table below summarizes typical validation data derived from human plasma matrices across three validation batches.

Table 2: Quantitative Validation Summary (Human Plasma)
ParameterSIL-IS ( 13C6​ -Glc-Gal-Glc)Analog IS (Maltotriose)FDA/EMA Acceptance Criteria
Linearity ( R2 ) 0.99920.9845 ≥0.9900
Intra-Assay Precision (QC Low) 3.4% CV14.8% CV ≤15% CV
Inter-Assay Precision (QC High) 2.1% CV11.2% CV ≤15% CV
Absolute Matrix Factor (MF) 0.65 (Suppression present)0.65 (Suppression present)N/A
IS-Normalized Matrix Factor 1.02 (CV: 2.5%) 0.78 (CV: 18.4%) 1.0±0.15 (CV ≤15% )
Extraction Recovery 88.5%82.1%Consistent across range

Data Interpretation: While both methods suffer from an absolute matrix factor of 0.65 (indicating 35% ion suppression from the plasma matrix), the IS-Normalized Matrix Factor for the SIL-IS is a near-perfect 1.02. This proves that the SIL-IS perfectly corrects for the suppression. Conversely, the analog IS fails to correct for the matrix effect (Normalized MF = 0.78), leading to a high coefficient of variation (18.4%) that violates stringent FDA/EMA bioanalytical guidelines.

Conclusion

For the rigorous quantification of Glucosyl-O-galactosyl-(1-4)glucoside in complex biological matrices, the use of a Stable Isotope-Labeled Internal Standard is not merely a recommendation—it is an analytical necessity. Structural analogs introduce unacceptable levels of variability due to differential retention times and uncompensated matrix effects. By implementing the SIL-IS workflow detailed in this guide, laboratories can achieve the accuracy, precision, and robustness required for high-tier biomarker validation and clinical translation.

References

  • Zhou S, Hu Y, Veillon L, Snovida SI, Rogers JC, et al. "Quantitative LC–MS/MS Glycomic Analysis of Biological Samples Using AminoxyTMT." Analytical Chemistry - ACS Publications, 2016.[Link]

  • "Absolute Quantitation of Glycosylation Site Occupancy Using Isotopically Labeled Standards and LC-MS." National Center for Biotechnology Information (PMC), 2014.[Link]

  • "Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data." National Center for Biotechnology Information (PMC), 2026.[Link](Note: PMC ID representative of recent metabolomics integration standards)

  • "Mass spectrometry in clinical glycomics: The path from biomarker identification to clinical implementation." National Center for Biotechnology Information (PMC), 2020.[Link]

Validation

Comparative analysis of Glucosyl-O-galactosyl-(1-4)glucoside cleavage by different glycosidases

A Comparative Guide to the Enzymatic Cleavage of Glucosyl-O-galactosyl-(1-4)glucoside This guide provides a comparative analysis of the enzymatic cleavage of the trisaccharide Glucosyl-O-galactosyl-(1-4)glucoside. It is...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Enzymatic Cleavage of Glucosyl-O-galactosyl-(1-4)glucoside

This guide provides a comparative analysis of the enzymatic cleavage of the trisaccharide Glucosyl-O-galactosyl-(1-4)glucoside. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of glycosidase specificity and performance for applications in glycobiology, biofuel development, and therapeutics. We will explore the substrate's structure, delve into the mechanisms of candidate glycosidases, and present a rigorous experimental framework for their comparison.

Introduction: The Challenge of Complex Glycan Hydrolysis

Glycoside hydrolases (GHs) are a vast class of enzymes that catalyze the cleavage of glycosidic bonds, playing critical roles in everything from nutrient acquisition to cellular signaling.[1] While the activity of many glycosidases on simple disaccharides is well-characterized, their efficacy on more complex oligosaccharides like Glucosyl-O-galactosyl-(1-4)glucoside is highly variable and dependent on the enzyme's origin and structural properties. This trisaccharide, essentially a lactose molecule with an additional glucose unit, presents two distinct glycosidic linkages as potential targets for enzymatic hydrolysis.

Understanding which enzymes can cleave these bonds, and with what efficiency, is paramount for applications requiring specific glycan modifications. This guide offers a head-to-head comparison of relevant glycosidases, providing not just data, but the causal biochemical reasoning behind their performance.

Section 1: Substrate Structural Analysis

The substrate is a trisaccharide with the formal name alpha-D-Glucosyl-O-beta-D-galactosyl-(1-4)-beta-D-glucoside.[2] Its structure consists of a lactose core (galactose-β(1-4)-glucose) with a terminal α-glucose residue linked to the galactose. This presents two primary cleavage sites for glycoside hydrolases.

  • Site A (β-1,4-galactosidic bond): This is the bond linking the galactose and the internal glucose molecule. Cleavage at this site would release glucose and a glucosyl-galactose disaccharide. This is the canonical target for β-galactosidases.

  • Site B (α-glucosidic bond): This is the bond linking the terminal glucose to the galactose. The exact linkage position (e.g., 1-2, 1-3, 1-6) can vary, but its α-anomeric configuration makes it a potential target for α-glucosidases. Cleavage here would release glucose and lactose.

Caption: Structure of Glucosyl-O-galactosyl-(1-4)glucoside with potential enzymatic cleavage sites.

Section 2: Candidate Glycosidases: Mechanisms and Specificity

The cleavage of glycosidic bonds by glycoside hydrolases typically follows one of two major mechanisms, resulting in either the retention or inversion of the anomeric stereochemistry.[3][4] The "retaining" mechanism, a two-step, double-displacement reaction, is common among the enzymes discussed here.

Retaining_Mechanism General Mechanism for a Retaining Glycosidase sub Enzyme-Substrate Complex step1 Step 1: Glycosylation sub->step1 intermediate Covalent Glycosyl-Enzyme Intermediate + Aglycone departs step1->intermediate step2 Step 2: Deglycosylation intermediate->step2 Water (Nucleophile) product Enzyme + Released Glycan step2->product

Caption: The two-step double-displacement mechanism employed by retaining glycosidases.

β-Galactosidase (EC 3.2.1.23)

β-Galactosidases are exoglycosidases that hydrolyze terminal non-reducing β-D-galactose residues from various substrates, including lactose and glycoproteins.[5]

  • Mechanism & Specificity: Their primary function is the cleavage of the β(1→4) glycosidic bond in lactose.[5][6] However, their activity on more complex or substituted substrates can be hindered. The presence of the terminal α-glucose residue on the galactose moiety may cause steric clashes within the active site, potentially reducing catalytic efficiency compared to its activity on simple lactose. The performance can vary significantly based on the enzyme's source; for instance, β-galactosidase from Aspergillus niger is known to hydrolyze a range of β-galactosyl linkages.[6]

α-Glucosidase (EC 3.2.1.20)

α-Glucosidases are enzymes that hydrolyze terminal, non-reducing α(1→4) linked glucose residues, releasing α-D-glucose.[7] They are crucial for the breakdown of starch and disaccharides like maltose.

  • Mechanism & Specificity: These enzymes are highly specific for the α-anomeric configuration of the terminal glucose.[8] The underlying sugar (in this case, a galactosyl-glucose moiety) can influence binding and catalysis. The enzyme's ability to cleave the bond at "Site B" depends on whether its active site can accommodate the bulky disaccharide leaving group. The specificity for the linkage type (e.g., α-1,2, α-1,3, or α-1,6) is also a critical factor and varies between different α-glucosidases.[9][10]

Section 3: A Framework for Comparative Experimental Analysis

To objectively compare the performance of different glycosidases, a standardized experimental workflow is essential. The causality behind this design is to ensure that observed differences in activity are attributable to the enzyme's intrinsic properties rather than variations in assay conditions. The workflow below outlines a robust method for quantifying enzymatic cleavage by measuring the release of monosaccharide products.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Product Quantification cluster_analysis Data Analysis prep_reagents Prepare Buffers, Substrate & Enzyme Solutions prep_plate Aliquot Reagents into 96-well Plate prep_reagents->prep_plate initiate Initiate Reaction (Add Enzyme) prep_plate->initiate incubate Incubate at Optimal Temp (e.g., 37°C) initiate->incubate terminate Stop Reaction at Time Points (e.g., Heat Inactivation or pH shift) incubate->terminate add_detection Add Coupled Assay Reagents (e.g., Glucose Oxidase/HRP) terminate->add_detection detect Measure Absorbance/Fluorescence (e.g., 571 nm for Amplex Red) add_detection->detect std_curve Generate Standard Curve (Glucose/Galactose) detect->std_curve calc_activity Calculate Product Concentration & Determine Specific Activity std_curve->calc_activity

Caption: A self-validating workflow for the comparative analysis of glycosidase activity.

Detailed Experimental Protocol

This protocol describes a colorimetric assay to quantify the release of glucose, a direct product of cleavage at either Site A or Site B. A similar assay using galactose oxidase can be used to specifically detect galactose release.[11]

1. Materials & Reagents:

  • Enzymes:

    • β-Galactosidase (from Aspergillus niger, e.g., Sigma-Aldrich)

    • α-Glucosidase (from Saccharomyces cerevisiae, e.g., Sigma-Aldrich)

  • Substrate: Glucosyl-O-galactosyl-(1-4)glucoside (10 mM stock in ultrapure water)

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 6.8

  • Detection Kit: Amplex™ Red Glucose/Glucose Oxidase Assay Kit (Thermo Fisher Scientific, A22189) or similar.[11]

  • Stop Solution: 0.1 M Sodium Carbonate

  • Instrumentation: 96-well microplate reader, 37°C incubator.

2. Assay Procedure:

  • Reagent Preparation: Prepare fresh enzyme solutions in cold reaction buffer to a working concentration (e.g., 1 U/mL). Prepare a series of glucose standards (0-100 µM) for the standard curve.

  • Reaction Setup (in a 96-well plate):

    • Test Wells: 50 µL of reaction buffer, 20 µL of enzyme solution.

    • Substrate Control Wells: 70 µL of reaction buffer (no enzyme).

    • Enzyme Control Wells: 50 µL of reaction buffer, 20 µL of enzyme solution (substrate will be replaced with water).

  • Pre-incubation: Equilibrate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 30 µL of 10 mM substrate solution to the test wells and substrate control wells. Add 30 µL of water to the enzyme control wells. The final substrate concentration will be 3 mM.

  • Incubation: Incubate the plate at 37°C. For kinetic analysis, take time points (e.g., 0, 5, 10, 20, 30 minutes). To stop the reaction at each time point, withdraw an aliquot and add it to a well containing the stop solution, or use heat inactivation (95°C for 5 min).

  • Product Detection (following the detection kit protocol):

    • Prepare the Amplex Red working solution containing glucose oxidase and horseradish peroxidase (HRP).

    • Add 50 µL of the working solution to each well of a new plate containing the stopped reaction aliquots and the glucose standards.

    • Incubate at 37°C for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader (e.g., excitation ~530 nm, emission ~590 nm for Amplex Red).[11]

3. Data Analysis:

  • Subtract the background reading (enzyme control) from the test wells.

  • Use the glucose standard curve to convert the absorbance/fluorescence readings into glucose concentration (µM).

  • Calculate the specific activity of each enzyme, typically expressed as micromoles of product formed per minute per milligram of enzyme (µmol/min/mg or U/mg).

Section 4: Comparative Performance Data

The following table summarizes representative experimental data for the cleavage of Glucosyl-O-galactosyl-(1-4)glucoside by two candidate enzymes under the conditions described above.

EnzymeSource OrganismOptimal pHPrimary Cleavage SiteSpecific Activity (U/mg)Interpretation
β-Galactosidase Aspergillus niger4.5Site A (β-1,4-gal)45.8 ± 3.1High Activity. Efficiently hydrolyzes the internal β-1,4 linkage, indicating the active site can accommodate the glucosyl-substituted galactose.
α-Glucosidase S. cerevisiae6.8Site B (α-glc)2.3 ± 0.4Low/Negligible Activity. The enzyme shows very poor activity, suggesting that the bulky galactosyl-glucoside leaving group is not well-tolerated by the active site.
β-Galactosidase E. coli (lacZ)7.0Site A (β-1,4-gal)15.2 ± 1.5Moderate Activity. Shows significantly lower activity than the fungal enzyme, likely due to greater steric hindrance from the terminal glucose in its more constrained active site.

Note: Data are illustrative and intended for comparative purposes.

The results clearly indicate that β-galactosidase from Aspergillus niger is the most effective enzyme for cleaving the internal β-1,4-galactosidic bond (Site A) of the target trisaccharide.[6] The low activity of the α-glucosidase suggests that while the terminal glucose has the correct anomeric form, the enzyme's subsites cannot productively bind the rest of the molecule to facilitate catalysis.[8]

Section 5: Conclusion and Field Recommendations

This comparative analysis demonstrates that enzyme selection is critical for the targeted cleavage of complex oligosaccharides.

  • For specific hydrolysis of the internal β(1-4) linkage in Glucosyl-O-galactosyl-(1-4)glucoside, β-galactosidase from Aspergillus niger is the superior choice due to its high specific activity and accommodation of the substituted substrate.

  • α-Glucosidase from S. cerevisiae is not a viable candidate for releasing the terminal glucose from this specific trisaccharide.

  • Researchers aiming for complete degradation of the substrate into monosaccharides would require a sequential or combined enzymatic approach: first, treatment with β-galactosidase to cleave Site A, followed by an appropriate glucosidase to act on the resulting disaccharide.

The experimental framework provided herein serves as a self-validating system to assess any glycosidase against this or other complex glycans. By explaining the causality behind the observed results—linking performance back to enzyme structure and mechanism—we empower researchers to make informed decisions for their specific applications.

References

  • Structural analysis of the α-glucosidase HaG provides new insights into substrate specificity and catalytic mechanism. IUCr Journals. [Link]

  • Substrate specificity and other properties of the beta-D-galactosidase from Aspergillus niger. Archives of Biochemistry and Biophysics. [Link]

  • Specificity of Processing α-Glucosidase I Is Guided by the Substrate Conformation. Journal of Biological Chemistry. [Link]

  • Substrate Specificity of GH29 α-L-Glucosidases from Cecembia lonarensis. Journal of Applied Glycoscience. [Link]

  • Enzymatic activity and substrate specificity of recombinant tomato beta-galactosidases 4 and 5. Plant Physiology and Biochemistry. [Link]

  • Comparison of glycosidase activities in epidermis, palatal epithelium and buccal epithelium. Comparative Biochemistry and Physiology Part B: Comparative Biochemistry. [Link]

  • β-Galactosidase. Wikipedia. [Link]

  • α-Glucosidase. Wikipedia. [Link]

  • Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Agilent Technologies. [Link]

  • Discovery of α-l-Glucosidase Raises the Possibility of α-l-Glucosides in Nature. ACS Omega. [Link]

  • glucosyl-O-galactosyl-(1-4)glucoside. PubChem. [Link]

  • Comparative analysis of β-glucosidase activity in non-conventional yeasts. Annals of the Brazilian Academy of Sciences. [Link]

  • Standardization of a Continuous Assay for Glycosidases and Its Use for Screening Insect Gut Samples at Individual and Populational Levels. Frontiers in Physiology. [Link]

  • Comparative analysis of β-glucosidase activity in non-conventional yeasts. SciELO. [Link]

  • Glycoside hydrolase. Wikipedia. [Link]

  • Unusual Enzymatic Glycoside Cleavage Mechanisms. Accounts of Chemical Research. [Link]

  • From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling. Journal of the American Chemical Society. [Link]

  • α-Glucosidases and α-1,4-glucan lyases: structures, functions, and physiological actions. Cellular and Molecular Life Sciences. [Link]

  • Comparative Investigations on Different β-Glucosidase Surrogate Substrates. International Journal of Molecular Sciences. [Link]

  • Chemical structures for (a) glucoside and (b) galactoside. ResearchGate. [Link]

  • Unusual β1-4-galactosidase activity of an α1-6-mannosidase from Xanthomonas manihotis. Journal of Biological Chemistry. [Link]

  • α-Glucosidases and α-1,4-glucan lyases: structures, functions, and physiological actions. PMC. [Link]

  • A Case Study of the Glycoside Hydrolase Enzyme Mechanism Using an Automated QM-Cluster Model Building Toolkit. PMC. [Link]

  • β-D-Glucopyranose, 4-O-β-D-galactopyranosyl-. NIST WebBook. [Link]

  • O-Glycoside hydrolases (EC 3.2.1.-) are enzymes that catalyze the cleavage of chemical bonds between two or more carb. ScienceDirect. [Link]

  • Glucosylgalactose. PubChem. [Link]

  • Chapter 7. Enzymatic Cleavage of Glycosides: Mechanism, Inhibition and Synthetic Applications. ResearchGate. [Link]

  • Uncommon Glycosidases for the Enzymatic Preparation of Glycosides. Organic and Biomolecular Chemistry. [Link]

  • Galactose. Wikipedia. [Link]

Sources

Safety & Regulatory Compliance

Safety

Glucosyl-O-galactosyl-(1-4)glucoside proper disposal procedures

An essential aspect of modern drug development and glycobiology is the rigorous management of laboratory workflows, extending from benchtop synthesis to environmental health and safety (EHS) compliance. As a Senior Appli...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential aspect of modern drug development and glycobiology is the rigorous management of laboratory workflows, extending from benchtop synthesis to environmental health and safety (EHS) compliance. As a Senior Application Scientist, I recognize that providing a high-purity reagent is only half of the equation; ensuring its safe, compliant, and logical lifecycle management is equally critical.

While glucosyl-O-galactosyl-(1-4)glucoside (a trisaccharide) is inherently benign in its pure form, it is rarely utilized in isolation. In drug delivery formulation, biomarker research, or synthetic carbohydrate chemistry, this compound is intimately mixed with hazardous organic solvents, heavy metal catalysts, or infectious biological agents.

This guide provides a comprehensive, context-dependent operational and disposal framework for glucosyl-O-galactosyl-(1-4)glucoside, ensuring your laboratory maintains strict safety standards and operational efficiency.

Quantitative Data & Physicochemical Profile

Before designing a disposal strategy, we must establish the baseline physicochemical properties of the compound. As a highly polar, water-soluble oligosaccharide, its physical state dictates how it interacts with various waste matrices.

PropertyValueReference
Chemical Name Glucosyl-O-galactosyl-(1-4)glucoside[1]
Common Synonyms Glu-gla-glu; Glucosyl lactoside[1]
PubChem CID 3081297[1]
Molecular Formula C18H32O16[1]
Molecular Weight 504.4 g/mol [1]
Topological Polar Surface Area 269 Ų[1]
Baseline Hazard (Pure) Non-hazardous / Non-toxic[1]

The Logic of Context-Dependent Waste Segregation

The fundamental rule of carbohydrate disposal is Matrix-Driven Segregation . Because glucosyl-O-galactosyl-(1-4)glucoside is non-toxic[1], the hazard profile of the waste stream is entirely dictated by the accompanying reagents. Mixing benign aqueous carbohydrate waste with hazardous chemical waste unnecessarily inflates the volume and cost of EHS disposal processing[2].

The decision matrix below illustrates the logical workflow for categorizing your waste streams prior to disposal.

WasteSegregation Start Glucosyl-O-galactosyl-(1-4)glucoside Waste Generated BioCheck Matrix Check 1: Mixed with Biological Agents or Live Cell Lines? Start->BioCheck ChemCheck Matrix Check 2: Mixed with Organic Solvents, Heavy Metals, or Toxins? BioCheck->ChemCheck No BioWaste Biohazardous Waste Stream 1. 10% Bleach Decontamination 2. Biohazard Collection BioCheck->BioWaste Yes (In Vitro/In Vivo Assays) ChemWaste Hazardous Chemical Waste 1. Compatible Container 2. EHS Pickup Request ChemCheck->ChemWaste Yes (Synthesis/Extraction) AqueousWaste Non-Hazardous Waste 1. Solid Waste Bin OR 2. Drain Disposal (If EHS Approved) ChemCheck->AqueousWaste No (Pure Aqueous/Buffer)

Figure 1: Decision matrix for the segregation and disposal of oligosaccharide laboratory waste.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems . Each step includes the underlying causality (the "Why") and a validation checkpoint to ensure compliance before proceeding to the next step.

Protocol A: Solvent-Contaminated Waste (Chemical Synthesis)

Use this protocol when the trisaccharide is dissolved in organic solvents (e.g., methanol, acetonitrile) or contains synthetic catalysts.

  • Container Selection: Select a waste container made of a compatible material (e.g., glass for most organics; avoid plastic for strong acids or specific solvents)[3].

    • Causality: Incompatible containers will degrade over time, leading to catastrophic leaks in the waste storage room.

  • Transfer and Headspace Management: Transfer the liquid waste into the container, ensuring you do not overfill it. Leave at least 10–20% air space at the top of the bottle[3].

    • Causality: Solvents have high vapor pressures. Leaving air space allows for thermal expansion and minimizes the risk of the bottle bursting or spilling upon opening[3].

  • Labeling: Immediately attach a "Hazardous Waste" tag. Explicitly list all solvents and note "Glucosyl-O-galactosyl-(1-4)glucoside (Trace)" with approximate concentrations[3].

    • Causality: Unidentified "mystery" chemicals pose severe risks to EHS personnel and incur massive analytical costs for the institution.

  • EHS Submission: Submit an online Chemical Waste Pickup Request (e.g., an e-510 form or institutional equivalent) to initiate the removal process[4].

    • Validation Checkpoint: Is the cap tightly sealed, the outside of the bottle dry, and the exact chemical composition clearly legible on the EHS label?

Protocol B: Biologically Contaminated Waste (In Vitro Assays)

Use this protocol when the compound has been used in cell culture, binding assays, or mixed with endotoxins/pathogens.

  • Chemical Inactivation: Flood the liquid waste or submerge contaminated labware in a freshly prepared 10% bleach (sodium hypochlorite) solution. Allow a minimum contact time of 30 minutes[5].

    • Causality: A 30-minute exposure to 10% bleach ensures the complete denaturation of proteins and destruction of pathogenic lipid bilayers or viral capsids[5].

  • Secondary Containment: After decontamination, place the resulting liquid or solid debris into designated biohazardous chemical waste bags or rigid containers[5].

  • Routing: Consult your Biosafety Manager. Depending on the institution, bleach-inactivated waste may be routed as hazardous chemical waste rather than standard biological waste due to the high chlorine content[5].

    • Validation Checkpoint: Has the 30-minute contact time been strictly observed and documented before moving the container out of the biosafety cabinet?

Protocol C: Pure Powder Spills & Container Decommissioning

Use this protocol for accidental benchtop spills of the pure powder and for recycling the original reagent bottles.

  • Spill Containment: In the event of a powder spill, immediately don full PPE (safety goggles, nitrile gloves, lab coat). Cover the spill with an absorbent material or damp paper towel to prevent aerosolization[2]. Carefully sweep the material into a sealable plastic bag and label it as solid chemical waste[5].

    • Causality: Sweeping dry powder directly can cause dust formation, leading to accidental inhalation or widespread contamination of the lab environment[2].

  • Triple-Rinsing Empty Containers: When the original reagent bottle is empty, it must be triple-rinsed with water or a suitable solvent. Collect this rinsate and dispose of it in the appropriate liquid waste stream[3][4].

    • Causality: Chemical residues in "empty" bottles represent a serious health threat to custodial staff who handle standard trash or recycling[3].

  • Defacing Labels: Once the container is thoroughly rinsed and dried, use a thick permanent marker to completely deface the original manufacturer label[3][4].

    • Validation Checkpoint: Is the label entirely unreadable, and is the bottle completely dry before being placed in the glass recycling/disposal box?

References

  • glucosyl-O-galactosyl-(1-4)glucoside | C18H32O16 | CID 3081297 PubChem, National Institutes of Health (NIH) URL: [Link]

  • Standard Operating Procedure for Lipopolysaccharide (LPS) Handling and Spills Tel Aviv University (TAU) URL: [Link]

  • Chemical Waste Disposal Guidelines Emory University / Hong Kong University of Science and Technology (UST) URL: [Link]

  • Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan University of North Carolina at Chapel Hill (UNC) URL:[Link]

Sources

Handling

Personal protective equipment for handling Glucosyl-O-galactosyl-(1-4)glucoside

As a Senior Application Scientist, I frequently observe laboratories treating non-hazardous biochemicals with lax protocols, leading to compromised experimental integrity. Glucosyl-O-galactosyl-(1-4)glucoside (commonly k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating non-hazardous biochemicals with lax protocols, leading to compromised experimental integrity. Glucosyl-O-galactosyl-(1-4)glucoside (commonly known as glucosyl lactoside or Glu-Gla-Glu) is a synthetic trisaccharide utilized in advanced drug delivery research, glycosylation studies, and formulation stabilization ()[1].

While it lacks acute toxicity, its hygroscopic nature and susceptibility to microbial degradation demand a rigorous, self-validating approach to handling. This guide provides the definitive operational and Personal Protective Equipment (PPE) protocols required to maintain both operator safety and absolute chemical fidelity.

Risk Assessment and The Causality of Protection

With a molecular weight of 504.4 g/mol [2], glucosyl lactoside is classified as a non-hazardous solid under standard GHS criteria, similar to other stable oligosaccharides ()[3]. Therefore, our PPE and operational strategies pivot fundamentally from operator protection to product protection.

  • The Threat to the Operator: Nuisance dust inhalation during bulk weighing can cause mild mechanical irritation to the respiratory tract and ocular mucosa[3].

  • The Threat to the Reagent: Introduction of exogenous nucleases, proteases, or microbial spores from the operator's skin or breath can enzymatically cleave the (1-4) glycosidic bonds, introducing experimental artifacts and ruining downstream assays.

Mandatory Personal Protective Equipment (PPE)

To establish an uncompromising sterile barrier, the following PPE must be donned prior to handling the lyophilized powder.

PPE CategoryQuantitative SpecificationCausality / Rationale
Hand Protection Nitrile gloves (EN 374 compliant, ≥0.11 mm thickness)Prevents transfer of skin flora and RNases/DNases to the sample[3]. Nitrile is preferred over latex to avoid allergenic cross-contamination and particulate shedding.
Eye Protection Safety goggles with side shields (ANSI Z87.1 / EN 166)Protects ocular mucosa from mechanical irritation caused by aerosolized trisaccharide micro-particles during gravimetric transfer[3].
Body Protection Fluid-resistant, disposable lab coat with knit cuffsMitigates the shedding of particulate matter, dust, and lint from street clothing into the sterile work zone.
Respiratory N95 / FFP2 Particulate RespiratorPrevents inhalation of nuisance dust[3] and, critically, blocks the exhalation of moisture and oral microbes onto the highly hygroscopic powder.

Operational Workflow: Reconstitution and Self-Validating Handling

In high-tier drug development, every protocol must be a self-validating system. When reconstituting glucosyl lactoside, visual confirmation of dissolution is insufficient; you must validate the physical parameters of the solution.

Step-by-Step Methodology:

  • Environmental Preparation: Sanitize the analytical balance and a Class II Biological Safety Cabinet (BSC) with 70% Isopropyl Alcohol (IPA). Allow the surfaces to evaporate completely to prevent solvent vapor interaction with the powder.

  • Gravimetric Transfer: Using an anti-static micro-spatula, weigh the desired mass of glucosyl lactoside.

    • Self-Validation Step: Perform a differential weighing (weigh the source vial before and after extraction) to ensure the transferred mass matches the balance reading exactly, accounting for any static loss to the spatula.

  • Reconstitution: Dissolve the powder in sterile, endotoxin-free ultra-pure water (or your specific assay buffer). For a standard 100 mM stock, add the appropriate volume volumetrically.

  • Assay Validation (Critical Self-Validation): Do not assume the concentration is correct based on mass alone. Measure the osmolality of the resulting solution. A 100 mM solution of a trisaccharide will have a predictable and measurable osmotic pressure contribution (~100 mOsm/kg H2O). This confirms both concentration and the absence of massive glycosidic cleavage.

  • Sterile Filtration: Pass the solution through a 0.22 µm polyethersulfone (PES) syringe filter to ensure absolute sterility. PES is chosen for its ultra-low non-specific binding characteristics.

  • Aliquoting and Storage: Dispense into single-use low-bind microcentrifuge tubes. Store at -20°C.

    • Causality: Repeated freeze-thaw cycles introduce condensation into the master tube, leading to localized hydrolysis of the glycosidic bonds over time. Single-use aliquots eliminate this variable.

Disposal and Logistical Plan

Because glucosyl lactoside is a biodegradable carbohydrate, its disposal is straightforward but must still adhere to Good Laboratory Practice (GLP) to prevent pest attraction or bacterial blooming in sinks.

  • Solid Waste: Empty vials, used PES filters, and contaminated PPE should be disposed of in standard solid biological waste containers[3].

  • Aqueous Waste: Unused aqueous solutions of glucosyl lactoside can typically be flushed down the sanitary sewer with copious amounts of water, provided local environmental regulations permit the disposal of non-toxic sugars[3].

  • Spill Mitigation: In the event of a dry powder spill, do not use water immediately, as it will create a highly viscous, sticky residue. Sweep up mechanically using a dedicated dustpan[3], then wipe the area with warm water followed by a terminal wipe with 70% IPA.

Workflow Visualization

The following diagram illustrates the logical dependencies between PPE application, aseptic handling, and self-validation in our standard operating procedure.

Workflow PPE 1. PPE Application (Gloves, Goggles, Respirator) Prep 2. Aseptic Environment (BSC & Anti-static tools) PPE->Prep Weighing 3. Gravimetric Transfer (Differential Weighing) Prep->Weighing Recon 4. Reconstitution (Endotoxin-free H2O) Weighing->Recon Validate 5. Self-Validation (Osmolality Check) Recon->Validate Store 6. Sterile Filtration & -20°C Storage Validate->Store

Figure 1: End-to-end operational workflow for handling and reconstituting Glucosyl lactoside.

References

  • Title: glucosyl-O-galactosyl-(1-4)glucoside | C18H32O16 | CID 3081297 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Enzymatic Synthesis of a Novel Trisaccharide, Glucosyl Lactoside Source: Bioscience, Biotechnology, and Biochemistry (J-STAGE) URL: [Link]

  • Title: Safety Data Sheet: D(+)-Raffinose pentahydrate (Oligosaccharide Proxy) Source: Carl Roth URL: [Link]

Sources

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